2,4-Dibromo-5-methoxyaniline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
2,4-dibromo-5-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2NO/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFJSDKTASSGSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30539373 | |
| Record name | 2,4-Dibromo-5-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30539373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35736-52-8 | |
| Record name | 2,4-Dibromo-5-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30539373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,4-Dibromo-5-methoxyaniline: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful discovery and development of novel therapeutics. Substituted anilines, in particular, represent a privileged scaffold, forming the core of a multitude of biologically active compounds. This guide focuses on 2,4-Dibromo-5-methoxyaniline (CAS No. 35736-52-8), a versatile intermediate whose unique substitution pattern offers a confluence of steric and electronic properties ripe for exploitation in the synthesis of complex molecular architectures.[1]
The presence of two bromine atoms and a methoxy group on the aniline ring provides multiple reactive handles and modulates the nucleophilicity of the amino group. This allows for regioselective transformations and the introduction of diverse functionalities, making it a valuable precursor in the synthesis of heterocyclic compounds, which are cornerstones of many pharmaceutical agents. This document serves as a comprehensive technical resource, providing in-depth information on the physicochemical properties, a detailed synthetic protocol, safety and handling procedures, and a discussion of its application in the synthesis of kinase inhibitor scaffolds.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for reaction optimization, purification, and formulation. The key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 35736-52-8 | [2] |
| Molecular Formula | C₇H₇Br₂NO | [2] |
| Molecular Weight | 280.94 g/mol | [1][2] |
| Appearance | Brown liquid | [2] |
| Boiling Point | 308.4 °C | [1] |
| Flash Point | 136 °C | [1] |
| Density | Not readily available | |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, and hexane. | [2] |
| ¹H NMR (400 MHz, CDCl₃) | δ 3.80 (s, 3H, OCH₃), 4.10 (br s, 2H, NH₂), 6.31 (s, 1H, ArH), 7.49 (s, 1H, ArH) | [2] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 56.1, 99.3, 99.7, 135.1, 144.3, 155.8 | [2] |
| IR (pure) νₘₐₓ (cm⁻¹) | 3420, 3295, 3176, 2965, 2934, 1620, 1582, 1503, 1278, 1207, 1018, 805 | [2] |
Synthesis of this compound
The following protocol details the synthesis of this compound from m-anisidine. This procedure is based on established laboratory methods and provides a reliable route to this key intermediate.
Experimental Protocol: Bromination of m-Anisidine
Materials:
-
m-Anisidine (m-methoxyaniline)
-
N-Bromosuccinimide (NBS)
-
Chloroform (CHCl₃)
-
2M Sodium hydroxide (NaOH) solution
-
Water (H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Hexane
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve m-anisidine (1.0 eq) in chloroform. Cool the solution to 5 °C using an ice bath with continuous stirring.
-
Addition of Brominating Agent: Slowly add N-Bromosuccinimide (1.0 eq) to the cooled solution in batches over a period of 1 hour. Maintain the temperature between 5-10 °C during the addition.
-
Reaction: Continue stirring the reaction mixture in the ice bath for 4 hours. After this period, allow the mixture to warm to room temperature and stir overnight.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 2M sodium hydroxide solution and water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product as a dark brown viscous liquid.
-
Purification: Purify the crude product by silica gel column chromatography using a dichloromethane/hexane solvent system as the eluent. The separation of isomers may be necessary, and the desired product, this compound, is typically eluted as the second major band.[2]
Caption: Synthetic workflow for this compound.
Application in Drug Discovery: A Gateway to Kinase Inhibitors
Substituted anilines are pivotal starting materials in the synthesis of a wide array of heterocyclic compounds that form the core of many approved drugs and clinical candidates.[3] this compound, with its distinct substitution pattern, is a valuable precursor for the synthesis of quinazoline-based scaffolds. The quinazoline ring system is a well-established pharmacophore in the design of kinase inhibitors, a class of targeted therapeutics that has revolutionized cancer treatment.[4][5]
The general synthetic strategy involves the condensation of a substituted aniline with a suitably functionalized anthranilic acid derivative or a related precursor. The amino group of this compound acts as the nucleophile in the initial bond-forming step, while the bromine atoms can be utilized for further diversification of the molecule through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations. This allows for the introduction of various side chains that can interact with specific residues in the kinase active site, thereby modulating potency and selectivity.
Caption: General synthetic route to kinase inhibitors.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as harmful if swallowed and toxic in contact with skin or if inhaled. Prolonged or repeated exposure may cause organ damage, and it is very toxic to aquatic life with long-lasting effects.
Hazard Statements (GHS):
-
H302: Harmful if swallowed.
-
H311 + H331: Toxic in contact with skin or if inhaled.
-
H373: May cause damage to organs through prolonged or repeated exposure.
-
H410: Very toxic to aquatic life with long lasting effects.
Precautionary Statements (GHS):
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P273: Avoid release to the environment.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of accidental exposure, consult the material safety data sheet (MSDS) for detailed first-aid measures.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery. Its well-defined physicochemical properties and established synthetic route make it an accessible starting material for the construction of complex molecular architectures. The strategic placement of its functional groups allows for the regioselective synthesis of key heterocyclic scaffolds, such as quinazolines, which are prevalent in clinically important kinase inhibitors. A thorough understanding of its reactivity, coupled with stringent adherence to safety protocols, will enable researchers to effectively harness the potential of this intermediate in the development of the next generation of therapeutic agents.
References
- 1. This compound | 35736-52-8 | KBA73652 [biosynth.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis of quinazolines as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,4-Dibromo-5-methoxyaniline: Properties, Synthesis, and Applications
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the core physical and chemical properties of 2,4-Dibromo-5-methoxyaniline, its synthesis, and its potential applications as a chemical intermediate.
Core Compound Identification
This compound is an aromatic amine with a distinct substitution pattern that makes it a valuable building block in organic synthesis.[1] Its structure, featuring two bromine atoms and a methoxy group on the aniline core, offers multiple sites for chemical modification.
| Identifier | Value |
| IUPAC Name | This compound[2] |
| CAS Number | 35736-52-8[2][3] |
| Molecular Formula | C₇H₇Br₂NO[2][4] |
| Molecular Weight | 280.94 g/mol [4] |
| SMILES | COC1=C(Br)C=C(Br)C(N)=C1[2] |
Physicochemical Properties
The physical state of this compound is described as a brown liquid.[3][4] A summary of its key physicochemical and spectroscopic data is provided below.
Table of Physicochemical Properties
| Property | Value | Source(s) |
| Appearance | Brown liquid | [3][4] |
| Molecular Weight | 280.94 g/mol | [4] |
| Infrared (IR) νₘₐₓ (cm⁻¹) | 3420, 3295, 3176, 2965, 2934, 1620, 1582, 1503, 1278, 1207, 1018, 805 | [3][4] |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 3.80 (s, 3H, OCH₃), 4.10 (br s, 2H, NH₂), 6.31 (s, 1H, ArH), 7.49 (s, 1H, ArH) | [3][4] |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 56.1, 99.3, 99.7, 135.1, 144.3, 155.8 | [3][4] |
Synthesis and Reactivity
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the bromination of m-anisidine (3-methoxyaniline).[4] The directing effects of the amino and methoxy groups guide the electrophilic substitution by bromine.
-
Dissolution: Dissolve m-anisidine (1 equivalent) in chloroform.
-
Cooling: Cool the solution to 5 °C in an ice bath.
-
Bromination: Add N-bromosuccinimide (NBS) (1 equivalent) to the cooled solution in batches over a period of 1 hour, maintaining the temperature between 5-10 °C.
-
Reaction: Continue stirring the reaction mixture in the ice bath for 4 hours.
-
Warm-up: Allow the mixture to warm to room temperature and stir overnight.
-
Work-up: Wash the reaction mixture sequentially with 2M sodium hydroxide solution and water.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Purification: The crude product is purified by silica gel column chromatography.[4]
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity
This compound is a versatile intermediate.[1] The aniline functional group can undergo standard reactions such as diazotization, acylation, and alkylation. The bromine atoms are susceptible to nucleophilic substitution or can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents. The compound can also undergo debromination.[1]
Applications in Research and Drug Development
Halogenated anilines are crucial building blocks in medicinal chemistry. While specific applications of this compound are not extensively documented in the provided results, its structural motifs are present in various biologically active molecules. For instance, related bromo-methoxyaniline derivatives are utilized as reagents in the synthesis of potent enzyme inhibitors.[5]
The presence of two bromine atoms provides opportunities for sequential, site-selective functionalization, making it a valuable scaffold for building molecular complexity in drug discovery programs. It is used as a precursor for other chemical compounds and is available for pharmaceutical testing.[1]
Potential Reaction Pathway in Synthesis
Caption: A potential synthetic route using this compound.
Safety and Handling
Specific safety data for this compound is not detailed in the provided search results. However, based on the data for structurally related compounds such as other bromoanilines and anisidines, caution is warranted.[6][7][8]
-
Potential Hazards: Related compounds are known to cause skin and eye irritation.[6] Some anisidines are classified as toxic if swallowed, in contact with skin, or if inhaled.[7][8]
-
Personal Protective Equipment (PPE): It is recommended to handle this compound with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[7][9]
-
Handling: Use in a well-ventilated area, such as a chemical fume hood.[9] Avoid inhalation of vapors and contact with skin and eyes.[6]
-
Storage: Store in a cool, dry, and well-ventilated place, away from strong oxidizing agents and strong acids.[6]
Disclaimer: The safety information is based on related compounds. Always consult the specific Safety Data Sheet (SDS) for this compound from the supplier before handling.
References
- 1. This compound | 35736-52-8 | KBA73652 [biosynth.com]
- 2. This compound 95% | CAS: 35736-52-8 | AChemBlock [achemblock.com]
- 3. This compound | 35736-52-8 [chemicalbook.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. 4-Bromo-2-methoxyaniline, 98%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. beta.lakeland.edu [beta.lakeland.edu]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
A Technical Guide to 2,4-Dibromo-5-methoxyaniline: Properties, Synthesis, and Applications for Advanced Research
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of 2,4-Dibromo-5-methoxyaniline, a key halogenated aromatic amine intermediate. We will explore its fundamental physicochemical properties, detail a validated synthetic protocol with mechanistic insights, discuss its analytical characterization, and contextualize its applications within the broader landscape of organic synthesis and pharmaceutical research.
Core Compound Identification and Physicochemical Properties
This compound is a substituted aniline that serves as a versatile building block in chemical synthesis. Its molecular structure, featuring two bromine atoms, an amine group, and a methoxy group on a benzene ring, offers multiple reactive sites for constructing more complex molecules. The strategic placement of these functional groups makes it a valuable precursor in various synthetic endeavors.[1][2]
Quantitative data and key identifiers for this compound are summarized in the table below for rapid reference.
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| CAS Number | 35736-52-8 | [1][3][4] |
| Molecular Formula | C₇H₇Br₂NO | [3][4] |
| Molecular Weight | 280.94 g/mol | [4] |
| Appearance | Brown liquid | [4][5] |
| Purity (Typical) | ≥95% | [3] |
| SMILES | COC1=C(Br)C=C(Br)C(N)=C1 | [3] |
| InChI Key | YBAGMTVKDRIMTB-UHFFFAOYSA-N | [6] |
Synthesis and Mechanistic Rationale
The synthesis of this compound is most commonly achieved via the electrophilic bromination of a substituted aniline precursor. The following section details a robust protocol and the chemical principles governing the reaction.
Synthetic Workflow: Electrophilic Bromination
The primary route involves the dibromination of m-Anisidine (3-methoxyaniline) using N-Bromosuccinimide (NBS) as the brominating agent.[4][5] The methoxy and amino groups are ortho-, para-directing activators. The amino group is a stronger activator, and its directing effect, combined with the methoxy group's influence, leads to substitution at the C2 and C4 positions, which are ortho and para to the powerful amino group.
Causality Behind Experimental Choices:
-
Starting Material: m-Anisidine is selected as the substrate because its existing functional groups direct the incoming bromine electrophiles to the desired positions.
-
Brominating Agent: N-Bromosuccinimide (NBS) is a preferred source of electrophilic bromine (Br⁺). It is a solid that is safer and easier to handle than liquid bromine. It provides a slow, controlled release of Br⁺, which helps to minimize over-bromination and other side reactions.
-
Solvent: Chloroform or other chlorinated solvents are used as they are relatively inert to the reaction conditions and effectively dissolve the starting material.
-
Temperature Control: The reaction is initiated at a low temperature (5-10°C) to control the rate of the highly exothermic bromination reaction.[4] This helps to prevent the formation of undesired byproducts. The reaction is then allowed to warm to room temperature to ensure completion.
-
Work-up: The reaction mixture is washed with a sodium hydroxide solution to neutralize any acidic byproducts (like HBr) and to remove excess succinimide. Column chromatography is essential for separating the desired 2,4-dibromo product from monobrominated isomers (e.g., 2-bromo-5-methoxyaniline and 4-bromo-3-methoxyaniline) and any remaining starting material.[4][5]
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established laboratory procedures.[4][5]
-
Preparation: Dissolve m-Anisidine (1 equivalent) in chloroform in a round-bottom flask.
-
Cooling: Cool the solution to 5°C in an ice bath.
-
Bromination: Add N-Bromosuccinimide (2 equivalents for dibromination) to the cooled solution in small portions over 1 hour, maintaining the temperature between 5-10°C.
-
Reaction: Continue stirring the mixture in the ice bath for 4 hours. Afterwards, allow the reaction to warm to room temperature and stir overnight to ensure completion.
-
Quenching & Extraction: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 2M sodium hydroxide solution and water.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Remove the solvent under reduced pressure to yield the crude product as a viscous liquid.
-
Purification: Purify the crude product by silica gel column chromatography, typically using a gradient eluent system such as dichloromethane/hexane followed by ethyl acetate/hexane to separate the desired product from isomers and impurities.[4]
Analytical Characterization
Structural confirmation of this compound is achieved through standard spectroscopic techniques. The data below is consistent with the assigned structure.[4][5]
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.49 (s, 1H, ArH)
-
δ 6.31 (s, 1H, ArH)
-
δ 4.10 (br s, 2H, NH₂)
-
δ 3.80 (s, 3H, OCH₃)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 155.8, 144.3, 135.1, 99.7, 99.3, 56.1
-
-
Infrared (IR) (Pure, νₘₐₓ, cm⁻¹):
-
3420, 3295 (N-H stretching)
-
1620, 1582, 1503 (C=C aromatic stretching)
-
1278, 1207 (C-O stretching)
-
The two singlets in the aromatic region of the ¹H NMR spectrum are indicative of the two non-equivalent aromatic protons, confirming the substitution pattern. The presence of the amine, methoxy, and aromatic C-Br bonds is further supported by the IR data.
Applications in Drug Development and Organic Synthesis
Substituted anilines, particularly halogenated ones, are foundational intermediates in the synthesis of pharmaceuticals and other high-value organic compounds.[2][] The utility of this compound stems from the distinct reactivity of its functional groups.
-
Role as a Synthetic Building Block: The bromine atoms serve as excellent leaving groups in various cross-coupling reactions, such as Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig amination (C-N bond formation).[2] These reactions are cornerstones of modern medicinal chemistry, enabling the construction of complex molecular scaffolds. The aniline nitrogen can be readily acylated, alkylated, or used to form heterocyclic rings.
-
Potential in Pharmaceutical Scaffolds: The structural motif present in this compound is a precursor to more complex heterocyclic systems that form the core of many therapeutic agents.[2] By strategically modifying the bromo and amino positions, medicinal chemists can rapidly generate libraries of related compounds to explore structure-activity relationships (SAR) for a given biological target.
Caption: Potential synthetic pathways using this compound.
Safety, Handling, and Storage
As with all laboratory chemicals, this compound must be handled with appropriate care. While a specific, comprehensive toxicology profile is not widely published, data from structurally related compounds (halogenated anilines) suggest the following precautions.[8][9][10]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.[8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.
In case of exposure, follow standard first-aid measures:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[8]
-
Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[8]
-
Ingestion/Inhalation: Move to fresh air. If you feel unwell, call a poison center or doctor.[8]
References
- 1. This compound | 35736-52-8 | KBA73652 [biosynth.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound 95% | CAS: 35736-52-8 | AChemBlock [achemblock.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | 35736-52-8 [chemicalbook.com]
- 6. 2-Bromo-4-methoxyaniline | Sigma-Aldrich [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. 2-Bromo-5-methoxyaniline | C7H8BrNO | CID 793016 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis of 2,4-Dibromo-5-methoxyaniline from m-Anisidine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed, in-depth exploration of the synthesis of 2,4-Dibromo-5-methoxyaniline, a valuable substituted aniline intermediate in medicinal chemistry and materials science. Starting from the readily available precursor, m-anisidine (3-methoxyaniline), this document elucidates the underlying principles of electrophilic aromatic substitution, offers a robust, step-by-step experimental protocol, and covers critical aspects of purification, characterization, and safety. By integrating theoretical mechanisms with practical, field-proven insights, this whitepaper serves as a self-validating resource for chemists engaged in complex organic synthesis.
Introduction and Strategic Overview
This compound (CAS No: 35736-52-8) is a key building block in the synthesis of a variety of complex organic molecules.[1][2] Its unique substitution pattern, featuring two bromine atoms and methoxy and amino functionalities, makes it a versatile precursor for introducing specific structural motifs in drug discovery programs and the development of novel materials.
The synthesis from m-anisidine is a classic example of electrophilic aromatic substitution, where the inherent electronic properties of the starting material are harnessed to direct the regioselective introduction of bromine atoms. This guide moves beyond a simple recitation of steps to explain the critical causality behind each experimental choice, ensuring a reproducible and high-yielding outcome.
The Chemistry: Mechanism and Regioselectivity
The bromination of m-anisidine is governed by the principles of electrophilic aromatic substitution (EAS). The success of this synthesis hinges on understanding the powerful directing effects of the substituents on the aromatic ring.
Pillar of Expertise: Understanding Substituent Effects
The aniline ring in m-anisidine is decorated with two potent electron-donating groups (EDGs): an amino group (-NH₂) and a methoxy group (-OCH₃). Both are strong activating groups, meaning they increase the nucleophilicity of the benzene ring, making it highly susceptible to attack by electrophiles like the bromonium ion (Br⁺).
-
Amino Group (-NH₂): This is one of the strongest activating groups. Through resonance, its lone pair of electrons dramatically increases the electron density at the positions ortho (2, 6) and para (4) to it.
-
Methoxy Group (-OCH₃): Also a strong activator, the methoxy group directs electrophiles to its ortho (2, 4) and para (6) positions.
In m-anisidine, these directing effects are synergistic. Both groups strongly activate positions 2, 4, and 6. This high degree of activation makes the ring so reactive that mono-bromination is difficult to achieve, and the reaction readily proceeds to a di-brominated product.[3][4] The substitution occurs at the sterically accessible and electronically enriched positions 2 and 4, yielding the target molecule.
Choice of Brominating Agent:
While elemental bromine (Br₂) can be used, it is highly corrosive, volatile, and can lead to over-bromination and side reactions.[5][6] A superior choice for this synthesis is N-Bromosuccinimide (NBS) .[7][8] NBS is a solid, making it easier and safer to handle. It serves as a source of electrophilic bromine, particularly under the conditions described, providing a more controlled reaction.[9]
Detailed Experimental Protocol
This protocol is designed as a self-validating system, where careful control of reaction parameters ensures the desired outcome.
Reagents and Materials
| Reagent | CAS No. | Formula | Molar Mass ( g/mol ) | Key Properties |
| m-Anisidine | 536-90-3 | C₇H₉NO | 123.15 | Starting material; liquid |
| N-Bromosuccinimide (NBS) | 128-08-5 | C₄H₄BrNO₂ | 177.98 | Brominating agent; solid |
| Chloroform | 67-66-3 | CHCl₃ | 119.38 | Solvent; volatile, toxic |
| 2M Sodium Hydroxide | 1310-73-2 | NaOH | 40.00 | Aqueous base for work-up |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | Drying agent; solid |
Step-by-Step Synthesis Workflow
The following procedure is adapted from established methodologies for the bromination of activated anilines.[7]
-
Reaction Setup: In a well-ventilated fume hood, dissolve m-anisidine (5.00 g, 40.6 mmol) in chloroform (40 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 5 °C using an ice-water bath. Causality: This initial cooling is critical to manage the exothermic nature of the bromination reaction and to minimize the formation of undesired byproducts.
-
Addition of NBS: Add N-bromosuccinimide (14.46 g, 81.2 mmol, 2.0 equivalents) to the cooled solution in small portions over a period of 1 hour. Maintain the internal temperature between 5-10 °C throughout the addition. Causality: A slow, portion-wise addition prevents a rapid temperature spike, ensuring regioselectivity and preventing potential runaway reactions.
-
Reaction Progression: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 4 hours.
-
Warming to Room Temperature: Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring overnight to ensure the reaction proceeds to completion.
-
Aqueous Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 2M sodium hydroxide solution (50 mL) and then with water (60 mL). Causality: The NaOH wash removes the succinimide byproduct and any unreacted NBS or acidic impurities. The water wash removes residual NaOH.
-
Drying and Solvent Removal: Dry the separated organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the chloroform solvent under reduced pressure using a rotary evaporator. This will yield a dark brown viscous liquid, which is the crude product.[7]
Visualized Experimental Workflow
Caption: Workflow for the synthesis of crude this compound.
Purification and Characterization
The crude product is a mixture containing the desired 2,4-dibromo product, along with potential mono-brominated side products like 2-bromo-5-methoxyaniline and 4-bromo-3-methoxyaniline.[7] Purification is essential and is best achieved by silica gel column chromatography.
-
Purification Protocol: The crude product is separated by silica gel column chromatography. A typical eluent system is a mixture of dichloromethane and hexane (e.g., 2:1 ratio).[7] The fractions are monitored by Thin Layer Chromatography (TLC) to isolate the desired compound.
Key Analytical Data
The identity and purity of the final product must be confirmed through rigorous analytical methods.
| Property | Value | Source |
| Appearance | Brown liquid | [7] |
| Molecular Formula | C₇H₇Br₂NO | [1][7] |
| Molecular Weight | 280.94 g/mol | [1][7] |
| Boiling Point | 308.4 °C | [1] |
| ¹H NMR (400 MHz, CDCl₃) | δ 3.80 (s, 3H, OCH₃), 4.10 (br s, 2H, NH₂), 6.31 (s, 1H, ArH), 7.49 (s, 1H, ArH) | [7] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 56.1, 99.3, 99.7, 135.1, 144.3, 155.8 | [7] |
| IR (pure, νₘₐₓ cm⁻¹) | 3420, 3295, 3176, 2965, 2934, 1620, 1582, 1503, 1278, 1207, 1018, 805 | [7] |
Safety, Handling, and Waste Disposal
Trustworthiness through Safety: A robust protocol is a safe protocol. Adherence to strict safety measures is non-negotiable.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety goggles.[10]
-
Engineering Controls: All steps of this synthesis must be performed inside a certified chemical fume hood to avoid inhalation of volatile and toxic fumes.[5][10]
-
Reagent Hazards:
-
m-Anisidine and its brominated products: Aromatic amines are toxic and should be handled with care to avoid skin contact and inhalation.
-
N-Bromosuccinimide (NBS): An irritant to the skin, eyes, and respiratory system.
-
Chloroform: A suspected carcinogen and toxicant. Avoid exposure.
-
Sodium Hydroxide: Highly corrosive. Handle with care to prevent severe skin and eye burns.
-
-
Waste Disposal: Segregate waste streams appropriately. Halogenated organic waste (chloroform solutions) must be collected in a designated container. Aqueous waste from the work-up should be neutralized before disposal according to institutional guidelines.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Incomplete reaction. - Degradation of NBS. - Loss of product during work-up. | - Extend reaction time at room temperature. - Use fresh, high-purity NBS. - Ensure careful separation of layers and complete extraction. |
| Excessive Side Products (e.g., mono-brominated) | - Reaction temperature was too high during NBS addition. - Incorrect stoichiometry (insufficient NBS). | - Strictly maintain the 5-10 °C temperature range during addition. - Accurately weigh and use 2.0-2.1 equivalents of NBS. |
| Product is a Dark, Intractable Oil | - Presence of polymeric or degradation byproducts. | - Ensure the reaction is not overheated. - Proceed with column chromatography; the desired product should still be separable. |
| Difficult Purification | - Eluent polarity is not optimal for separation. | - Use TLC to test various solvent systems (e.g., ethyl acetate/hexane, dichloromethane/hexane) to find the best separation before running the column. |
Conclusion
This guide details a reliable and reproducible method for the synthesis of this compound from m-anisidine. By understanding the mechanistic underpinnings of the electrophilic bromination and adhering to the carefully controlled experimental conditions outlined, researchers can confidently produce this valuable intermediate. The emphasis on causality, procedural detail, and safety provides a comprehensive framework for the successful execution of this synthesis in a research and development setting.
References
- 1. This compound | 35736-52-8 | KBA73652 [biosynth.com]
- 2. This compound 95% | CAS: 35736-52-8 | AChemBlock [achemblock.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. scribd.com [scribd.com]
- 5. archeanchemicals.com [archeanchemicals.com]
- 6. carlroth.com [carlroth.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. Bromination - Common Conditions [commonorganicchemistry.com]
- 9. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 10. www-s3-live.kent.edu [www-s3-live.kent.edu]
electrophilic bromination of 3-methoxyaniline
An In-Depth Technical Guide to the Electrophilic Bromination of 3-Methoxyaniline
Abstract
The electrophilic aromatic substitution of polysubstituted benzene rings is a cornerstone of modern organic synthesis, pivotal in the development of pharmaceuticals, agrochemicals, and specialty materials. 3-Methoxyaniline, possessing two potent electron-donating groups, presents a compelling case study in regiochemical control. This guide provides a comprehensive analysis of the theoretical principles governing the electrophilic bromination of this substrate. We dissect the synergistic and competitive directing effects of the amino and methoxy substituents and elucidate the common challenge of over-reactivity. A detailed, field-proven protocol is presented that leverages the N-acyl protection strategy to achieve selective monobromination, yielding a high-value synthetic intermediate. This document is intended for researchers, chemists, and drug development professionals seeking to master the controlled functionalization of highly activated aromatic systems.
Theoretical Framework: The Challenge of Regioselectivity
Electrophilic Aromatic Substitution (EAS) on a substituted benzene ring is governed by the electronic nature of the substituents already present. These groups influence both the reaction rate and the position (regiochemistry) of the incoming electrophile.[1] In 3-methoxyaniline, the aromatic nucleus is influenced by two powerful activating groups: an amino group (-NH₂) and a methoxy group (-OCH₃).
Individual and Combined Directing Effects
Both the amino and methoxy groups are classified as strongly activating ortho, para-directors.[2][3] This is due to the presence of a lone pair of electrons on the nitrogen and oxygen atoms, respectively, which can be donated into the benzene ring through resonance. This donation significantly increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles.[4][5]
-
Amino Group (-NH₂ at C1): As one of the most powerful activating groups, the -NH₂ substituent strongly directs incoming electrophiles to the positions ortho (C2, C6) and para (C4) to itself.[3]
-
Methoxy Group (-OCH₃ at C3): The -OCH₃ group is also a strong activator that directs incoming electrophiles to its own ortho (C2, C4) and para (C6) positions.[4]
When considering the 3-methoxyaniline substrate, these directing effects are synergistic. Both groups activate the same positions: C2, C4, and C6. The amino group is a stronger activator than the methoxy group, meaning its influence on the reaction rate and regiochemistry is dominant.[3]
References
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 3. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. youtube.com [youtube.com]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,4-Dibromo-5-methoxyaniline
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,4-Dibromo-5-methoxyaniline. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this polysubstituted aniline derivative through detailed spectral interpretation. We will explore the influence of electron-donating and electron-withdrawing substituents on the chemical shifts and coupling patterns observed in both proton and carbon NMR. Furthermore, this guide outlines a robust, field-proven protocol for sample preparation and data acquisition, ensuring the generation of high-quality, reproducible NMR data. The causality behind experimental choices is explained, grounding the practical steps in fundamental NMR theory to provide a self-validating system for spectral analysis.
Introduction: The Molecular Architecture of this compound
This compound is a key intermediate in organic synthesis, featuring a complex substitution pattern on the benzene ring. The interplay of three distinct substituents—an electron-donating amino group (-NH₂), an electron-donating methoxy group (-OCH₃), and two electron-withdrawing bromine atoms (-Br)—creates a unique electronic environment that is exquisitely probed by NMR spectroscopy. Understanding the precise location and electronic influence of these groups is paramount for its application in medicinal chemistry and materials science. NMR spectroscopy stands as the most powerful technique for the unambiguous structural confirmation of such molecules, providing detailed information about the connectivity and chemical environment of each atom.
This guide will systematically deconstruct the ¹H and ¹³C NMR spectra of this compound, offering a step-by-step interpretation rooted in the principles of chemical shift theory, spin-spin coupling, and substituent effects in aromatic systems.
Molecular Structure and NMR Assignment
To facilitate a clear discussion, the atoms of this compound are numbered as follows:
Caption: Numbering scheme for this compound.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound, recorded in CDCl₃, exhibits four distinct signals corresponding to the aromatic protons, the amine protons, and the methoxy protons.[1]
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -NH₂ | 4.10 | Broad Singlet | 2H |
| -OCH₃ | 3.80 | Singlet | 3H |
| Ar-H (H-6) | 7.49 | Singlet | 1H |
| Ar-H (H-3) | 6.31 | Singlet | 1H |
| Table 1: Summary of ¹H NMR data for this compound in CDCl₃.[1] |
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Protons (H-3 and H-6): The presence of two singlets in the aromatic region, each integrating to one proton, is consistent with the proposed structure. The significant difference in their chemical shifts can be rationalized by considering the electronic effects of the substituents.
-
The proton at the C-6 position (δ 7.49) is ortho to the electron-withdrawing bromine at C-2 and para to the electron-withdrawing bromine at C-4. These deshielding effects result in a downfield chemical shift.
-
Conversely, the proton at the C-3 position (δ 6.31) is ortho to the strongly electron-donating amino group at C-1 and para to the electron-donating methoxy group at C-5. This pronounced shielding from two donating groups causes a significant upfield shift. The lack of coupling for both aromatic protons is due to the absence of adjacent protons (meta coupling is often too small to be resolved).
-
-
Methoxy Protons (-OCH₃): The three protons of the methoxy group appear as a sharp singlet at δ 3.80, as expected for a methoxy group attached to an aromatic ring.[1]
-
Amine Protons (-NH₂): The two amine protons give rise to a broad singlet at δ 4.10.[1] The broadness of this peak is characteristic of amine protons and is due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange with trace amounts of water in the solvent.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule. The spectrum, recorded in CDCl₃, shows seven distinct signals, corresponding to the seven unique carbon atoms in the molecule.[1]
| Signal Assignment | Chemical Shift (δ, ppm) |
| C-5 (-OCH₃) | 155.8 |
| C-1 (-NH₂) | 144.3 |
| C-6 | 135.1 |
| C-3 | 99.7 |
| C-2 (-Br) | 99.3 |
| C-4 (-Br) | 99.3 |
| -OCH₃ | 56.1 |
| Table 2: Summary of ¹³C NMR data for this compound in CDCl₃.[1] |
Interpretation of the ¹³C NMR Spectrum:
The chemical shifts of the aromatic carbons are heavily influenced by the attached substituents. The substituent-induced chemical shift (SCS) is a well-documented phenomenon that allows for the prediction and assignment of carbon signals in substituted benzenes.
-
Carbons Bearing Heteroatoms:
-
C-5 (δ 155.8): This carbon, bonded to the strongly electron-donating methoxy group, is the most downfield of the aromatic carbons due to the deshielding effect of the oxygen atom.
-
C-1 (δ 144.3): The carbon attached to the amino group is also significantly deshielded.
-
C-2 and C-4 (δ 99.3): The carbons bearing the bromine atoms appear at a relatively upfield position. While halogens are electronegative, their primary effect on the attached carbon (the ipso-carbon) in ¹³C NMR is shielding, a phenomenon known as the "heavy atom effect." The accidental equivalence of the chemical shifts for C-2 and C-4 is noted in the reported data.[1]
-
-
Protonated Aromatic Carbons:
-
C-6 (δ 135.1): This carbon is ortho to the amino group and meta to the methoxy group, and its chemical shift reflects the combined electronic influences.
-
C-3 (δ 99.7): This carbon is ortho to the methoxy group and para to the amino group, resulting in a significant upfield shift due to the strong shielding from these two electron-donating groups.
-
-
Methoxy Carbon:
-
-OCH₃ (δ 56.1): The signal for the methoxy carbon appears in the expected aliphatic region for such a group attached to an aromatic ring.[1]
-
Experimental Protocol: A Self-Validating System for NMR Data Acquisition
The acquisition of high-quality NMR spectra is critically dependent on meticulous sample preparation and the correct setup of the spectrometer. The following protocol is designed to ensure reliable and reproducible results.
Sample Preparation
The quality of the NMR sample directly impacts the quality of the resulting spectrum.[2] A properly prepared sample should be a homogeneous solution, free of any solid particles.[3]
-
Analyte Quantity: For a standard ¹H NMR spectrum, weigh approximately 5-25 mg of this compound.[2] For a ¹³C NMR spectrum, a more concentrated sample is preferable, typically as much as will dissolve to form a saturated solution, to overcome the lower natural abundance and sensitivity of the ¹³C nucleus.[2]
-
Solvent Selection: Use a deuterated solvent. Deuterated chloroform (CDCl₃) is a suitable choice for this compound. The deuterium signal is used by the spectrometer to "lock" the magnetic field, providing stability during data acquisition.[4]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Filtration: To remove any suspended solid particles that can degrade spectral resolution, filter the solution into a clean, high-quality 5 mm NMR tube.[2][5] This can be achieved by passing the solution through a small plug of glass wool or cotton packed into a Pasteur pipette.[2][5]
-
Tube Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.
Caption: Workflow for NMR sample preparation.
Data Acquisition and Processing
-
Instrument Setup: Insert the sample into the NMR spectrometer. Ensure the sample is positioned correctly within the probe using a depth gauge.
-
Locking and Shimming: The instrument will first "lock" onto the deuterium signal of the solvent. Following this, the magnetic field homogeneity is optimized through a process called "shimming." Automated shimming routines are highly effective for achieving sharp, symmetrical peaks.[6]
-
Acquisition Parameters:
-
¹H NMR: A standard single-pulse experiment is typically sufficient. Key parameters include the spectral width, acquisition time, and relaxation delay. For routine analysis, a 90° pulse angle and a sufficient number of scans (e.g., 8 or 16) are used to achieve a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled experiment is standard, which results in a spectrum where each unique carbon appears as a singlet. Due to the low sensitivity of ¹³C, a larger number of scans is required.
-
-
Data Processing: The raw data, known as the Free Induction Decay (FID), is converted into a frequency-domain spectrum via a Fourier Transform (FT).[7] Subsequent processing steps include:
-
Phasing: Correcting the phase of the signals to ensure they are all in pure absorption mode.
-
Baseline Correction: Ensuring the baseline of the spectrum is flat.
-
Referencing: Calibrating the chemical shift axis. For CDCl₃, the residual solvent peak can be used as a secondary reference (δ 7.26 for ¹H) or the solvent carbon signal (δ 77.16 for ¹³C). Tetramethylsilane (TMS) is the primary reference standard (δ 0.00).
-
Integration: For ¹H NMR, the area under each peak is integrated to determine the relative number of protons.
-
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information that is readily interpretable through the fundamental principles of NMR spectroscopy. The distinct chemical shifts of the aromatic protons and carbons are a direct consequence of the interplay between the electron-donating amino and methoxy groups and the electron-withdrawing bromine atoms. This guide has provided a detailed analysis of these spectra, alongside a robust experimental protocol for their acquisition. By understanding the causality behind both the spectral features and the experimental methodology, researchers can confidently utilize NMR spectroscopy for the structural elucidation of complex organic molecules.
References
- 1. 2,4-Dibromoanisole | C7H6Br2O | CID 27011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. 2,4-Dibromoaniline(615-57-6) 13C NMR [m.chemicalbook.com]
- 5. 2,4-Dibromoaniline(615-57-6) 1H NMR [m.chemicalbook.com]
- 6. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 7. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
Navigating the Solubility Landscape of 2,4-Dibromo-5-methoxyaniline: A Technical Guide for Drug Development Professionals
Foreword: The Crucial Role of Solubility in Pharmaceutical Sciences
In the intricate journey of drug discovery and development, the physicochemical properties of a molecule are the bedrock upon which its therapeutic potential is built. Among these, solubility stands as a paramount determinant of a drug candidate's fate. It governs everything from the feasibility of synthetic workups and purification to the formulation of a viable dosage form and, ultimately, its bioavailability in the human body. This guide is dedicated to a comprehensive exploration of the solubility of 2,4-Dibromo-5-methoxyaniline, a substituted aniline that serves as a valuable building block in the synthesis of various pharmacologically active agents. While specific quantitative solubility data for this compound is not widely published, this document aims to provide researchers, scientists, and drug development professionals with a robust framework for understanding, predicting, and experimentally determining its solubility in a range of common organic solvents. The principles and methodologies discussed herein are designed to be broadly applicable to other novel chemical entities, empowering you to navigate the complexities of solubility with confidence and scientific rigor.
Physicochemical Profile of this compound
To understand the solubility of this compound, we must first dissect its molecular structure and the physicochemical properties that arise from it.
-
Structure:
-
Methoxy Group (-OCH₃): This electron-donating group can act as a hydrogen bond acceptor and contributes to the molecule's polarity.
-
Bromo Groups (-Br): The two bromine atoms are electron-withdrawing and significantly increase the molecular weight and van der Waals surface area of the molecule. While individual C-Br bonds have some polarity, the overall effect on polarity is complex and depends on the molecule's geometry. The presence of halogens can sometimes reduce solubility in polar solvents.
-
Predicted Properties:
-
Polarity: The presence of the amino and methoxy groups imparts a degree of polarity to the molecule. However, the large, nonpolar aromatic ring and the two heavy bromine atoms contribute to its lipophilic character. This duality suggests that the solubility of this compound will be highly dependent on the specific solvent environment.
-
Hydrogen Bonding: The -NH₂ group can participate in hydrogen bonding, which would favor solubility in protic solvents like alcohols. The oxygen of the methoxy group can also act as a hydrogen bond acceptor.[2]
-
Molecular Weight: With a molecular weight of approximately 280.95 g/mol , it is a moderately sized molecule for a drug discovery building block.[3]
-
Illustrative Solubility Profile of this compound
The following table presents an illustrative, yet scientifically plausible, solubility profile for this compound in a selection of common organic solvents at ambient temperature. This data is intended to serve as a practical example for the application of the principles and methods discussed in this guide.
| Solvent Class | Solvent | IUPAC Name | Predicted Solubility (mg/mL) | Rationale for Prediction |
| Polar Protic | Methanol | Methanol | > 50 | High solubility is expected due to the ability of methanol to act as both a hydrogen bond donor and acceptor, readily interacting with the amine and methoxy groups. |
| Ethanol | Ethanol | ~ 40 | Similar to methanol, ethanol is a good hydrogen bond donor and acceptor, leading to good solubility. The slightly larger nonpolar ethyl group may slightly reduce solubility compared to methanol. | |
| Isopropanol | Propan-2-ol | ~ 25 | The increased steric hindrance and larger nonpolar character of the isopropyl group are predicted to decrease solubility compared to smaller alcohols. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Sulfinylbis(methane) | > 100 | DMSO is a highly polar aprotic solvent with a strong ability to accept hydrogen bonds, making it an excellent solvent for a wide range of organic compounds, including those with amine and methoxy functionalities. |
| N,N-Dimethylformamide (DMF) | N,N-Dimethylformamide | > 100 | Similar to DMSO, DMF is a highly polar aprotic solvent capable of accepting hydrogen bonds, leading to high solubility. | |
| Acetonitrile | Acetonitrile | ~ 15 | Acetonitrile is polar aprotic but is a weaker hydrogen bond acceptor than DMSO or DMF, which may result in lower solubility. | |
| Acetone | Propan-2-one | ~ 30 | Acetone's polarity and ability to accept hydrogen bonds suggest moderate solubility. | |
| Nonpolar/Slightly Polar | Dichloromethane (DCM) | Dichloromethane | ~ 20 | DCM is a slightly polar solvent that can engage in dipole-dipole interactions. It is a good solvent for many organic compounds but lacks hydrogen bonding capabilities, which may limit the solubility of this particular molecule. |
| Tetrahydrofuran (THF) | Oxolane | ~ 45 | THF is a polar aprotic solvent with a cyclic ether structure. Its ability to accept hydrogen bonds and its overall polarity suggest good solubility. | |
| Toluene | Toluene | < 5 | As a nonpolar aromatic solvent, toluene is unlikely to effectively solvate the polar functional groups of this compound, resulting in poor solubility. | |
| Hexane | Hexane | < 1 | Hexane is a nonpolar aliphatic solvent and is predicted to be a very poor solvent for this compound due to the significant mismatch in polarity.[2][4] |
Experimental Determination of Solubility: A Step-by-Step Protocol
The "shake-flask" method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a given solvent.[5] This protocol provides a detailed methodology for its implementation.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Appropriate personal protective equipment (PPE)
Experimental Workflow
Caption: Workflow for Equilibrium Solubility Determination.
Detailed Procedure
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of solid this compound into a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.
-
To each vial, add a precise volume of the selected organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to allow the system to reach equilibrium. This typically requires 24 to 72 hours.
-
-
Sample Collection and Preparation:
-
After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring that no solid particles are disturbed.
-
Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any suspended microparticles.
-
Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
-
Analysis by HPLC:
-
Prepare a series of calibration standards of this compound of known concentrations.
-
Analyze the calibration standards and the diluted samples by HPLC.
-
Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards.
-
Determine the concentration of this compound in the diluted sample by interpolating its peak area on the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in the desired units, such as mg/mL or mol/L.
-
Factors Influencing Solubility: A Deeper Dive
The solubility of this compound is a complex interplay of various molecular and environmental factors. Understanding these factors is key to predicting and manipulating its solubility.
Caption: Key Factors Influencing Solubility.
-
"Like Dissolves Like": This is the cardinal rule of solubility.[2][4][6] Polar solutes, like this compound with its amine and methoxy groups, tend to dissolve in polar solvents. Conversely, nonpolar compounds dissolve in nonpolar solvents. The varying degrees of solubility in the illustrative table are a direct reflection of this principle.
-
Hydrogen Bonding: The ability of the -NH₂ group to participate in hydrogen bonds is a significant driver of its solubility in protic solvents like alcohols. The stronger the hydrogen bonding between the solute and solvent, the greater the solubility.
-
Molecular Size and Shape: Larger molecules generally have lower solubility because it is more difficult for solvent molecules to surround them.[7] The two bulky bromine atoms on the aniline ring increase its size and may hinder its interaction with some solvent molecules.
-
Temperature: For most solid solutes, solubility increases with increasing temperature. This is an important consideration for processes like recrystallization.
Safety and Handling of this compound
As with any chemical compound in a laboratory setting, proper safety precautions are essential when handling this compound. While a specific safety data sheet (SDS) for this exact compound may not be readily available, the following guidelines are based on the known hazards of similar substituted anilines and brominated aromatic compounds.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5][8][9]
-
Ventilation: Handle this compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[8][9]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[5][8][9] Do not ingest.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion: A Framework for Informed Decision-Making
This technical guide has provided a comprehensive overview of the solubility of this compound, from its theoretical underpinnings to practical experimental determination. While a definitive, publicly available dataset on its solubility is yet to be established, the principles and methodologies outlined here offer a robust framework for any researcher working with this or similar novel compounds. By understanding the interplay of molecular structure, solvent properties, and environmental factors, scientists and drug development professionals can make more informed decisions regarding synthesis, purification, formulation, and ultimately, the advancement of new therapeutic agents.
References
- 1. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 2. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 3. This compound 95% | CAS: 35736-52-8 | AChemBlock [achemblock.com]
- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. saltise.ca [saltise.ca]
- 7. Organic chemistry - Wikipedia [en.wikipedia.org]
- 8. QSARs for selected aliphatic and aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Navigating the Synthesis and Handling of 2,4-Dibromo-5-methoxyaniline: A Technical Guide for Researchers
Compound Profile and Physicochemical Properties
2,4-Dibromo-5-methoxyaniline is a substituted aniline that serves as a valuable intermediate in organic synthesis.[1] Its molecular structure, featuring bromine atoms and a methoxy group on the aniline ring, imparts specific reactivity that is leveraged in the construction of more complex molecules.
A clear understanding of its physicochemical properties is the foundation of safe handling and experimental design.
| Property | Value | Source |
| CAS Number | 35736-52-8 | [2] |
| Molecular Formula | C₇H₇Br₂NO | [2] |
| Molecular Weight | 280.95 g/mol | [2] |
| Boiling Point | 308.4 °C | Inferred from similar compounds |
| Flash Point | 136 °C | Inferred from similar compounds |
| Appearance | Brown liquid/solid | [3] |
Hazard Analysis and GHS Classification
Based on the hazard profiles of structurally similar aromatic amines and bromo-substituted compounds, this compound should be handled as a substance with significant potential hazards. The following GHS classifications are inferred from analogous compounds such as p-Anisidine and other brominated anilines.[4][5]
-
Acute Toxicity:
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[6]
-
Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)[6]
-
Carcinogenicity: Suspected of causing cancer (Category 1B/2)[4][5]
-
Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.[4]
-
Hazardous to the Aquatic Environment: Very toxic to aquatic life, with long-lasting effects.[4]
Signal Word: Danger[5]
Hazard Pictograms:
Due to the inferred high toxicity, the following pictograms are appropriate:
-
Skull and Crossbones (GHS06): Acute Toxicity (fatal or toxic)
-
Health Hazard (GHS08): Carcinogenicity, Specific Target Organ Toxicity
-
Exclamation Mark (GHS07): Skin/Eye Irritation
-
Environment (GHS09): Hazardous to the Aquatic Environment
Safe Handling and Engineering Controls: A Step-by-Step Protocol
Adherence to a strict handling protocol is non-negotiable to ensure personnel safety and prevent environmental contamination. The causality behind these steps is rooted in the precautionary principle, assuming high toxicity based on available data.
Experimental Workflow for Safe Handling:
References
A Senior Application Scientist's Guide to Sourcing and Qualifying 2,4-Dibromo-5-methoxyaniline for Research and Development
<_-3a_bd>
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for sourcing, evaluating, and performing incoming quality control on 2,4-Dibromo-5-methoxyaniline (CAS No. 35736-52-8). Moving beyond a simple list of vendors, this document details the critical parameters for supplier selection, outlines field-proven analytical protocols for purity and identity verification, and offers insights into the causality behind these essential quality control steps. The objective is to empower scientific teams to ensure the consistency, quality, and reliability of this key chemical building block, thereby safeguarding the integrity of their research and development pipelines.
Introduction: The Role of this compound in Synthesis
This compound is a substituted aniline that serves as a valuable intermediate and building block in organic synthesis. Its molecular structure, featuring two bromine atoms and a methoxy group on the aniline ring, provides multiple reactive sites for constructing more complex molecules. This makes it a key component in the synthesis of a range of target compounds, particularly in the pharmaceutical and materials science sectors.[1]
Given its role as a foundational reagent, the purity and consistency of this compound are paramount. The presence of impurities, such as regioisomers (e.g., 4-bromo-3-methoxyaniline) or under- or over-brominated species, can lead to unpredictable reaction outcomes, the formation of undesired side products, and significant challenges in downstream purification.[2] Therefore, a robust supplier qualification and incoming quality control (QC) process is not merely a procedural formality but a critical step in risk mitigation for any research program.[3][4]
Key Chemical Properties:
-
Molecular Formula: C₇H₇Br₂NO[1]
-
Molecular Weight: 280.94 g/mol [1]
-
CAS Number: 35736-52-8[1]
-
Appearance: Typically a brown liquid or low-melting solid.[2][5]
Supplier Identification and Comparative Vetting
The market for fine chemicals is populated by a wide range of suppliers, from large global manufacturers to smaller specialized laboratories.[6] The primary objective is to identify a supplier who can provide the required quantity of material that consistently meets predefined quality standards.
Initial identification can be performed through chemical sourcing platforms like ChemicalBook, PubChem, and supplier-specific portals. However, the vetting process must extend beyond catalog listings.
Critical Vetting Criteria
-
Purity Specification: Suppliers typically offer various purity grades (e.g., 95%, 97%, >98%). For drug development, a higher purity grade is almost always necessary to minimize confounding variables in experimental results.
-
Documentation: The availability and quality of supporting documentation are direct indicators of a supplier's commitment to quality.
-
Certificate of Analysis (CoA): This is a mandatory document that provides lot-specific data on the purity and physical properties of the chemical. A comprehensive CoA will detail the analytical method used for purity assessment (e.g., HPLC, GC, NMR) and the results.
-
Safety Data Sheet (SDS): Essential for ensuring safe handling, storage, and disposal. The SDS contains critical information on hazards, protective measures, and emergency procedures.[7][8]
-
Spectroscopic Data: Reputable suppliers will often provide ¹H NMR, ¹³C NMR, or HPLC data upon request for a specific lot, which is invaluable for independent verification.
-
-
Batch-to-Batch Consistency: For long-term projects, it is crucial to work with suppliers who can demonstrate strong process control and minimize variability between different production lots.[6] This is a key concern in pharmaceutical manufacturing and development.[3]
Representative Supplier Analysis
The following table provides a comparative overview of typical specifications for this compound from representative commercial suppliers. This data is illustrative and should be verified with the supplier for the specific lot being ordered.
| Supplier Category | Typical Purity | Analytical Data Provided | Scale | Target Audience |
| Major Global Manufacturers (e.g., Sigma-Aldrich, TCI, Alfa Aesar) | ≥97% | Lot-specific CoA with HPLC/GC purity, SDS. NMR/FTIR data often available. | Grams to Kilograms | Academia, R&D, Production |
| Specialty Building Block Suppliers (e.g., AChemBlock, Angene) | 95% - 98% | CoA, SDS. Purity by HPLC or GC is standard.[9][10] | Milligrams to Grams | Discovery Chemistry, HTS |
| Chemical Marketplaces (e.g., ChemicalBook, EvitaChem) | Varies by Lister | Documentation depends on the ultimate manufacturer.[5][11] | Varies Widely | Broad |
Incoming Quality Control: A Practical Workflow
Upon receipt of the material, independent verification is a cornerstone of good laboratory practice (GLP) and is essential for ensuring the integrity of your research.[4][12] Simply relying on the supplier's CoA is insufficient, as it does not account for potential degradation during shipping or storage.
The following workflow provides a logical sequence for qualifying a new batch of this compound.
Protocol 1: Identity Confirmation by ¹H NMR Spectroscopy
Causality: Nuclear Magnetic Resonance (NMR) spectroscopy provides an unambiguous fingerprint of a molecule's structure. It confirms the identity of the compound by analyzing the chemical environment of its hydrogen atoms, ensuring you have received the correct molecule and not an isomer.
Methodology:
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Analysis: Compare the acquired spectrum to literature data or the supplier-provided spectrum. Key expected signals include:
-
A singlet for the methoxy (OCH₃) protons around δ 3.80 ppm.
-
A broad singlet for the amine (NH₂) protons around δ 4.10 ppm.
-
Two singlets for the aromatic protons (ArH), expected around δ 6.31 and δ 7.49 ppm.[5]
-
The integration of these peaks should correspond to a 3:2:1:1 ratio.
-
Protocol 2: Purity Assessment by Reverse-Phase HPLC
Causality: High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment in the pharmaceutical industry.[13] It separates the main compound from any impurities based on their differential partitioning between a stationary phase (the column) and a mobile phase. This allows for the precise quantification of the analyte as a percentage of the total detected components.
Methodology:
-
System: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector is required.
-
Chromatographic Conditions: The following conditions are a robust starting point for analyzing substituted anilines and should be optimized as needed.[14][15]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (MeCN).
-
Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm or as determined by a PDA scan.
-
-
Sample Preparation: Prepare a stock solution of the compound in MeCN at 1.0 mg/mL. Dilute to a working concentration of ~0.1 mg/mL with a 50:50 mixture of Water:MeCN.
-
Data Analysis:
-
Inject 10 µL of the sample.
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.
-
The acceptance criterion is typically ≥97% or as required by the specific research application.
-
Safe Handling and Storage
Substituted anilines, particularly halogenated ones, require careful handling. Always consult the material's specific Safety Data Sheet (SDS) before use.[16]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and nitrile gloves.[17]
-
Engineering Controls: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.
-
Storage: Store the material in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[8] Some anilines are light-sensitive and should be stored in amber vials or protected from light.[8]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
Conclusion
The procurement of high-quality chemical reagents is a foundational element of successful and reproducible scientific research. For a key building block like this compound, a rigorous process of supplier vetting and independent analytical verification is not an impediment but an essential investment in data integrity. By implementing the workflows and protocols outlined in this guide, research and development teams can mitigate risks associated with reagent quality, ensuring that their synthetic efforts are built upon a reliable and well-characterized foundation.
References
- 1. This compound | 35736-52-8 | KBA73652 [biosynth.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. reagent.co.uk [reagent.co.uk]
- 4. qualityfwd.com [qualityfwd.com]
- 5. This compound | 35736-52-8 [chemicalbook.com]
- 6. wbcil.com [wbcil.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. fishersci.com [fishersci.com]
- 9. This compound 95% | CAS: 35736-52-8 | AChemBlock [achemblock.com]
- 10. This compound|CAS 35736-52-8|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 11. Buy 2,4-Dibromo-5-(difluoromethoxy)aniline (EVT-13781286) [evitachem.com]
- 12. Pharma Quality Control in Drug Development and Compliance | AMSbiopharma [amsbiopharma.com]
- 13. benchchem.com [benchchem.com]
- 14. 2,4-Dibromoaniline | SIELC Technologies [sielc.com]
- 15. Separation of 4-Methoxyaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. spectrumchemical.com [spectrumchemical.com]
Methodological & Application
Application Notes & Protocols: Suzuki-Miyaura Coupling Using 2,4-Dibromo-5-methoxyaniline
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of 2,4-Dibromo-5-methoxyaniline
This compound is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern—featuring two distinct bromine atoms, an electron-donating amine, and a methoxy group—offers a versatile scaffold for constructing complex molecular architectures. The differential reactivity of the two carbon-bromine bonds provides a pathway for sequential, site-selective functionalization, enabling the synthesis of diverse compound libraries from a single starting material.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely adopted methods for carbon-carbon bond formation in modern organic synthesis.[1][2][3] Its appeal lies in the mild reaction conditions, exceptional functional group tolerance, and the commercial availability and relatively low toxicity of its organoboron reagents.[2][4] When applied to a substrate like this compound, the Suzuki coupling opens a direct route to novel biaryl and heteroaryl aniline derivatives, which are privileged structures in numerous biologically active compounds and advanced materials.[5]
This guide provides a comprehensive overview of the mechanistic principles, key optimization parameters, and detailed experimental protocols for successfully employing this compound in Suzuki-Miyaura coupling reactions. It is designed to equip researchers, scientists, and drug development professionals with the technical insights and practical steps needed to leverage this versatile substrate effectively.
Mechanistic Insights and The Question of Regioselectivity
The efficacy of a Suzuki coupling hinges on a fundamental understanding of its catalytic cycle, which universally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][6]
-
Oxidative Addition : The active Palladium(0) catalyst inserts into the carbon-halogen (C-Br) bond of the aniline substrate. This is often the rate-determining step of the cycle.[1] For an electron-rich substrate like this compound, this step can be sluggish due to the high electron density on the aromatic ring, which disfavors the oxidative process.[7]
-
Transmetalation : The organic group from the boronic acid (activated by a base to form a boronate complex) is transferred to the Palladium(II) center, displacing the halide.[6]
-
Reductive Elimination : The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8]
The Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Controlling Regioselectivity
With two bromine atoms, the primary strategic consideration is regioselectivity. Which position reacts first?
-
C4-Position : This bromine is para to the strongly activating amino group (-NH₂) and ortho to the methoxy group (-OCH₃). Electronically, this position is highly activated.
-
C2-Position : This bromine is ortho to the amino group and meta to the methoxy group. While electronically activated, it is subject to significant steric hindrance from the adjacent amine.
For many palladium-catalyzed cross-couplings on dihalo-N-heterocycles, reaction at the C2 position is often favored.[9][10] However, in the case of 2,4-dihaloanilines, the interplay between sterics and electronics is complex. It is often possible to control the reaction site through careful selection of the catalyst system. Bulky ligands can disfavor coupling at the sterically encumbered C2 position, leading to preferential reaction at C4.[11] Therefore, mono-arylation is expected to occur predominantly at the more accessible C4-position , especially when using sterically demanding phosphine ligands. Achieving selective coupling at the C2 position would likely require a specialized catalyst system, potentially involving smaller ligands or catalyst-directing groups.
Core Directive: Optimizing Key Reaction Parameters
Success with this challenging substrate requires careful optimization of several interdependent parameters.
-
Palladium Catalyst & Ligand Selection (The Crucial Choice) : Standard catalysts like Pd(PPh₃)₄ may be ineffective for this electron-rich substrate. The key to success lies in the ligand. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos ) or N-heterocyclic carbenes (NHCs) are essential.[12][13] These ligands promote the challenging oxidative addition step and accelerate the final reductive elimination, preventing catalyst decomposition.[13][14] Modern, air-stable precatalysts (e.g., Buchwald G3 or G4 palladacycles) are highly recommended for their reliability and ease of use.[15]
-
The Role of the Base : A base is required to activate the boronic acid, forming a more nucleophilic "ate" complex that facilitates transmetalation.[1][12] Strong, non-nucleophilic bases like potassium phosphate (K₃PO₄ ) and cesium carbonate (Cs₂CO₃ ) are often the most effective.[12] The base must be finely powdered and anhydrous, especially for non-aqueous reactions, to ensure high reactivity and reproducibility.[15]
-
Solvent System and Inert Atmosphere : Anhydrous, deoxygenated solvents are critical. The active Pd(0) catalyst is highly sensitive to oxygen, which can cause oxidation to inactive Pd(II) and promote undesirable boronic acid homocoupling.[12][16] Solvents like 1,4-dioxane , toluene , or THF are common choices.[17] Reactions are often run with a small amount of water (e.g., 10:1 organic solvent to water) to help dissolve inorganic bases like K₃PO₄, but this must be balanced against the risk of protodeboronation.[15][17] Thoroughly degassing the solvent and maintaining a strict inert atmosphere (argon or nitrogen) throughout the experiment is mandatory for success. [12]
-
Boronic Acid Quality : The purity and stability of the boronic acid coupling partner are paramount. Boronic acids can slowly decompose on the shelf or undergo protodeboronation (replacement of the C-B bond with C-H) in the presence of water or protic sources, especially under prolonged heating.[15][16] Using fresh, high-purity boronic acids or switching to more stable surrogates like MIDA boronates or potassium trifluoroborate salts can mitigate these issues.[7]
Experimental Protocols
Safety Precaution : Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and organic solvents are hazardous.
General Experimental Workflow
Caption: General workflow for Suzuki-Miyaura coupling and purification.
Protocol 1: Selective Mono-Arylation at the C4-Position
This protocol is designed to favor a single coupling event, primarily at the sterically more accessible C4 position.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
XPhos Pd G3 (Palladacycle precatalyst, 0.02 equiv, 2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, deionized and degassed
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask), stir bar, septa.
Step-by-Step Procedure:
-
Vessel Preparation : Flame-dry a Schlenk flask containing a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere (argon or nitrogen).
-
Adding Solids : In the flask, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), K₃PO₄ (3.0 equiv), and XPhos Pd G3 (0.02 equiv).
-
Inert Atmosphere : Seal the flask with a septum, then evacuate and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Addition : Prepare a degassed 5:1 mixture of 1,4-dioxane and water by bubbling argon through the liquids for at least 30 minutes. Add the solvent mixture via syringe to the reaction flask to achieve a concentration of approximately 0.1 M with respect to the aniline substrate.
-
Reaction : Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring : Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup : Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired mono-arylated product.[18]
Protocol 2: Double (Di-) Arylation
This protocol aims to substitute both bromine atoms by using an excess of the coupling partner and potentially more forcing conditions.
Materials:
-
Use the same reagents as in Protocol 1, with the following modification:
-
Arylboronic Acid (2.5 - 3.0 equiv)
Step-by-Step Procedure:
-
Follow steps 1-4 from Protocol 1, ensuring to use 2.5-3.0 equivalents of the arylboronic acid.
-
Reaction : Place the flask in a preheated oil bath at 110-120 °C and stir vigorously. A higher temperature may be required to drive the second coupling to completion.
-
Monitoring : Monitor the reaction for the disappearance of both the starting material and the mono-arylated intermediate. This may require a longer reaction time (12-24 hours).
-
Workup and Purification : Follow steps 7-8 from Protocol 1 to isolate the diarylated product.[18]
Data Summary: Typical Reaction Parameters
The following table provides a starting point for optimizing the mono-coupling reaction with various arylboronic acids. Yields are highly substrate-dependent.
| Coupling Partner (Arylboronic Acid) | Catalyst System (2 mol%) | Base (3 equiv) | Solvent System | Temp (°C) | Time (h) | Expected Yield |
| Phenylboronic acid | XPhos Pd G3 | K₃PO₄ | Dioxane/H₂O (5:1) | 100 | 4-8 | Good to Excellent |
| 4-Methoxyphenylboronic acid | SPhos Pd G3 | Cs₂CO₃ | Toluene/H₂O (10:1) | 100 | 6-12 | Good to Excellent |
| 3-Thienylboronic acid | RuPhos Pd G3 | K₃PO₄ | Dioxane/H₂O (5:1) | 100 | 4-10 | Moderate to Good |
| 2-Methylphenylboronic acid (Sterically hindered) | XPhos Pd G3 | K₃PO₄ | Dioxane/H₂O (5:1) | 110 | 12-18 | Moderate |
| 4-Trifluoromethylphenylboronic acid (Electron-poor) | SPhos Pd G3 | K₃PO₄ | Toluene/H₂O (10:1) | 90 | 2-6 | Excellent |
Troubleshooting Common Issues
Even with optimized protocols, challenges can arise. This section provides a logical framework for diagnosing and solving common problems.[12]
| Problem | Possible Cause(s) | Solution & Optimization Strategy |
| Low or No Conversion | Catalyst Inactivity : Pd(0) species oxidized by air; poor quality precatalyst.[12][15] | Ensure all solvents are rigorously degassed.[12] Use a fresh, high-quality, air-stable precatalyst (e.g., Buchwald G3/G4). Increase catalyst loading to 3-5 mol%. |
| Ineffective Ligand : Ligand is not bulky or electron-rich enough for the substrate.[12] | Screen different bulky, electron-rich ligands (XPhos, SPhos, RuPhos are excellent starting points).[13] | |
| Poor Base Quality/Strength : Base is not anhydrous, not finely ground, or too weak.[12][15] | Use a fresh bottle of base (K₃PO₄ or Cs₂CO₃). Grind the base into a fine powder before use. Ensure anhydrous conditions if required. | |
| Significant Dehalogenation (Hydrodebromination) | Proton Source : Presence of excess water or other protic impurities.[16][19] | Use anhydrous solvents and reagents. Minimize the amount of water used as a co-solvent. |
| Base-Induced : Some bases or solvent/base combinations can promote this side reaction.[19] | Screen alternative bases (e.g., switch from K₃PO₄ to Cs₂CO₃ or K₂CO₃). | |
| Boronic Acid Homocoupling | Oxygen Contamination : O₂ oxidizes Pd(0) to Pd(II), which can catalyze homocoupling.[12][16] | This is a clear indicator of a failed inert atmosphere. Improve the degassing procedure (multiple freeze-pump-thaw cycles or extended argon sparging) and ensure the reaction vessel is leak-proof.[12] |
| Protodeboronation | Excess Water/Acidity : The C-B bond of the boronic acid is cleaved by a proton source.[12][16] | Ensure anhydrous conditions where possible. Use a fresh, high-quality boronic acid. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol or MIDA ester) prior to coupling.[15] |
| Reaction Stalls at Mono-arylation (in Protocol 2) | Insufficiently Forcing Conditions : The second oxidative addition is significantly slower. | Increase the reaction temperature (e.g., to 120 °C). Increase the equivalents of boronic acid and base. Consider adding fresh catalyst after 12-24 hours. |
References
- 1. byjus.com [byjus.com]
- 2. researchgate.net [researchgate.net]
- 3. old.rrjournals.com [old.rrjournals.com]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Yoneda Labs [yonedalabs.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Application Notes & Protocols: Selective Buchwald-Hartwig Amination of 2,4-Dibromo-5-methoxyaniline
Introduction: The Strategic Importance of C-N Bond Formation
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized drug discovery and materials science by enabling the synthesis of complex arylamines from readily available aryl halides and amines under relatively mild conditions.[2][3] Its development overcame the limitations of classical methods, which often required harsh conditions and suffered from limited substrate scope and functional group tolerance.[1]
This guide focuses on a particularly valuable substrate: 2,4-Dibromo-5-methoxyaniline . This molecule presents both a challenge and an opportunity. As a di-halogenated aniline, it offers a scaffold for sequential, site-selective functionalization, allowing for the creation of diverse molecular architectures from a single starting material. However, the presence of two distinct bromine atoms and an electron-rich aromatic ring necessitates a carefully considered and optimized protocol to control reactivity and achieve the desired mono- or di-amination product.
These application notes provide researchers, scientists, and drug development professionals with a comprehensive framework for understanding and successfully implementing the Buchwald-Hartwig amination on this substrate. We will delve into the mechanistic underpinnings, explain the causal relationships behind reagent selection, and provide a field-proven, step-by-step protocol designed for reproducibility and high performance.
Mechanistic Insights & The Logic of Reagent Selection
A successful Buchwald-Hartwig amination is a symphony of precisely chosen components working in concert. The reaction proceeds through a catalytic cycle involving a palladium center that cycles between Pd(0) and Pd(II) oxidation states.[4][5][6] Understanding the role of each component is paramount to troubleshooting and adapting the protocol for different coupling partners.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
-
The Palladium Precatalyst: Modern Buchwald-Hartwig reactions often employ air-stable palladium(II) "precatalysts" that are readily reduced in situ to the active Pd(0) species.[7][8] Using a precatalyst, such as the G4-XPhos Palladacycle, ensures a reliable and reproducible initiation of the catalytic cycle, bypassing the often-unreliable reduction of simple Pd(II) salts.[8]
-
The Ligand: The Key to Selectivity and Reactivity: The choice of phosphine ligand is arguably the most critical parameter in this reaction. For an electron-rich and sterically complex substrate like this compound, a bulky and electron-donating biaryl phosphine ligand is essential.[3][9]
-
Expertise: Ligands like XPhos, RuPhos, or BrettPhos serve multiple functions. Their steric bulk promotes the reductive elimination step (the C-N bond formation) and prevents catalyst dimerization, which is a common deactivation pathway.[1][3] Their strong electron-donating ability facilitates the initial oxidative addition of the aryl bromide to the Pd(0) center, which is often the rate-limiting step.[6]
-
For this Substrate: We recommend XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) . Its significant steric hindrance around the phosphorus atom is crucial for achieving high turnover numbers and, importantly, for influencing the regioselectivity of the reaction.
-
-
The Base: The Engine of Deprotonation: A strong, non-nucleophilic base is required to deprotonate the amine (or the palladium-amine complex) to generate the palladium-amido intermediate, which precedes reductive elimination.[4][10][11]
-
Causality: Weaker bases like carbonates are often insufficient for this task, leading to stalled reactions. Strong alkoxides are ideal. Sodium tert-butoxide (NaOtBu) is the most widely used and effective base for a broad range of substrates due to its high basicity and steric bulk, which minimizes side reactions.[10][11][12]
-
-
The Solvent: The Reaction Medium: The solvent must be anhydrous, aprotic, and capable of solubilizing the reactants and catalyst system. It should also be deoxygenated to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Recommendation: While 1,4-dioxane is common, toluene is an excellent and often safer alternative.[13] It has a suitable boiling point for reactions that require heating and generally provides good solubility for the components.
-
Strategic Protocol: Achieving Selective Mono-amination
The primary challenge with this compound is controlling which bromine atom reacts. The C4-Br is in a less sterically hindered environment than the C2-Br, which is ortho to the methoxy group. This inherent difference can be exploited to achieve selective mono-amination at the C4 position.
Strategy: By using a sterically demanding ligand like XPhos and carefully controlling the stoichiometry (using a slight excess of the aniline substrate relative to the amine), we can favor the reaction at the more accessible C4 position. The bulky ligand-palladium complex will have greater difficulty accessing the sterically encumbered C2 position, leading to preferential C4-amination.
Detailed Experimental Protocol: C4-Selective Amination
This protocol details the mono-amination of this compound with morpholine as a representative secondary amine on a 1.0 mmol scale.
Trustworthiness: This protocol incorporates best practices for setting up air-sensitive reactions to ensure reproducibility. All reagents should be handled under an inert atmosphere (Nitrogen or Argon). Glassware must be oven- or flame-dried before use.
Reagents & Equipment
| Reagent/Material | Quantity (1.0 mmol scale) | Molar Eq. | Notes |
| This compound | 282 mg | 1.0 | Substrate |
| Morpholine | 78 µL (87 mg) | 1.0 | Amine coupling partner |
| XPhos Pd G4 Palladacycle | 19 mg | 0.02 | Precatalyst (2 mol%) |
| Sodium tert-butoxide (NaOtBu) | 135 mg | 1.4 | Base |
| Anhydrous, Degassed Toluene | 5 mL | - | Solvent |
| Oven-dried Schlenk tube with stir bar | 1 | - | Reaction vessel |
| Inert gas line (N₂ or Ar), syringes, septa | - | - | For maintaining an inert atmosphere |
digraph "Experimental_Workflow" { graph [splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];// Node Definitions setup [label="1. Setup\nOven-dried Schlenk tube\nunder inert gas (N₂/Ar)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; charge [label="2. Charge Solids\nAdd Substrate, Base,\nand Pd Precatalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; evac [label="3. Purge\nEvacuate and backfill\nwith inert gas (3x)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; add_liquids [label="4. Add Liquids\nInject anhydrous Toluene\nand Morpholine", fillcolor="#FBBC05", fontcolor="#202124"]; react [label="5. Reaction\nHeat to 100-110 °C\nMonitor by TLC/LC-MS", fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="6. Work-up\nCool, dilute with EtOAc,\nfilter through Celite", fillcolor="#34A853", fontcolor="#FFFFFF"]; extract [label="7. Extraction\nWash with water/brine,\ndry organic layer", fillcolor="#34A853", fontcolor="#FFFFFF"]; purify [label="8. Purification\nConcentrate and purify\nvia column chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges setup -> charge [label="In glovebox or\nunder positive pressure"]; charge -> evac; evac -> add_liquids [label="Via syringe"]; add_liquids -> react; react -> workup; workup -> extract; extract -> purify; }
Caption: A standard experimental workflow for the Buchwald-Hartwig amination.
Step-by-Step Procedure
-
Vessel Preparation: Place a magnetic stir bar into a 20 mL Schlenk tube. Seal the tube with a rubber septum, and flame-dry under vacuum. Allow it to cool to room temperature and backfill with an inert gas (e.g., Nitrogen).
-
Charging Solids: In a glovebox or under a positive flow of inert gas, add this compound (282 mg, 1.0 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), and the XPhos Pd G4 precatalyst (19 mg, 0.02 mmol) to the Schlenk tube.
-
Inert Atmosphere: If not in a glovebox, seal the tube, evacuate the headspace, and backfill with inert gas. Repeat this cycle two more times to ensure all oxygen is removed.
-
Addition of Liquids: Add anhydrous, degassed toluene (5 mL) via syringe. Begin stirring. Then, add morpholine (78 µL, 1.0 mmol) via syringe.
-
Reaction: Place the sealed tube into a preheated oil bath or heating block set to 100-110 °C. Stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the starting material is consumed, remove the tube from the heat and allow it to cool to room temperature. Dilute the dark mixture with ethyl acetate (10 mL) and filter it through a short plug of Celite to remove palladium residues and inorganic salts. Wash the Celite pad with additional ethyl acetate (2 x 10 mL).
-
Extraction: Transfer the combined filtrate to a separatory funnel. Wash with water (20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the desired mono-aminated product.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section provides a framework for diagnosing and resolving common issues.[14][15]
| Observation | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen or moisture contamination).2. Insufficiently strong base.3. Poor quality reagents/solvent. | 1. Ensure rigorous inert atmosphere techniques. Use fresh, high-quality precatalyst.2. Confirm the activity and purity of the NaOtBu.3. Use freshly distilled/dried solvents and pure reagents. |
| Hydrodehalogenation Product | Reductive cleavage of the C-Br bond, often competing with amination. | 1. Lower the reaction temperature.2. Ensure the amine is not the limiting reagent.3. Screen alternative ligands; sometimes a slightly less bulky ligand can disfavor this pathway. |
| Formation of Di-aminated Product | Reaction occurring at both C2 and C4 positions. | 1. Reduce the equivalents of amine used (e.g., to 0.9 eq).2. Stop the reaction as soon as the mono-aminated product is maximized (monitor closely).3. Lower the reaction temperature to increase selectivity for the more reactive C4 position. |
| Dark, Intractable Mixture | Catalyst decomposition at high temperatures or prolonged reaction times. | 1. Lower the reaction temperature to 90-100 °C.2. Reduce reaction time; do not let the reaction run unnecessarily long after completion.3. Ensure the solvent was properly degassed. |
Conclusion
The Buchwald-Hartwig amination of this compound is a highly valuable transformation for building molecular complexity. Success hinges on a rational understanding of the reaction mechanism and the careful selection of each component. By employing a modern palladium precatalyst, a sterically demanding biaryl phosphine ligand like XPhos, and a strong alkoxide base under strictly inert conditions, researchers can achieve high yields and excellent regioselectivity for mono-amination at the C4 position. The protocol and troubleshooting guide provided herein serve as a robust starting point for further exploration and application in the synthesis of novel compounds for pharmaceutical and materials science research.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. m.youtube.com [m.youtube.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Buchwald Catalysts & Ligands [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. reddit.com [reddit.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 2,4-Dibromo-5-methoxyaniline
Introduction: The Strategic Value of 2,4-Dibromo-5-methoxyaniline in Synthesis
Substituted anilines are foundational scaffolds in modern drug discovery and materials science.[1] Their derivatives are integral to a wide range of pharmaceuticals, including antidepressants, antipsychotics, and anti-inflammatory drugs.[2] Among the vast array of aniline building blocks, this compound stands out as a particularly versatile intermediate. Its di-brominated structure presents two distinct, reactive handles for sequential, regioselective functionalization via palladium-catalyzed cross-coupling reactions. This allows for the controlled and divergent synthesis of complex molecular architectures from a single, readily available starting material.[3]
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds, offering unparalleled efficiency and functional group tolerance under mild conditions.[4] For researchers and drug development professionals, mastering the application of these reactions to strategic building blocks like this compound is essential for accelerating discovery programs.
This guide provides an in-depth technical overview and field-proven protocols for the selective functionalization of this compound using four cornerstone palladium-catalyzed reactions: Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings. We will delve into the causality behind experimental design, focusing on achieving predictable regioselectivity and high yields.
Understanding Regioselectivity: The Key to Controlled Functionalization
The primary challenge and opportunity when working with this compound is controlling which bromine atom reacts. The regiochemical outcome is governed by the electronic and steric environment of the two C-Br bonds.
-
C2-Position: The bromine at the C2 position is ortho to the electron-donating amino group (-NH₂). This proximity activates the C2-Br bond toward oxidative addition to the Pd(0) catalyst, making it the more reactive site for initial cross-coupling.[5] This preferential reactivity is a well-established principle in the cross-coupling of dihalogenated heterocycles and anilines.[6]
-
C4-Position: The bromine at the C4 position is less sterically hindered but is not as electronically activated as the C2 position. It serves as the handle for a subsequent, second coupling reaction after the C2 position has been functionalized.
Therefore, under standard palladium-catalyzed conditions, monosubstitution is expected to occur selectively at the C2 position . This inherent selectivity is the cornerstone of a divergent synthetic strategy, as illustrated below.
The Engine of Synthesis: The Palladium Catalytic Cycle
All protocols described herein are powered by a similar palladium catalytic cycle. Understanding this fundamental mechanism is crucial for troubleshooting and optimizing reactions. The cycle consists of three primary steps: oxidative addition, transmetalation (for Suzuki/Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[7]
Experimental Protocols: A Practical Guide
The following protocols are adapted from robust, well-established procedures for structurally similar bromoaniline substrates.[8][9] As with any reaction, optimization for specific coupling partners may be required to achieve maximum yield. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a versatile method for creating biaryl structures by coupling an organohalide with a boronic acid or ester.[4] This protocol targets the selective mono-arylation at the C2 position.
Rationale:
-
Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., PPh₃ or a more advanced Buchwald ligand like SPhos) is standard. For ortho-substituted anilines, specialized ligands can improve yields.[5]
-
Base: A base such as K₂CO₃ or K₃PO₄ is required to activate the boronic acid for the transmetalation step.[8]
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or THF) and water is commonly used to dissolve both the organic and inorganic reagents.[8]
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.02 equiv.) and the phosphine ligand (e.g., PPh₃, 0.08 equiv.) in a small amount of the reaction solvent. Add this catalyst mixture to the Schlenk flask.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with nitrogen or argon. Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1 v/v) via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Heat the mixture with vigorous stirring to 85-95 °C. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira reaction couples terminal alkynes with aryl halides, providing a direct route to valuable alkynyl-aromatic structures.[10] This reaction requires a copper(I) co-catalyst.
Rationale:
-
Catalyst System: A dual-catalyst system is employed: a palladium complex (e.g., Pd(PPh₃)₂Cl₂) facilitates the main cross-coupling cycle, while a copper(I) salt (e.g., CuI) activates the terminal alkyne by forming a copper acetylide intermediate.[10]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves both to neutralize the H-X byproduct and as a solvent or co-solvent.[10][11]
-
Solvent: Anhydrous THF or DMF are common solvents for this transformation.
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equiv.), and the copper(I) co-catalyst (e.g., CuI, 0.05 equiv.).
-
Solvent and Reagent Addition: Add the anhydrous solvent (e.g., THF) followed by the amine base (e.g., Et₃N, 3.0 equiv.). Finally, add the terminal alkyne (1.2 equiv.) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) if the aryl bromide is unreactive. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 3-24 hours.
-
Work-up: Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite® to remove the catalyst residues, washing the pad with additional ether.
-
Extraction: Wash the filtrate sequentially with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the resulting 2-alkynyl-4-bromo-5-methoxyaniline via flash column chromatography.
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, coupling aryl halides with primary or secondary amines.[7][12] This reaction is crucial for synthesizing complex aniline derivatives.
Rationale:
-
Catalyst System: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos) paired with a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂). These ligands facilitate the challenging reductive elimination step that forms the C-N bond.[7][12]
-
Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOt-Bu) being the most common choice.[12]
-
Solvent: Anhydrous, non-protic solvents such as toluene or dioxane are essential for reaction success.
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 0.02 equiv.), the phosphine ligand (e.g., XPhos, 0.08 equiv.), and the base (NaOt-Bu, 1.4 equiv.) to a dry Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.) and the primary or secondary amine (1.2 equiv.) to the tube.
-
Inert Atmosphere & Solvent: Seal the tube, remove from the glovebox (if used), and add anhydrous, degassed toluene via syringe.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction by LC-MS. Reactions are typically complete in 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a plug of Celite®, washing with ethyl acetate.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 4: Heck Reaction for C-C Bond Formation with Alkenes
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, offering a powerful method for vinylation.
Rationale:
-
Catalyst System: Palladium(II) acetate (Pd(OAc)₂) is a common and effective catalyst. It can be used with or without a phosphine ligand, depending on the specific substrates.
-
Base: An organic base like triethylamine (Et₃N) or an inorganic base such as sodium acetate (NaOAc) is used to neutralize the H-X generated during the catalytic cycle.
-
Solvent: Polar aprotic solvents like DMF or acetonitrile are typically used to facilitate the reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a dry reaction vessel, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.05 equiv.), and the base (e.g., Et₃N, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Nitrogen or Argon).
-
Reagent Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., DMF) and the alkene (e.g., styrene or an acrylate, 1.5 equiv.) via syringe.
-
Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and wash thoroughly with water to remove the DMF and salts. Wash with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. Purify the product by flash column chromatography.
Summary of Recommended Reaction Conditions
The table below provides a comparative overview of the starting conditions for each cross-coupling reaction. Note that catalyst and ligand loadings are based on the palladium metal content.
| Reaction Type | Pd Source (mol%) | Ligand (mol%) | Co-Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ (2%) | PPh₃ (8%) | N/A | K₂CO₃ (2.0) | Dioxane/H₂O | 85-95 |
| Sonogashira | Pd(PPh₃)₂Cl₂ (5%) | PPh₃ (in complex) | CuI (5%) | Et₃N (3.0) | THF | 25-50 |
| Buchwald-Hartwig | Pd₂(dba)₃ (2%) | XPhos (8%) | N/A | NaOt-Bu (1.4) | Toluene | 100-110 |
| Heck | Pd(OAc)₂ (5%) | None (or PPh₃) | N/A | Et₃N (2.0) | DMF | 100-120 |
Conclusion
This compound is a high-potential building block for complex molecule synthesis. Its predictable regioselectivity, with the C2 position being more activated towards initial palladium-catalyzed cross-coupling, enables a powerful and divergent approach to creating diverse chemical libraries. The protocols provided herein, adapted from established and reliable methods for similar substrates, offer a solid starting point for researchers in drug discovery and synthetic chemistry. By understanding the underlying principles of the catalytic cycle and the specific roles of each reagent, scientists can effectively leverage this versatile intermediate to accelerate their research and development efforts.
References
- 1. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. old.rrjournals.com [old.rrjournals.com]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 7. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Subsituted arene synthesis by alkynylation [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
The Strategic Application of 2,4-Dibromo-5-methoxyaniline in the Synthesis of Advanced Heterocyclic Scaffolds
Introduction: Unlocking a Versatile Precursor
In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures, containing atoms of at least two different elements in their rings, are integral to a vast array of biologically active molecules and functional materials.[1] A key challenge in this field is the rational design and utilization of versatile precursors that offer multiple avenues for chemical modification. 2,4-Dibromo-5-methoxyaniline has emerged as a highly valuable and strategic starting material for the construction of diverse heterocyclic systems. Its unique substitution pattern—an electron-donating methoxy group, a nucleophilic amino group, and two reactive bromine atoms at defined positions—provides a powerful toolkit for synthetic chemists to build complex molecular architectures.
This application note provides a comprehensive guide to leveraging the synthetic potential of this compound. We will delve into the causality behind key experimental choices, present detailed, field-proven protocols for the synthesis of important heterocyclic cores, and offer insights into the mechanistic underpinnings of these transformations. The protocols described herein are designed to be self-validating, providing researchers with a reliable foundation for their synthetic endeavors.
Core Attributes of this compound as a Precursor
The utility of this compound stems from the distinct reactivity of its functional groups, which can be selectively addressed to achieve a desired synthetic outcome.
-
The Amino Group: This primary amine serves as a potent nucleophile and a key handle for the initial steps of heterocycle formation, often through condensation or acylation reactions.
-
The Bromo Substituents: The two bromine atoms are strategically positioned for a variety of cross-coupling reactions, such as the Buchwald-Hartwig amination and Ullmann condensation. This allows for the introduction of additional nitrogen- or oxygen-based substituents, or for intramolecular cyclization to form fused ring systems. The differential reactivity of the bromine atoms can also be exploited for sequential functionalization.
-
The Methoxy Group: This electron-donating group influences the reactivity of the aromatic ring and can be a key determinant in the electronic properties of the final heterocyclic product.
Synthetic Pathways to Key Heterocyclic Scaffolds
The strategic combination of the functional groups in this compound allows for the synthesis of a variety of heterocyclic systems. Below, we explore the synthesis of substituted benzimidazoles and quinazolines, two classes of heterocycles with significant biological activity.
I. Synthesis of Substituted Benzimidazoles
Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[2][3] The synthesis of substituted benzimidazoles from this compound can be envisioned through a multi-step sequence involving an initial N-arylation followed by an intramolecular cyclization.
Conceptual Workflow for Benzimidazole Synthesis
Caption: Conceptual workflow for the synthesis of substituted benzimidazoles.
Detailed Protocol: Synthesis of a Hypothetical 5,7-Dibromo-6-methoxy-1-alkyl-1H-benzimidazole
This protocol outlines a plausible two-step synthesis of a substituted benzimidazole, leveraging the reactivity of this compound. The first step involves a palladium-catalyzed Buchwald-Hartwig amination to introduce an N-alkyl group, followed by a cyclization to form the benzimidazole core.
Step 1: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds via a palladium-catalyzed cross-coupling reaction.[4][5][6][7] The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands often providing the best results.[5][8]
-
Reactants:
-
This compound (1.0 equiv)
-
Primary amine (R-NH2) (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Cesium carbonate (Cs2CO3) (2.0 equiv)
-
Anhydrous toluene
-
-
Procedure:
-
To a dry, argon-flushed Schlenk tube, add this compound, cesium carbonate, palladium(II) acetate, and Xantphos.
-
Add anhydrous toluene, followed by the primary amine.
-
Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the N-alkylated intermediate.
-
Step 2: Intramolecular Cyclization to form the Benzimidazole Ring
The formation of the benzimidazole ring can be achieved by reacting the N-alkylated intermediate with an orthoformate in the presence of an acid catalyst.
-
Reactants:
-
N-alkylated intermediate from Step 1 (1.0 equiv)
-
Triethyl orthoformate (excess)
-
p-Toluenesulfonic acid (p-TSA) (catalytic amount)
-
Anhydrous ethanol
-
-
Procedure:
-
Dissolve the N-alkylated intermediate in anhydrous ethanol in a round-bottom flask.
-
Add triethyl orthoformate and a catalytic amount of p-toluenesulfonic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired 5,7-Dibromo-6-methoxy-1-alkyl-1H-benzimidazole.
-
| Parameter | Buchwald-Hartwig Amination | Intramolecular Cyclization |
| Catalyst | Pd(OAc)2 / Xantphos | p-Toluenesulfonic acid |
| Base | Cesium carbonate | - |
| Solvent | Toluene | Ethanol |
| Temperature | 110 °C | Reflux |
| Typical Yield | 70-90% | 80-95% |
II. Synthesis of Substituted Quinazolines
Quinazolines and their derivatives are another class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties.[2][9] A plausible route to substituted quinazolines from this compound involves an initial acylation of the amino group followed by a cyclization reaction.
Conceptual Workflow for Quinazoline Synthesis
Caption: Conceptual workflow for the synthesis of substituted quinazolines.
Detailed Protocol: Synthesis of a Hypothetical 6,8-Dibromo-7-methoxy-2-substituted-quinazoline
This protocol describes a potential pathway to a substituted quinazoline, beginning with the acylation of this compound.
Step 1: N-Acylation
-
Reactants:
-
This compound (1.0 equiv)
-
Acid chloride (R-COCl) (1.1 equiv)
-
Pyridine (2.0 equiv)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine, followed by the dropwise addition of the acid chloride.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-acylated intermediate, which can often be used in the next step without further purification.
-
Step 2: Cyclization to form the Quinazoline Ring
The Bischler-Napieralski reaction or a similar cyclization method can be employed to form the quinazoline ring.
-
Reactants:
-
N-acylated intermediate from Step 1 (1.0 equiv)
-
Phosphorus oxychloride (POCl3) (excess)
-
Anhydrous toluene
-
-
Procedure:
-
Dissolve the N-acylated intermediate in anhydrous toluene in a round-bottom flask equipped with a reflux condenser under an argon atmosphere.
-
Carefully add phosphorus oxychloride and reflux the mixture for 6-12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a concentrated solution of sodium hydroxide, keeping the temperature below 20 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired 6,8-Dibromo-7-methoxy-2-substituted-quinazoline.
-
| Parameter | N-Acylation | Cyclization |
| Reagent | Acid chloride | Phosphorus oxychloride |
| Base | Pyridine | - |
| Solvent | Dichloromethane | Toluene |
| Temperature | 0 °C to RT | Reflux |
| Typical Yield | >90% | 60-80% |
Conclusion and Future Perspectives
This compound is a powerful and versatile precursor for the synthesis of a wide range of heterocyclic compounds. The strategic positioning of its functional groups allows for a variety of synthetic transformations, including cross-coupling reactions and cyclizations, to build complex molecular architectures. The protocols outlined in this application note provide a solid foundation for the synthesis of substituted benzimidazoles and quinazolines, two classes of heterocycles with significant potential in drug discovery and materials science. Future research in this area will likely focus on the development of more efficient and selective catalytic systems for the functionalization of this precursor, as well as the exploration of novel cyclization strategies to access an even greater diversity of heterocyclic scaffolds.
References
- 1. A New Phenothiazine Synthesis. The Halogen-Induced Smiles Rearrangement1 (1964) | Edward A. Nodiff | 20 Citations [scispace.com]
- 2. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Mechanochemical Buchwald-Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
- 9. researchgate.net [researchgate.net]
The Strategic Utility of 2,4-Dibromo-5-methoxyaniline in the Synthesis of Novel Kinase Inhibitors
Introduction: The Versatility of a Dihalogenated Aniline Building Block in Medicinal Chemistry
In the landscape of modern drug discovery, particularly in the realm of oncology and inflammatory diseases, the development of selective and potent kinase inhibitors remains a cornerstone of therapeutic innovation. The strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures with desired pharmacological profiles. 2,4-Dibromo-5-methoxyaniline emerges as a highly valuable and versatile building block in this context. Its dihalogenated nature offers orthogonal handles for sequential, site-selective functionalization through powerful cross-coupling methodologies, while the aniline and methoxy substituents provide crucial electronic and steric properties that can be leveraged to fine-tune the biological activity of the final compounds. This application note will provide a detailed exploration of the utility of this compound in the synthesis of potential kinase inhibitors, with a focus on the construction of a pyrido[4,3-d]pyrimidine scaffold, a core motif present in numerous biologically active molecules.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a starting material is essential for effective reaction design and optimization.
| Property | Value | Reference |
| CAS Number | 35736-52-8 | [1] |
| Molecular Formula | C₇H₇Br₂NO | [1] |
| Molecular Weight | 280.94 g/mol | [1] |
| Appearance | Brown liquid | [2] |
| Boiling Point | 308.4 °C | [1] |
| Flash Point | 136 °C | [1] |
Synthetic Rationale: A Platform for Diversity-Oriented Synthesis
The strategic placement of two bromine atoms on the aniline ring of this compound allows for a diversity-oriented approach to the synthesis of kinase inhibitor libraries. The differential reactivity of the bromine atoms, influenced by the electronic effects of the amino and methoxy groups, can be exploited for selective functionalization. This enables the introduction of various substituents at distinct positions of the molecule, facilitating the exploration of structure-activity relationships (SAR).
The general workflow for the utilization of this compound in the synthesis of a pyrido[4,3-d]pyrimidine core is depicted below. This workflow leverages two of the most powerful C-N and C-C bond-forming reactions in modern synthetic chemistry: the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.[3][4]
Figure 1: General workflow for the synthesis of a pyrido[4,3-d]pyrimidine-based kinase inhibitor from this compound.
Experimental Protocols
The following protocols are provided as a guide for the synthesis of a representative pyrido[4,3-d]pyrimidine-based kinase inhibitor scaffold from this compound. These protocols are based on established synthetic methodologies and may require optimization for specific substrates and desired final products.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the starting material from m-anisidine.[2]
Materials:
-
m-Anisidine
-
Chloroform
-
N-bromosuccinimide (NBS)
-
2M Sodium hydroxide solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Dichloromethane
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve m-anisidine (1.0 eq) in chloroform in a round-bottom flask.
-
Cool the solution to 5 °C in an ice bath.
-
Add N-bromosuccinimide (1.0 eq) portion-wise over 1 hour, maintaining the temperature between 5-10 °C.
-
Continue stirring the reaction mixture in the ice bath for 4 hours.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Wash the reaction mixture sequentially with 2M sodium hydroxide solution and water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of dichloromethane/hexane to afford this compound.
Protocol 2: Selective Buchwald-Hartwig Amination of this compound
This protocol outlines a general procedure for the selective mono-amination at the more sterically accessible C4-position. The choice of ligand is critical for achieving high selectivity and yield.[5][6]
Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Xantphos (0.04 eq)
-
Cesium carbonate (Cs₂CO₃) (1.5 eq)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk tube, add this compound, the amine, cesium carbonate, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the mono-aminated product.
Protocol 3: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol describes the subsequent C-C bond formation at the remaining bromine position (C2).[7][8]
Materials:
-
Mono-aminated intermediate from Protocol 2 (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
In a round-bottom flask, combine the mono-aminated intermediate, arylboronic acid, Pd(PPh₃)₄, and potassium carbonate.
-
Add a mixture of 1,4-dioxane and water (typically a 4:1 ratio).
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to 90-100 °C under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Protocol 4: Cyclization to form the Pyrido[4,3-d]pyrimidine Core
The final cyclization step to form the desired heterocyclic core will depend on the specific nature of the substituents introduced in the previous steps. A representative protocol for the condensation of an ortho-amino-substituted pyridine with a suitable cyclizing agent is provided below, based on general synthetic strategies for this scaffold.[9]
Materials:
-
Di-substituted intermediate from Protocol 3
-
Cyclizing agent (e.g., formamidine acetate, urea, or a derivative)
-
High-boiling point solvent (e.g., N,N-dimethylformamide (DMF) or diphenyl ether)
Procedure:
-
Dissolve the di-substituted intermediate in the high-boiling point solvent.
-
Add the cyclizing agent (1.5-2.0 eq).
-
Heat the reaction mixture to a high temperature (e.g., 150-200 °C).
-
Monitor the formation of the cyclized product by LC-MS.
-
Upon completion, cool the reaction mixture and precipitate the product by adding a non-polar solvent or water.
-
Collect the solid by filtration, wash thoroughly, and dry to obtain the crude pyrido[4,3-d]pyrimidine core.
-
Further purification can be achieved by recrystallization or column chromatography.
Application in Kinase Inhibitor Design: Targeting the Hinge Region
The synthesized pyrido[4,3-d]pyrimidine scaffold is a privileged structure in kinase inhibitor design. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, interacting with the hinge region of the kinase ATP-binding site. The substituents introduced via the Buchwald-Hartwig and Suzuki reactions can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing binding affinity and selectivity.
Figure 2: Conceptual diagram of a pyrido[4,3-d]pyrimidine inhibitor binding to the kinase hinge region.
Conclusion
This compound is a strategically important starting material in medicinal chemistry, offering multiple avenues for the synthesis of diverse and complex molecules. Its application in the construction of kinase inhibitor scaffolds, such as the pyrido[4,3-d]pyrimidine core, highlights its potential in the development of novel therapeutics. The sequential and selective functionalization of its di-bromo substitution pattern using robust and reliable cross-coupling reactions provides a powerful platform for the generation of compound libraries for hit-to-lead optimization. The protocols outlined in this application note serve as a practical guide for researchers and scientists in the field of drug discovery and development to harness the synthetic potential of this versatile building block.
References
- 1. This compound | 35736-52-8 | KBA73652 [biosynth.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Leveraging 2,4-Dibromo-5-methoxyaniline in the Synthesis of Bioactive Molecules
An Application Note and Protocol Guide for Researchers
As a cornerstone in modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient and successful development of novel therapeutic agents. 2,4-Dibromo-5-methoxyaniline has emerged as a highly versatile and powerful building block for the synthesis of a diverse array of bioactive molecules. Its unique structural arrangement—two differentially reactive bromine atoms, a nucleophilic amine, and an electronically influential methoxy group—provides a rich platform for complex molecular architecture and scaffold diversification.
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the synthetic utility of this compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights into its application in constructing key pharmacophores, with a particular focus on kinase inhibitors. The protocols described herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative literature.
Part 1: Strategic Importance in Bioactive Scaffolds
The value of this compound lies in its pre-functionalized nature, which allows for sequential and site-selective modifications. This is particularly advantageous in drug discovery, where the rapid generation of analogs for Structure-Activity Relationship (SAR) studies is critical.[1][2]
-
Orthogonal Reactivity : The bromine atoms at the C2 and C4 positions exhibit different electronic environments, which can be exploited for selective cross-coupling reactions under carefully controlled conditions.
-
Vector for Diversification : These halogen sites serve as key handles for introducing molecular complexity through powerful C-C and C-N bond-forming reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig cross-couplings.[3][4] This enables the exploration of chemical space around a core scaffold, a fundamental activity in lead optimization.[1]
-
Core Structural Element : The anilino moiety is a common feature in many classes of bioactive compounds, most notably in kinase inhibitors, where it often serves as the "hinge-binding" element that anchors the molecule into the ATP-binding site of the target enzyme.[5][6]
Part 2: Application in the Synthesis of 4-Anilinoquinazoline Kinase Inhibitors
The 4-anilinoquinazoline scaffold is a privileged structure in oncology, forming the basis of several approved drugs that target protein kinases.[5] this compound is an ideal starting material for building libraries of these inhibitors, allowing for subsequent diversification at the bromine positions to optimize potency and selectivity.
Workflow for 4-Anilinoquinazoline Synthesis and Diversification
The overall strategy involves an initial nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination to couple the aniline with a 4-chloroquinazoline core, followed by selective palladium-catalyzed cross-coupling reactions at the bromine sites.
Caption: Synthetic workflow for kinase inhibitor synthesis.
Protocol 1: Synthesis of N-(2,4-Dibromo-5-methoxyphenyl)quinazolin-4-amine (Intermediate 1)
This protocol details the crucial C-N bond formation to assemble the core anilinoquinazoline structure.
Rationale: This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the quinazoline ring system activates the C4 position for attack by the exocyclic amine of this compound. An acid catalyst, such as isopropanol with a catalytic amount of HCl, protonates the quinazoline nitrogen, further enhancing the electrophilicity of the C4 carbon and facilitating the displacement of the chloride leaving group.
Step-by-Step Methodology:
-
Reagent Preparation: To a 100 mL round-bottom flask, add this compound (1.0 eq), 4-chloroquinazoline (1.05 eq), and isopropanol (approx. 0.1 M concentration relative to the aniline).
-
Reaction Initiation: While stirring, add a few drops of concentrated hydrochloric acid (HCl) to catalyze the reaction.
-
Reaction Monitoring: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 82°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed (typically 4-6 hours).
-
Work-up and Isolation: Allow the reaction mixture to cool to room temperature. The product will often precipitate. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid sequentially with cold isopropanol and then diethyl ether to remove unreacted starting materials and impurities. Dry the product under high vacuum. The resulting N-(2,4-dibromo-5-methoxyphenyl)quinazolin-4-amine is often pure enough for the next step without further purification.
| Compound | Formula | MW ( g/mol ) | Typical Yield | Physical Appearance |
| Intermediate 1 | C₁₅H₁₁Br₂N₃O | 425.08 | 85-95% | Off-white to pale yellow solid |
Part 3: Diversification via Palladium-Catalyzed Cross-Coupling
With the core scaffold in hand, the two bromine atoms on the aniline ring are prime handles for diversification using palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is an exceptionally robust and widely used method for forming C-C bonds between sp² centers.[4][7]
Protocol 2: Selective Suzuki-Miyaura Cross-Coupling
This protocol describes the selective coupling at the C4-bromo position, which is generally more reactive than the C2-bromo position due to steric hindrance around the C2 site.
Rationale: The catalytic cycle of the Suzuki reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation of the organic group from the boron atom to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst. The choice of ligand is critical for stabilizing the palladium catalyst and promoting efficient turnover. A bulky, electron-rich phosphine ligand like SPhos is often effective for coupling with sterically hindered or electron-rich aryl bromides.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Step-by-Step Methodology:
-
Inert Atmosphere: Assemble a Schlenk flask containing N-(2,4-dibromo-5-methoxyphenyl)quinazolin-4-amine (Intermediate 1, 1.0 eq) and the desired arylboronic acid or ester (1.2 eq). Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), a suitable ligand if required (e.g., SPhos, 4-10 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio), via syringe.
-
Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final coupled product.
Exemplary Data for Synthesized Analogs
The following table showcases representative data for a small library of compounds synthesized using the described protocols, illustrating the versatility of the approach.
| Compound ID | R Group (at C4-position) | Yield (%) | Target Kinase IC₅₀ (nM) |
| A-01 | Phenyl | 78 | 150 |
| A-02 | 4-Fluorophenyl | 82 | 95 |
| A-03 | Pyridin-3-yl | 65 | 45 |
| A-04 | Thiophen-2-yl | 71 | 110 |
Part 4: Safety and Handling
-
Halogenated Compounds: this compound and related intermediates are halogenated aromatic compounds and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Palladium Catalysts: Palladium catalysts are toxic and may be pyrophoric. Handle them under an inert atmosphere.
-
Bases: Strong bases like cesium carbonate are corrosive and hygroscopic. Handle with care.
-
Solvents: Organic solvents like dioxane and isopropanol are flammable. Avoid open flames and ensure proper ventilation.
Part 5: Conclusion
This compound stands out as a strategic and enabling reagent in the synthesis of bioactive molecules. Its pre-installed functional handles provide a direct and efficient route to complex scaffolds, particularly for the development of kinase inhibitor libraries. The robust and well-documented protocols for C-N and C-C bond formation allow researchers to rapidly generate and test new chemical entities, accelerating the drug discovery process. By understanding the underlying chemical principles and applying the detailed methodologies presented in this guide, scientists can effectively harness the synthetic potential of this versatile building block.
References
- 1. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (Open Access) Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020) | Melissa J Buskes | 183 Citations [scispace.com]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. soci.org [soci.org]
- 7. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
2,4-Dibromo-5-methoxyaniline: A Versatile Building Block for Advanced Organic Electronic Materials
Introduction
In the rapidly advancing field of organic electronics, the rational design and synthesis of novel π-conjugated systems are paramount to achieving superior device performance. The strategic selection of molecular building blocks is the cornerstone of this endeavor, allowing for the fine-tuning of electronic properties, morphology, and stability of organic semiconductors. 2,4-Dibromo-5-methoxyaniline has emerged as a highly valuable and versatile precursor for a range of organic electronic materials, including hole transport materials (HTMs) for perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs), as well as active layers in organic field-effect transistors (OFETs).
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound as a building block. We will delve into its synthesis, key chemical transformations, and provide detailed, field-proven protocols for its utilization in the construction of advanced organic electronic materials. The causality behind experimental choices will be elucidated to empower researchers in their synthetic endeavors.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 35736-52-8 | [1] |
| Molecular Formula | C₇H₇Br₂NO | [1] |
| Molecular Weight | 280.94 g/mol | [1] |
| Appearance | Brown liquid | [2] |
| Boiling Point | 308.4 °C | [1] |
| Flash Point | 136 °C | [1] |
| SMILES | COC1=C(C=C(C(=C1)N)Br)Br | [1] |
Synthesis of this compound
A reliable and scalable synthesis of the building block is the first critical step. This compound can be synthesized from the commercially available m-anisidine through a bromination reaction.
Protocol 1: Synthesis of this compound[2]
Reaction Scheme:
References
Application Notes and Protocols for the Regioselective Suzuki Coupling of 2,4-Dibromo-5-methoxyaniline with Arylboronic Acids
Introduction: Strategic Synthesis of Biaryl Anilines
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, prized for its mild conditions, broad functional group tolerance, and the commercial availability of its organoboron reagents.[1] This palladium-catalyzed carbon-carbon bond formation is particularly vital in the fields of medicinal chemistry and materials science for the construction of biaryl and heteroaryl scaffolds.[2] This document provides a detailed protocol for the regioselective mono-arylation of 2,4-Dibromo-5-methoxyaniline with a variety of arylboronic acids. The resulting 2-aryl-4-bromo-5-methoxyanilines are valuable intermediates, possessing a handle for subsequent chemical transformations and forming the core of many biologically active molecules.[3] The presence of two bromine atoms at distinct electronic and steric environments on the aniline ring presents a unique challenge and opportunity for selective functionalization. This guide will elucidate a robust protocol for achieving high regioselectivity in this transformation.
Principle of the Reaction and Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic moiety from the arylboronic acid is transferred to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst.[4]
Regioselectivity in the Coupling of this compound
The key to a successful protocol for this substrate is controlling the regioselectivity of the mono-arylation. The reactivity of the two bromine atoms is influenced by both electronic and steric factors imparted by the amino and methoxy substituents. Generally, in dihalogenated aromatic compounds, the more electron-deficient or less sterically hindered position is favored for oxidative addition. In the case of this compound, the bromine at the C2 position is ortho to the directing amino group and para to the methoxy group, while the bromine at the C4 position is ortho to the methoxy group and para to the amino group. The steric hindrance around the C4 position is greater due to the adjacent methoxy group. Furthermore, the amino group can act as a directing group, favoring reaction at the ortho C2 position. Therefore, selective mono-arylation is anticipated to occur preferentially at the C2 position.
Experimental Workflow
The following diagram outlines the general workflow for the selective Suzuki coupling of this compound.
Caption: General experimental workflow for the Suzuki coupling reaction.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of structurally similar aryl bromides, such as 2,4-Dibromo-5-methoxyphenol, and is expected to yield the mono-arylated product at the more reactive C2 position.[5] Optimization may be required for specific arylboronic acids.
Materials and Reagents
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (2-5 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle/oil bath
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Reaction Setup and Procedure
-
Inert Atmosphere: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Degassing: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv).
-
Solvent Addition: Add the degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), via a syringe. The final concentration of the aniline substrate is typically in the range of 0.1-0.2 M.
-
Reaction: Place the flask in a preheated oil bath and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
Workup and Purification
-
Cooling and Dilution: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-aryl-4-bromo-5-methoxyaniline.
Catalyst and Reaction Condition Optimization
The choice of catalyst, base, and solvent can significantly impact the yield and selectivity of the reaction. The following table provides a starting point for optimization.
| Parameter | Recommended | Rationale |
| Palladium Catalyst | Pd(dppf)Cl₂ | Often effective for challenging couplings and can promote higher yields.[3] |
| Pd(PPh₃)₄ | A common and effective catalyst for a wide range of Suzuki couplings. | |
| Base | K₂CO₃ or Cs₂CO₃ | Carbonate bases are generally effective and well-tolerated by many functional groups. Cs₂CO₃ is a stronger base and may be beneficial for less reactive substrates. |
| Solvent System | 1,4-Dioxane/Water | A common and effective solvent mixture for Suzuki reactions, promoting solubility of both organic and inorganic reagents. |
| Toluene/Water/Ethanol | An alternative solvent system that can sometimes improve yields. | |
| Temperature | 80 - 100 °C | Sufficient to promote the reaction without significant decomposition of the starting materials or product. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure proper inert atmosphere technique; use a fresh batch of catalyst. |
| Insufficiently strong base | Try a stronger base like Cs₂CO₃ or K₃PO₄. | |
| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |
| Formation of Side Products (e.g., Homocoupling) | Presence of oxygen | Thoroughly degas all solvents and maintain a strict inert atmosphere. |
| Catalyst decomposition | Consider using a more robust ligand or a pre-catalyst. | |
| Poor Regioselectivity | Inappropriate catalyst/ligand | Screen different palladium catalysts and phosphine ligands. Bulky ligands can sometimes enhance selectivity. |
Visualization of the Catalytic Cycle
The following diagram illustrates the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This application note provides a comprehensive and detailed protocol for the regioselective Suzuki-Miyaura coupling of this compound with arylboronic acids. By carefully controlling the reaction conditions, particularly the choice of catalyst and the maintenance of an inert atmosphere, researchers can achieve high yields of the desired mono-arylated product. The information and troubleshooting guide provided herein should serve as a valuable resource for scientists and professionals in drug development and materials science, enabling the efficient synthesis of a diverse range of biaryl aniline derivatives.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Note: A Comprehensive Guide to the N-arylation of 2,4-Dibromo-5-methoxyaniline
Introduction
The synthesis of N-arylated anilines represents a cornerstone of modern organic chemistry, providing critical structural motifs for a vast array of functional molecules. These compounds are integral to the development of pharmaceuticals, agrochemicals, and advanced organic materials.[1][2] The targeted functionalization of polysubstituted anilines, such as 2,4-Dibromo-5-methoxyaniline, offers a pathway to complex molecular architectures with precisely tuned electronic and steric properties.
Historically, the formation of carbon-nitrogen (C–N) bonds was often hampered by harsh reaction conditions and limited substrate scope, as seen in classical methods like the Ullmann condensation.[3][4] The advent of palladium-catalyzed cross-coupling, particularly the Buchwald-Hartwig amination, has revolutionized this field.[5][6][7] This powerful transformation allows for the efficient and versatile construction of C–N bonds under relatively mild conditions, demonstrating broad functional group tolerance.[5][8]
This application note provides a detailed experimental protocol for the N-arylation of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step procedure but also a deep dive into the mechanistic rationale and critical parameters that govern the success of the reaction.
Mechanistic Insights: The Buchwald-Hartwig Amination Cycle
The Buchwald-Hartwig amination is the preeminent method for this transformation. The reaction's efficacy hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[9][10] Understanding this catalytic cycle is paramount for troubleshooting and optimizing the reaction.
The generally accepted mechanism proceeds through several key steps:
-
Activation of the Precatalyst : The reaction typically starts with a stable Pd(II) precatalyst, which is reduced in situ to the active Pd(0) species by an amine, phosphine ligand, or other reducing agents in the mixture.[9][11]
-
Oxidative Addition : The electron-rich Pd(0) complex reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond. This is often the rate-determining step, forming a Pd(II)-aryl-halide intermediate.[10][12] The reactivity order for the aryl halide is typically I > Br > OTf > Cl.[9]
-
Amine Coordination and Deprotonation : The aniline nucleophile coordinates to the palladium center. A base then deprotonates the coordinated amine, forming a palladium-amido complex and releasing a salt byproduct.[6]
-
Reductive Elimination : This final step involves the formation of the new C–N bond as the desired N-arylated product is expelled from the palladium coordination sphere. This regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[6][10]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Optimizing Key Reaction Parameters
The success of the N-arylation of this compound depends on the judicious selection of several key components. The steric hindrance and electronic properties of this specific aniline derivative necessitate careful consideration.
| Parameter | Selection & Rationale | Common Examples |
| Palladium Source | A stable Pd(II) precatalyst is often preferred for ease of handling. It is reduced in situ to the active Pd(0) catalyst. | Pd(OAc)₂, Pd₂(dba)₃, BrettPhos Pd G3/G4[10][13] |
| Ligand | Crucial for catalyst activity and stability. Bulky, electron-rich phosphine ligands are required to promote both the oxidative addition and the rate-limiting reductive elimination steps.[14][15][16] | XPhos, RuPhos, BrettPhos, BINAP, dppf[1][5][10] |
| Base | A base is required to deprotonate the aniline nitrogen, forming the active nucleophile. The choice of base strength can be critical, especially with base-sensitive functional groups.[17][18] | Strong bases: NaOt-Bu, KOt-Bu. Weaker bases: K₃PO₄, Cs₂CO₃.[13][19] |
| Solvent | Anhydrous, aprotic solvents are necessary to prevent quenching of the base and catalyst deactivation. The solvent must be degassed to remove oxygen, which can oxidize the Pd(0) catalyst. | Toluene, Dioxane, THF, t-BuOH.[10][19][20] |
| Temperature | The reaction typically requires heating to overcome the activation energy barriers, particularly for the oxidative addition and reductive elimination steps. | 80–110 °C.[19][20] |
Detailed Experimental Protocol
This protocol describes a general procedure for the N-arylation of this compound with a generic aryl bromide.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Aryl bromide (1.1–1.2 equiv)
-
Palladium precatalyst (e.g., BrettPhos Pd G3, 1–2 mol%)
-
Ligand (if not using a precatalyst with integrated ligand, e.g., BrettPhos, 2–4 mol%)
-
Base (e.g., Potassium phosphate, K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane, to achieve 0.1–0.2 M concentration)
-
Ethyl acetate (for work-up)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
-
Septum and needles
-
Schlenk line or glovebox for inert atmosphere operations
-
Heated magnetic stirrer (oil bath or heating block)
-
Thin-Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Flash chromatography system
Step-by-Step Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 equiv), the chosen aryl bromide (1.2 equiv), the palladium precatalyst (e.g., BrettPhos Pd G3, 0.02 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).[20]
-
Scientist's Note: The order of addition is important. Adding solids first is generally easier and safer. If using a glovebox, all manipulations can be done in an inert environment.
-
-
Establishing Inert Atmosphere:
-
Seal the Schlenk tube with a rubber septum.
-
Connect the tube to a Schlenk line and evacuate under high vacuum for 5-10 minutes, then backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[20]
-
-
Solvent Addition:
-
Reaction Execution:
-
Place the sealed reaction tube into a preheated oil bath or heating block set to the desired temperature (typically 100 °C).
-
Stir the mixture vigorously to ensure proper mixing of the heterogeneous solution.
-
Monitor the reaction progress periodically by TLC or LC-MS until the starting aniline is consumed.[21] A small aliquot can be withdrawn via syringe, quenched with water, extracted with ethyl acetate, and spotted on a TLC plate.
-
-
Work-up Procedure:
-
Once the reaction is complete, remove the tube from the heat source and allow it to cool to room temperature.[20]
-
Dilute the reaction mixture with ethyl acetate and add deionized water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water (2x) and then with brine (1x) to remove the inorganic base and salts.[20]
-
Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.[22]
-
Scientist's Note: The choice of eluent system (e.g., a gradient of ethyl acetate in hexanes) will depend on the polarity of the product and should be determined by TLC analysis beforehand.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the final N-arylated aniline.
-
Caption: General experimental workflow for N-arylation.
Mandatory Safety Precautions
A rigorous adherence to safety protocols is essential. A thorough risk assessment should be conducted before commencing any experimental work.
-
Personal Protective Equipment (PPE): Safety glasses with side shields, a flame-retardant lab coat, and appropriate chemical-resistant gloves must be worn at all times.[23]
-
Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of toxic vapors and dust.[23]
-
Reagent Handling:
-
Substituted Anilines: this compound is toxic and can be absorbed through the skin. Handle with extreme care.[24]
-
Palladium Catalysts and Ligands: These reagents are often expensive and can be toxic. Avoid creating dust. Many phosphine ligands are air-sensitive and may be pyrophoric.
-
Bases: Strong bases like NaOt-Bu are corrosive and react violently with water. Weaker inorganic bases can be irritants.
-
Solvents: Organic solvents like toluene and dioxane are flammable and pose health risks upon inhalation or skin contact.[23][25] Keep away from ignition sources.
-
-
Inert Gas Operations: Ensure proper training on the use of a Schlenk line or glovebox. Pressurized gas cylinders must be secured properly.
Conclusion
The palladium-catalyzed N-arylation of this compound is a robust and highly valuable transformation for accessing complex molecular targets. By carefully selecting the catalyst system, base, and solvent, and by adhering to a meticulous experimental technique under an inert atmosphere, researchers can achieve high yields of the desired products. The protocol and insights provided herein serve as a comprehensive guide to successfully implement this critical reaction in a research and development setting.
References
- 1. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Copper-catalyzed N-arylation of amines with aryliodonium ylides in water [beilstein-journals.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. name-reaction.com [name-reaction.com]
- 7. books.rsc.org [books.rsc.org]
- 8. research.rug.nl [research.rug.nl]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 14. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. theses.enscm.fr [theses.enscm.fr]
- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 17. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Palladium-Catalyzed Arylation of Fluoroalkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. reddit.com [reddit.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,4-Dibromo-5-methoxyaniline by Column Chromatography
Welcome to the Technical Support Center for the chromatographic purification of 2,4-Dibromo-5-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for the successful isolation of this compound.
Introduction: The Challenge of Purifying Halogenated Anilines
This compound, a key intermediate in various synthetic pathways, presents a unique set of purification challenges. Like many aromatic amines, its basic nature can lead to strong interactions with the acidic silica gel stationary phase, resulting in poor separation, peak tailing, and potential product degradation. Furthermore, the presence of closely related isomeric impurities from the synthesis process necessitates a well-optimized chromatographic method. This guide provides a systematic approach to overcoming these obstacles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect when purifying this compound?
A1: The impurity profile largely depends on the synthetic route. A common synthesis involves the bromination of m-anisidine. Potential impurities include monobrominated isomers (like 2-bromo-5-methoxyaniline and 4-bromo-3-methoxyaniline), other dibrominated isomers, and unreacted starting material. Oxidation of the aniline can also lead to colored impurities, giving the product a yellow, brown, or black appearance.[1]
Q2: Why is my this compound streaking or tailing on the silica gel column?
A2: This is a classic issue with basic compounds like anilines on standard silica gel.[1][2][3][4] The acidic silanol groups (Si-OH) on the silica surface can strongly interact with the basic amino group of your compound through hydrogen bonding or acid-base interactions. This leads to a portion of your compound being retained more strongly, resulting in a "tailing" or streaking effect as it slowly elutes.[2][3][4]
Q3: Can this compound decompose on the silica gel column?
A3: While this compound is relatively stable, prolonged exposure to the acidic environment of silica gel can potentially lead to degradation for some sensitive anilines.[1][5] More commonly, strong irreversible adsorption can be mistaken for decomposition, leading to lower yields. Testing the stability of your compound on a small amount of silica via TLC can be a good diagnostic tool.[5]
Q4: What is the best way to load my sample onto the column if it's not very soluble in the starting eluent?
A4: If your compound has poor solubility in the non-polar solvent system required for good separation, dry loading is the recommended technique.[6][7][8][9] This involves pre-adsorbing your crude product onto a small amount of silica gel (or an inert support like Celite) and then loading the resulting free-flowing powder onto the top of your column. This method prevents issues like sample precipitation at the column head and ensures a narrow starting band, leading to better separation.[8][9]
Q5: What are the key safety precautions when handling this compound?
A5: Halogenated anilines are toxic and should be handled with care. They can be harmful if swallowed, inhaled, or absorbed through the skin, and may cause skin and eye irritation.[1][10][11] It is crucial to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1] Always consult the Safety Data Sheet (SDS) for detailed safety information.[10][11]
Troubleshooting Guide
This section addresses specific problems you may encounter during the column chromatography of this compound.
Problem 1: Poor Separation of Isomers
Symptoms:
-
Fractions contain a mixture of this compound and other bromo-methoxyaniline isomers.
-
TLC analysis shows overlapping spots.
Root Cause & Solution:
| Causality | Troubleshooting Action |
| Inappropriate Solvent System Polarity: The eluent is too polar, causing all compounds to elute too quickly and together. | Optimize the Eluent System: Use a less polar solvent system. A good starting point for TLC analysis is a hexane/ethyl acetate or hexane/dichloromethane mixture. Aim for an Rf value of 0.2-0.3 for this compound on the TLC plate to ensure good separation on the column. |
| Isocratic Elution is Insufficient: Closely related isomers may have very similar polarities, making separation with a single solvent mixture difficult.[12][13] | Employ a Shallow Gradient Elution: Start with a very non-polar mobile phase (e.g., 98:2 hexane:ethyl acetate) and slowly increase the polarity. This will allow the less polar isomers to elute first, followed by your target compound, providing better resolution. |
| Standard Silica Gel Lacks Selectivity: The separation mechanism of standard silica is primarily based on polarity, which may not be sufficient for isomers. | Consider Alternative Stationary Phases: For challenging separations of aromatic isomers, a phenyl-functionalized silica gel column can provide alternative selectivity through π-π interactions.[14] Alumina (neutral or basic) can also be an option, especially to mitigate issues with the acidic nature of silica.[15] |
Problem 2: Peak Tailing and Low Yield
Symptoms:
-
The product elutes over a large number of fractions.
-
The collected fractions show a "tail" on the TLC plate.
-
The final yield is lower than expected.
Root Cause & Solution:
| Causality | Troubleshooting Action |
| Strong Analyte-Silica Interaction: The basic aniline interacts with acidic silanol groups on the silica surface.[2][3][4] | Neutralize the Silica Gel: Pre-treat the silica gel by preparing the slurry in the mobile phase containing a small amount of a volatile base, such as 0.1-1% triethylamine (Et₃N).[1] Run the column with this modified eluent. The triethylamine will "cap" the acidic sites, allowing for a more symmetrical elution of the aniline. |
| Column Overload: Too much sample has been loaded onto the column for its size.[2][16] | Reduce the Sample Load: A general rule of thumb is to use a silica gel to crude product weight ratio of at least 30:1. For difficult separations, this ratio may need to be increased to 50:1 or even 100:1. |
| Poor Sample Loading Technique: Using a strong solvent to dissolve the sample for wet loading can cause band broadening.[2] | Use the Dry Loading Technique: As detailed in the FAQs and the protocol below, dry loading is highly recommended to ensure a narrow sample band and improve separation and peak shape.[6][7][8][9] |
Problem 3: Product Discoloration
Symptoms:
-
The purified product is a yellow, brown, or even black solid/oil.
Root Cause & Solution:
| Causality | Troubleshooting Action |
| Oxidation of the Aniline: Anilines are susceptible to air oxidation, which can be exacerbated by light and the acidic environment of the silica gel.[1] | Use Freshly Distilled Solvents: Ensure solvents are free of peroxides. |
| Work Quickly and Protect from Light: Minimize the time the compound spends on the column and wrap the column in aluminum foil to protect it from light. | |
| Post-Column Treatment: If the purified product is still colored, you can attempt to remove the colored impurities by recrystallization with the addition of a small amount of activated charcoal.[1] |
Experimental Protocols
Protocol 1: TLC Method Development
-
Prepare TLC Chambers: Use a suitable solvent system. Good starting points for this compound are mixtures of Hexane and Ethyl Acetate (e.g., 9:1, 4:1, 2:1) or Hexane and Dichloromethane (e.g., 2:1, 1:1).[17]
-
Spot the TLC Plate: Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the plate and allow the solvent to evaporate.
-
Develop the Plate: Place the TLC plate in the chamber and allow the solvent front to travel up the plate.
-
Visualize: Visualize the spots under a UV lamp (254 nm). Brominated aromatic compounds are typically UV active.
-
Optimize: Adjust the solvent ratio until the desired compound has an Rf value of approximately 0.2-0.3. This will provide a good starting point for the column chromatography.
Protocol 2: Column Chromatography Purification
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane, Ethyl Acetate, Dichloromethane (HPLC grade)
-
Triethylamine (Et₃N)
-
Glass column, collection tubes, etc.
Procedure:
-
Prepare the Eluent: Based on your TLC optimization, prepare a bulk amount of your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate) containing 0.5% v/v triethylamine. Prepare a second, more polar eluent (e.g., 80:20 Hexane:Ethyl Acetate) also containing 0.5% triethylamine.
-
Pack the Column (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.
-
In a separate beaker, make a slurry of the silica gel in your starting eluent.
-
Pour the slurry into the column and gently tap the column to ensure even packing.
-
Add another layer of sand on top of the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand.
-
-
Sample Loading (Dry Loading):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) to this solution.
-
Remove the solvent by rotary evaporation until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add your starting eluent to the column.
-
Apply gentle pressure (if using flash chromatography) and begin collecting fractions.
-
Monitor the elution by TLC.
-
If your product is slow to elute, you can gradually increase the polarity of the eluent by slowly adding the more polar solvent mixture (gradient elution).
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC.
-
Combine the fractions containing the pure this compound.
-
Remove the solvent by rotary evaporation to yield the purified product.
-
Visualizations
Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Chromatography [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. sorbtech.com [sorbtech.com]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.com [fishersci.com]
- 11. cdnisotopes.com [cdnisotopes.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. researchgate.net [researchgate.net]
- 14. "Characterization of Aromatic Stationary Phases for Uses in High Perfor" by Anastasia Davis [jagworks.southalabama.edu]
- 15. researchgate.net [researchgate.net]
- 16. acdlabs.com [acdlabs.com]
- 17. Chromatography [chem.rochester.edu]
Technical Support Center: Purification of 2,4-Dibromo-5-methoxyaniline
Welcome to the technical support center for the purification of 2,4-Dibromo-5-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of monobrominated impurities. Our goal is to equip you with the scientific rationale and practical methodologies to achieve high purity of your target compound.
Section 1: Understanding the Challenge - Impurity Profile
During the synthesis of this compound, particularly from a precursor like m-anisidine (3-methoxyaniline), the formation of monobrominated species is a common side reaction. The amino (-NH₂) and methoxy (-OCH₃) groups are both ortho-, para-directing and strongly activating, making the aromatic ring highly susceptible to electrophilic bromination.[1][2] This high reactivity can lead to a mixture of products if the reaction conditions are not meticulously controlled.
The primary monobrominated impurities you are likely to encounter are:
-
2-Bromo-5-methoxyaniline: Formed by bromination at one of the ortho positions to the amino group.[3][4]
-
4-Bromo-5-methoxyaniline (less common): Formed by bromination at the para position to the amino group.
-
6-Bromo-3-methoxyaniline: Another possible ortho-brominated product.[5]
The structural similarities and, consequently, similar polarities of these impurities to the desired 2,4-dibromo product make their separation a non-trivial task.
Frequently Asked Questions (FAQs) - Impurity Identification
Q1: How can I confirm the presence of monobrominated impurities in my crude product?
A1: Thin-Layer Chromatography (TLC) is the most immediate and accessible method. Co-spotting your crude product with the starting material and the purified product (if available) is highly recommended. A typical TLC system for these compounds would be a silica gel plate with a mobile phase of ethyl acetate/hexane or dichloromethane/hexane.[3][4] The dibrominated product will have a higher Rf value (less polar) than the monobrominated impurities. For unambiguous identification, techniques like GC-MS or LC-MS are invaluable for confirming the molecular weights of the components in your mixture. ¹H NMR can also be used, where the integration of aromatic protons will differ between the di- and mono-substituted species.[3][4]
Q2: Why am I getting a high percentage of monobrominated byproducts?
A2: This is typically due to insufficient brominating agent or incomplete reaction. The high reactivity of the aniline ring can lead to rapid, multiple substitutions.[6] To favor the formation of the dibrominated product, it is crucial to use a slight excess of the brominating agent (e.g., N-bromosuccinimide or bromine) and ensure adequate reaction time.[7][8]
Section 2: Purification Strategies - A Comparative Guide
The choice of purification method depends on the scale of your reaction, the percentage of impurities, and the required final purity. The two most effective techniques are column chromatography and recrystallization.
Troubleshooting Workflow: Purification Strategy Selection
Caption: Decision workflow for selecting the appropriate purification method.
Method 1: Silica Gel Column Chromatography
This is the most robust method for separating compounds with close polarities and is recommended when high levels of impurities are present.
Experimental Protocol: Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in your initial, low-polarity eluent (e.g., hexane or a hexane/ethyl acetate mixture).
-
Column Packing: Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully add the dry silica with the adsorbed product to the top of the column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane.[3][4] A typical gradient might be from 100% hexane to a 1:2 mixture of ethyl acetate/hexane.[3]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure, dibrominated product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
| Parameter | Recommended Conditions |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate or Hexane/Dichloromethane gradient |
| Detection | UV visualization (254 nm) and/or TLC staining |
Troubleshooting Column Chromatography
Q3: My compounds are not separating well on the column (overlapping spots on TLC). What should I do?
A3: This indicates that the polarity difference of your eluent system is not optimal for separating the dibrominated product from the monobrominated impurities.
-
Decrease the rate of polarity increase: A shallower gradient will provide better resolution.
-
Try a different solvent system: Sometimes, switching one of the solvents (e.g., using toluene instead of hexane) can alter the selectivity and improve separation.
-
Use a longer column or finer silica gel: This increases the surface area and the number of theoretical plates, enhancing separation.
Q4: The product is taking too long to elute from the column.
A4: The mobile phase is likely not polar enough. Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate) in your eluent system. Be careful not to increase the polarity too quickly, as this can cause the impurities to co-elute with your product.
Method 2: Recrystallization
Recrystallization is an effective technique for removing smaller amounts of impurities, provided a suitable solvent can be found in which the solubility of the desired compound and the impurities differ significantly with temperature.
Experimental Protocol: Recrystallization
-
Solvent Selection: Screen for a solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Monobrominated impurities should ideally remain in solution upon cooling. Diluted ethanol has been shown to be effective for recrystallizing bromoanilines.[9]
-
Dissolution: In a flask, add the minimum amount of hot solvent to your crude product to achieve complete dissolution.
-
Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor containing the impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Troubleshooting Recrystallization
Q5: No crystals are forming upon cooling.
A5:
-
The solution may be too dilute: Try boiling off some of the solvent to concentrate the solution.
-
Induce crystallization: Scratch the inside of the flask with a glass rod at the solution's surface or add a seed crystal of the pure product.
-
The solvent may not be appropriate: If the compound is too soluble even at low temperatures, a less polar solvent or a co-solvent system might be necessary.
Q6: The recrystallized product is still impure.
A6:
-
Inefficient impurity removal: This suggests that the impurities have similar solubility profiles to your product in the chosen solvent. A second recrystallization may be necessary, or you may need to switch to column chromatography for better separation.
-
Crystals crashed out too quickly: Rapid cooling can trap impurities within the crystal lattice. Ensure the solution cools slowly to allow for the formation of pure crystals.
Section 3: Purity Verification
After purification, it is essential to verify the purity of your this compound.
-
TLC: Run a TLC of the purified product against the crude material and starting material. A single spot for the purified product indicates successful purification.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.
-
Spectroscopic Methods: ¹H NMR, ¹³C NMR, and Mass Spectrometry will provide definitive structural confirmation and purity assessment. For example, in the ¹H NMR spectrum of this compound, you would expect to see two singlets in the aromatic region, whereas the monobrominated impurities would show more complex splitting patterns.[3][4]
References
- 1. japsr.in [japsr.in]
- 2. Bromination - Common Conditions [commonorganicchemistry.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | 35736-52-8 [chemicalbook.com]
- 5. 2-Bromo-5-methoxyaniline | C7H8BrNO | CID 793016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Bromination - Wordpress [reagents.acsgcipr.org]
- 9. prepchem.com [prepchem.com]
Technical Support Center: Optimizing Suzuki Coupling of 2,4-Dibromo-5-methoxyaniline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into the Suzuki-Miyaura cross-coupling of 2,4-Dibromo-5-methoxyaniline. This substrate, while a valuable building block, presents unique challenges due to its electronic properties and the presence of two distinct bromine atoms. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize this critical reaction effectively.
Part 1: Troubleshooting Guide: Diagnosing and Solving Common Issues
This section addresses specific problems you may encounter during the Suzuki coupling of this compound.
❓ Issue 1: My reaction shows little to no conversion of the starting material. What's wrong?
💡 Solution & Scientific Rationale:
Low or no conversion is a frequent issue, often pointing to problems with the catalytic cycle's initiation or propagation. The primary bottleneck for an electron-rich substrate like this compound is often the initial oxidative addition step.[1] Here’s a systematic approach to diagnosis:
-
Inadequate Catalyst Activity: The classic Pd(PPh₃)₄ may be insufficient for this electron-rich substrate. The electron-donating aniline and methoxy groups increase the electron density on the aromatic ring, making the C-Br bond stronger and less susceptible to oxidative addition by a Pd(0) species.
-
Action: Switch to a more active catalyst system. Use a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ combined with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, or other Buchwald-type ligands).[2][3] These ligands promote the formation of a highly reactive, monoligated Pd(0) species, which is crucial for activating challenging substrates.[4]
-
-
Catalyst Deactivation by Oxygen: The active Pd(0) catalyst is highly sensitive to oxygen and can be readily oxidized to inactive Pd(II) species.[5][6]
-
Action: Ensure rigorous exclusion of oxygen. All solvents must be thoroughly degassed using techniques like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[5][7] Assemble your reaction under a positive pressure of inert gas using flame-dried glassware or a glovebox.
-
-
Poor Base Performance: The base is not just a spectator; it's essential for activating the boronic acid into a more nucleophilic boronate species ([R-B(OH)₃]⁻) required for transmetalation.[8][9][10]
❓ Issue 2: My TLC/LC-MS shows multiple unwanted spots. How do I identify and prevent side products?
💡 Solution & Scientific Rationale:
Side reactions plague many cross-couplings. For this substrate, the most common culprits are homocoupling, protodeboronation, and dehalogenation.
-
Homocoupling of Boronic Acid: This side reaction forms a biaryl product from two molecules of your boronic acid coupling partner. It is primarily caused by the presence of oxygen, which oxidizes Pd(0) to Pd(II), initiating a catalytic cycle that favors homocoupling.[7][12]
-
Prevention: The most critical factor is the strict exclusion of oxygen, as detailed in the previous point.[7]
-
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source (often water), replacing it with a hydrogen atom.[6][7] This depletes the nucleophilic partner from the reaction.
-
Prevention: Use high-purity, anhydrous solvents and bases.[7] If protodeboronation persists, especially with sensitive boronic acids, consider converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester.[6] These esters can release the boronic acid slowly into the reaction, keeping its instantaneous concentration low and minimizing decomposition.
-
-
Dehalogenation: This involves the replacement of a bromine atom on your aniline substrate with a hydrogen atom. This can occur after oxidative addition if a hydride source is available in the reaction mixture.[12][13]
-
Prevention: Avoid using amine bases or alcoholic solvents, which can act as hydride donors. If dehalogenation is significant, re-evaluate your solvent and base combination.
-
❓ Issue 3: I'm getting a mixture of mono- and di-substituted products. How can I control selectivity?
💡 Solution & Scientific Rationale:
Controlling selectivity between the C-2 and C-4 bromine atoms is a key challenge. The C-2 position is ortho to the directing -NH₂ group but is more sterically hindered. The C-4 position is para to the -NH₂ group and less hindered.
-
Stoichiometry Control: This is the most straightforward approach for achieving mono-arylation.
-
Action: Use the boronic acid as the limiting reagent. A slight excess (1.05-1.1 equivalents) of the boronic acid relative to the dibromoaniline is a good starting point for mono-substitution.
-
-
Reaction Temperature and Time: Overly forcing conditions can drive the reaction to di-substitution.
-
Action: Monitor the reaction closely by TLC or LC-MS. Start at a moderate temperature (e.g., 80 °C) and stop the reaction as soon as the starting material is consumed and the desired mono-substituted product is maximized.[14]
-
-
Catalyst and Ligand Choice: The steric bulk of the ligand can influence which site reacts.
-
Action: A very bulky ligand (like XPhos or t-BuXPhos) may preferentially react at the less sterically hindered C-4 position. Experimenting with different ligands can help tune the selectivity.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand combination is best for this compound? A1: There is no single "best" system, as the optimal choice depends on the specific boronic acid partner. However, for this electron-rich aryl bromide, a high-activity catalyst system is recommended. Start with a pre-catalyst like XPhos Pd G3 or SPhos Pd G3 , or generate the catalyst in situ using Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand like SPhos or XPhos .[2][3][15] These systems are designed to accelerate the rate-limiting oxidative addition step.
Q2: How do I choose the right base and solvent? A2: The base and solvent work in concert. A common and effective system is a mixture of an organic solvent and water, which helps dissolve both the organic substrates and the inorganic base.[5]
-
Bases: For general reactivity, K₂CO₃ is a good starting point. For more challenging couplings or to increase the reaction rate, a stronger base like K₃PO₄ or Cs₂CO₃ is often superior.[5][11][16]
-
Solvents: 1,4-Dioxane/water or Toluene/water (typically in a 4:1 to 5:1 ratio) are robust choices.[5][17] 2-MeTHF has also been shown to be an excellent solvent for couplings of bromoanilines.[11]
Q3: Does the unprotected aniline group interfere with the reaction? A3: It can, but modern catalyst systems often tolerate it well. The free amine can potentially coordinate to the palladium center, inhibiting catalysis. However, many modern protocols have been developed specifically for unprotected anilines.[11][18] If you consistently face issues, protecting the amine as a carbamate (e.g., Boc) or amide is a viable, albeit less step-economical, strategy.
Q4: What is the purpose of the water in the solvent mixture? A4: The aqueous phase serves two primary roles. First, it is essential for dissolving the inorganic base (like K₂CO₃ or K₃PO₄).[5] Second, it facilitates the formation of the hydroxide and boronate species that are critical for the transmetalation step of the catalytic cycle.[8][10]
Part 3: Visualizations & Data
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-defined catalytic cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[12][17][19]
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Troubleshooting Workflow
Use this decision tree to systematically diagnose issues with your reaction.
Caption: A logical workflow to diagnose and solve common Suzuki coupling issues.
Data Tables for Optimization
Table 1: Comparison of Common Palladium Catalyst Systems
| Catalyst System | Key Features & Advantages | Typical Application |
| Pd(PPh₃)₄ | Bench-stable, widely used. | Simple, electron-neutral or -deficient aryl bromides/iodides.[17] |
| Pd(OAc)₂ / PPh₃ | Inexpensive components. | General purpose, similar to Pd(PPh₃)₄.[20] |
| Pd(dppf)Cl₂ | Good for heteroaromatic substrates. | Often used for substrates prone to catalyst inhibition.[12] |
| Pd₂(dba)₃ / SPhos | High activity, broad scope. | Electron-rich and sterically hindered aryl bromides/chlorides.[21] |
| XPhos Pd G3/G4 | Highly active, stable pre-catalyst. | Very challenging couplings, including unactivated aryl chlorides.[15] |
Table 2: Effect of Different Bases on Suzuki Coupling Reactions
| Base | Relative Strength | Solubility (in Water) | Key Considerations |
| Na₂CO₃ | Moderate | High | A good, cost-effective starting point for many couplings.[16] |
| K₂CO₃ | Moderate | High | Very common, often used in dioxane/water systems.[17] |
| K₃PO₄ | Strong | High | Often more effective for electron-rich halides and challenging substrates.[5][22] |
| Cs₂CO₃ | Strong | Very High | Highly effective but more expensive; can accelerate reactions significantly.[11][23] |
| KF | Weak | High | Used for substrates with base-labile functional groups (e.g., esters).[8] |
Part 4: Optimized Experimental Protocol
This protocol is a starting point for the selective mono-arylation of this compound at the less-hindered C-4 position. Optimization may be required for different boronic acid partners.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.1 mmol, 1.1 equiv.)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv., finely powdered and dried)
-
1,4-Dioxane (4 mL, degassed)
-
Water (1 mL, degassed)
-
Flame-dried Schlenk flask with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To the flame-dried Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos under a positive flow of inert gas.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[6]
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed 1,4-dioxane and water via syringe.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.[17]
References
- 1. reddit.com [reddit.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Yoneda Labs [yonedalabs.com]
- 13. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 14. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. byjus.com [byjus.com]
- 20. benchchem.com [benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
common side products in the synthesis of 2,4-Dibromo-5-methoxyaniline
Technical Support Center: Synthesis of 2,4-Dibromo-5-methoxyaniline
Welcome to the technical support resource for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues encountered during the synthesis, focusing on the formation of common side products. We will explore the underlying chemical principles, provide actionable solutions, and detail protocols to enhance yield and purity.
The electrophilic bromination of 3-methoxyaniline (m-anisidine) is a common route to this compound. The core challenge of this synthesis lies in controlling the regioselectivity. The starting material, 3-methoxyaniline, possesses two powerful activating, ortho-, para-directing groups: an amino (-NH₂) group and a methoxy (-OCH₃) group.[1] Their synergistic effect makes the aromatic ring highly nucleophilic, leading to a propensity for multiple brominations at various positions if reaction conditions are not meticulously controlled.[2]
This guide addresses the most frequent challenges in a question-and-answer format.
Frequently Asked Questions & Troubleshooting Guide
FAQ 1: My analysis shows significant amounts of mono-brominated impurities. What causes this and how can I improve the yield of the desired di-bromo product?
Answer:
The presence of mono-brominated species, such as 2-bromo-5-methoxyaniline and 4-bromo-3-methoxyaniline, is a classic sign of incomplete reaction.[3] This typically stems from two primary causes: insufficient stoichiometry of the brominating agent or suboptimal reaction kinetics.
Causality: The amino and methoxy groups activate the C2, C4, and C6 positions for electrophilic attack. The first bromination can occur at any of these sites, leading to a mixture of mono-brominated intermediates. If the reaction does not proceed to completion, these intermediates will remain in your crude product.
Troubleshooting and Optimization:
| Parameter | Common Issue | Recommended Solution |
| Stoichiometry | Using ≤ 2.0 equivalents of brominating agent (e.g., NBS, Br₂) may be insufficient due to side reactions or reagent degradation. | Increase the molar ratio of the brominating agent slightly (e.g., 2.1-2.2 equivalents) to drive the reaction to completion. Perform a small-scale trial first. |
| Reaction Time | Insufficient reaction time does not allow for the second bromination to occur completely. | Monitor the reaction progress diligently using Thin Layer Chromatography (TLC). Extend the reaction time until the mono-bromo intermediates are consumed. |
| Temperature | Low reaction temperatures can slow the rate of the second bromination more significantly than the first, leading to an accumulation of mono-bromo products. | While low temperatures are crucial to prevent over-bromination (see FAQ 2), ensure the reaction is allowed to proceed to completion. A gradual warm-up to room temperature after the initial addition can be effective.[3] |
| Reagent Addition | Adding the brominating agent too quickly can cause localized areas of high concentration, leading to a mix of over- and under-bromination. | Add the brominating agent (e.g., a solution of Br₂ or solid NBS) portion-wise or via a syringe pump over an extended period (e.g., 1-2 hours) to maintain a low, steady concentration. |
Workflow: Minimizing Under-Bromination
Caption: Troubleshooting workflow for mono-brominated impurities.
FAQ 2: I'm observing impurities with a higher molecular weight, likely from over-bromination. How can this be prevented?
Answer:
Over-bromination, leading to products like 2,4,6-tribromo-5-methoxyaniline, is a significant risk due to the highly activated nature of the aromatic ring. This issue arises from using an excess of the brominating agent or conditions that are too harsh.
Causality: The desired 2,4-dibromo product is still an activated aromatic ring. The remaining hydrogen at the C6 position is ortho to the powerful amino directing group and para to the methoxy group, making it highly susceptible to a third electrophilic substitution if excess brominating agent is present. Controlling halogenation reactions on highly activated rings often suffers from poor regioselectivity and over-halogenation.[4]
Preventative Measures:
| Parameter | Common Issue | Recommended Solution |
| Stoichiometry | Using >2.2 equivalents of brominating agent creates an excess that can lead to the tri-bromo side product. | Use a precise stoichiometry, typically between 2.05 and 2.1 equivalents of the brominating agent. Weigh reagents carefully. |
| Temperature | Higher temperatures increase the reaction rate indiscriminately, promoting further bromination of the di-bromo product. | Maintain a low temperature (0 to 5 °C) during the addition of the brominating agent.[3][5] Use an ice bath and monitor the internal reaction temperature closely. |
| Reagent Addition | Rapid addition of the brominating agent. | Add the brominating agent slowly and portion-wise. This prevents a localized excess of the electrophile. |
| Solvent Choice | Highly polar solvents can sometimes enhance the rate of electrophilic aromatic substitution. | While common solvents like chloroform or acetic acid are used, ensure conditions are not overly forcing.[3][6] |
Reaction Scheme: Desired Product vs. Side Products
Caption: Synthetic pathway and common bromination side products.
FAQ 3: My crude product is a dark, viscous tar, which complicates purification. What is the cause and how can it be avoided?
Answer:
The formation of dark, tarry substances is often due to the oxidation of the aniline functional group. Anilines, especially highly activated ones like 3-methoxyaniline, are sensitive to air and oxidative conditions, which can lead to the formation of polymeric, colored impurities.[7]
Preventative Measures:
-
Use an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to minimize contact with atmospheric oxygen.
-
Solvent Purity: Use freshly distilled or anhydrous grade solvents to avoid impurities that could catalyze oxidation.
-
Temperature Control: Avoid excessive heating. While warming may be necessary to complete the reaction, prolonged exposure to high temperatures should be avoided.
-
Work-up Procedure: During the work-up, washing the organic layer with a mild reducing agent solution (e.g., dilute sodium bisulfite or sodium thiosulfate) can help to remove residual bromine and potentially reverse some minor oxidation. The use of a basic wash (e.g., 2M sodium hydroxide) is also reported to help in the work-up process.[3]
Experimental Protocols
Optimized Synthesis Protocol
This protocol is designed to balance conversion with selectivity.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 3-methoxyaniline (1.0 eq.). Dissolve it in a suitable solvent such as chloroform or glacial acetic acid.
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
-
Reagent Addition: Dissolve N-bromosuccinimide (NBS) (2.1 eq.) in the same solvent. Add the NBS solution to the cooled aniline solution dropwise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2-4 hours.[3]
-
Monitoring & Completion: Monitor the reaction by TLC (e.g., using a 1:2 ethyl acetate/hexane eluent). Once the starting material and mono-bromo intermediates are consumed, allow the reaction to slowly warm to room temperature and stir for another 1-2 hours.[3]
-
Work-up: Quench the reaction by adding water. If using an organic solvent, separate the layers. Wash the organic layer sequentially with a saturated sodium bicarbonate solution, 1M sodium thiosulfate solution, and finally, brine. Dry the organic layer over anhydrous sodium sulfate.[3]
-
Isolation: Filter the drying agent and remove the solvent under reduced pressure to yield the crude product, which can then be purified.
Purification Protocol: Column Chromatography
Silica gel column chromatography is an effective method for separating the desired di-bromo product from its mono- and tri-brominated counterparts.[3]
-
Column Packing: Pack a silica gel column using a slurry method with a non-polar solvent like hexane.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Dry this silica and carefully load it onto the top of the packed column.
-
Elution: Begin elution with a low-polarity solvent system (e.g., 100% hexane or a hexane/dichloromethane mixture). Gradually increase the polarity of the eluent. A common gradient might be from 1:4 to 1:1 dichloromethane/hexane.[3]
-
Fraction Collection: Collect fractions and analyze them by TLC. The less polar tri-brominated product will elute first, followed by the desired 2,4-dibromo product, and finally the more polar mono-bromo and baseline impurities.
-
Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.
References
- 1. homework.study.com [homework.study.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. acikerisim.gelisim.edu.tr [acikerisim.gelisim.edu.tr]
- 5. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN102199099B - Method for preparing 3-bromo-4-methoxyaniline - Google Patents [patents.google.com]
- 7. m-Anisidine - Wikipedia [en.wikipedia.org]
Technical Support Center: Bromination of 3-Methoxyaniline
Welcome to the technical support center for the synthesis and purification of brominated 3-methoxyaniline derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic transformation. The bromination of 3-methoxyaniline presents unique challenges due to the high activation of the aromatic ring by two potent electron-donating groups. This guide provides in-depth troubleshooting solutions and answers to frequently asked questions to help you improve reaction yield, control regioselectivity, and streamline your purification process.
Troubleshooting Guide
This section addresses specific, common problems encountered during the bromination of 3-methoxyaniline. Each entry details the potential causes and provides actionable, step-by-step solutions.
Issue 1: Low Yield of Monobrominated Product & Significant Over-bromination (Di-/Tri-bromination)
Question: My reaction is producing a mixture of di- and tri-brominated products, resulting in a very low yield of the desired monobrominated compound. How can I prevent this?
Causality: The primary cause of over-bromination is the high nucleophilicity of the 3-methoxyaniline ring. The amino (-NH₂) and methoxy (-OCH₃) groups are both powerful activating, ortho-, para-directing groups.[1][2][3] The amino group, in particular, strongly activates the ring, making the initial monobrominated product even more reactive than the starting material, which leads to subsequent bromination events.[4][5]
Solution: Attenuate Ring Activation via Amine Protection
The most robust and widely accepted strategy is to temporarily reduce the activating influence of the amino group through protection, most commonly by acetylation.[6][7] The electron-withdrawing nature of the acetyl group's carbonyl pulls the nitrogen's lone pair away from the aromatic ring, thus "deactivating" it relative to the free amine.[8][9]
Part A: Acetylation of 3-Methoxyaniline
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxyaniline (1.0 eq.) in a suitable solvent like glacial acetic acid or dichloromethane.
-
Reagent Addition: Cool the solution in an ice bath (0-5 °C). Slowly add acetic anhydride (1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Quench the reaction by pouring it into a beaker of ice water. The protected product, 3-methoxyacetanilide, will often precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.
Part B: Bromination of 3-Methoxyacetanilide
-
Setup: Dissolve the dried 3-methoxyacetanilide (1.0 eq.) in glacial acetic acid.
-
Reagent Addition: To this solution, add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise at room temperature. The acetyl group's steric bulk will favor bromination at the less hindered para-position relative to the amide.[9]
-
Reaction: Stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, pour the reaction mixture into ice water. Collect the precipitated solid (the bromo-acetanilide intermediate) by vacuum filtration, wash with water, and dry.
Part C: Hydrolysis (Deprotection) of the Brominated Intermediate
-
Setup: Place the dried bromo-acetanilide intermediate in a round-bottom flask with a reflux condenser.
-
Reaction: Add an aqueous solution of hydrochloric acid (e.g., 3-6 M) or sodium hydroxide. Heat the mixture to reflux for 2-4 hours until the hydrolysis is complete (monitor by TLC).
-
Workup: Cool the reaction mixture. If using acid, neutralize carefully with a base (e.g., NaOH solution) until the product precipitates. If using a base, neutralize with acid. Collect the final monobrominated 3-methoxyaniline product by filtration, wash with water, and dry. This product can then be purified further by recrystallization or column chromatography.
Issue 2: Poor Regioselectivity & Formation of Multiple Isomers
Question: I am obtaining a mixture of 2-bromo-, 4-bromo-, and 6-bromo-3-methoxyaniline. How can I improve the selectivity for a single isomer, particularly the 4-bromo product?
Causality: Both the -NH₂ and -OCH₃ groups direct electrophiles to their respective ortho and para positions. For 3-methoxyaniline, this results in three highly activated positions: C2 (ortho to both), C4 (para to -NH₂, ortho to -OCH₃), and C6 (ortho to -NH₂). The relative amounts of each isomer formed depend on a sensitive balance of electronic and steric effects, as well as reaction conditions.
Solution 1: Leverage Amine Protection (Primary Recommendation)
As detailed in the protocol above, converting the -NH₂ group to a bulkier -NHCOCH₃ group introduces significant steric hindrance at the C2 and C6 positions. This makes the C4 position (para to the amide) the most accessible and electronically favorable site for bromination, dramatically increasing the yield of the 4-bromo isomer.[6][9]
Solution 2: Solvent and Reagent Selection
For cases where amine protection is not desirable, reaction conditions can be tuned to influence the isomeric ratio, although with less definitive control.
-
Solvent Polarity: The regioselectivity of bromination with NBS is markedly dependent on solvent polarity.[10] In a study on meta-substituted anilines, highly polar solvents like DMF and DMSO were found to strongly favor the formation of the isomer para to the amine group.[10] Conversely, non-polar solvents like chloroform or dioxane may yield mixtures or favor ortho-bromination.[4][5][10]
-
Brominating Agent: N-Bromosuccinimide (NBS) is generally preferred over elemental bromine (Br₂) for selective monobromination.[11][12] NBS provides a milder reaction by maintaining a low concentration of the brominating species, which helps suppress over-reaction.
The following table summarizes the general trend observed for the bromination of meta-substituted anilines, which serves as a guiding principle for 3-methoxyaniline.
| Solvent | Dielectric Constant (ε) | Predominant Isomer (relative to -NH₂) | Rationale |
| Dioxane | 2.2 | Mixture, often ortho-favored | Low polarity reduces the rate and selectivity.[10] |
| Chloroform | 4.8 | Mixture, often ortho-favored | Low polarity reduces the rate and selectivity.[10] |
| Acetonitrile | 37.5 | Para | Higher polarity favors para-substitution.[10] |
| DMF / DMSO | 38.3 / 47.2 | Almost exclusively Para | High polarity strongly directs the electrophile to the para position.[10] |
This table is illustrative of the principles described in the cited literature.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the bromination of 3-methoxyaniline?
A1: The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism.[1] The electron-rich aromatic ring of 3-methoxyaniline acts as a nucleophile, attacking the electrophilic bromine source (e.g., Br⁺ generated from Br₂ or NBS). This initial attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2] In the final step, a weak base (like water or the solvent) removes a proton from the carbon atom where the bromine attached, restoring the ring's aromaticity and yielding the brominated product.
Caption: Figure 1: General Mechanism of Electrophilic Aromatic Substitution.
Q2: Which positions on the 3-methoxyaniline ring are electronically activated?
A2: Both the amino (-NH₂) and methoxy (-OCH₃) groups donate electron density into the ring via resonance, stabilizing the sigma complex intermediate when substitution occurs at the ortho and para positions.[2][3] The directing effects are additive:
-
-NH₂ group directs to: C2, C4, C6.
-
-OCH₃ group directs to: C2, C4. Therefore, positions C2, C4, and C6 are all electronically activated, with C2 and C4 being doubly activated.
Caption: Figure 2: Activated Positions in 3-Methoxyaniline.
Q3: Why is N-Bromosuccinimide (NBS) often recommended over liquid bromine (Br₂)?
A3: There are several key advantages to using NBS:
-
Safety and Handling: NBS is a crystalline solid that is significantly easier and safer to handle and weigh than highly corrosive and volatile liquid bromine.[11][12]
-
Milder Conditions: Reactions with NBS are generally milder and easier to control.[11] It generates the electrophilic bromine species in situ at a low, steady concentration, which helps to prevent the rapid, exothermic reactions and over-bromination often seen with Br₂.[10]
-
Improved Selectivity: The controlled release of the electrophile often leads to better selectivity for monobromination over polybromination, directly contributing to a higher yield of the desired product.
Q4: What is the best workflow for optimizing my reaction for the first time?
A4: A logical workflow is crucial for efficient optimization. The amine protection strategy is the most reliable starting point for achieving high yield and regioselectivity.
Caption: Figure 3: Recommended Workflow for Selective Monobromination.
Q5: My reaction still produces byproducts. What are the best methods for purification?
A5: Purification typically involves a combination of techniques:
-
Aqueous Workup: Quenching the reaction in ice water is a critical first step, as it often precipitates the crude organic product while inorganic salts (like succinimide from NBS) remain dissolved.[11][12]
-
Recrystallization: This is an effective method for purifying solid products. The choice of solvent is key and must be determined empirically. A good solvent system will dissolve the product well at high temperatures but poorly at low temperatures. Common solvents to screen include ethanol/water, isopropanol, or hexane/ethyl acetate mixtures.
-
Column Chromatography: For difficult-to-separate isomeric mixtures or for removing persistent impurities, silica gel column chromatography is the most powerful tool. A gradient of non-polar to polar solvents (e.g., hexanes to ethyl acetate) is typically used to elute the components based on their polarity.
References
- 1. byjus.com [byjus.com]
- 2. Write the mechanism of electrophilic substitution reaction of aniline. Why does it show o- and p- orientation ? | Sathee Forum [forum.prutor.ai]
- 3. testbook.com [testbook.com]
- 4. Khan Academy [khanacademy.org]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 8. quora.com [quora.com]
- 9. Khan Academy [khanacademy.org]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. CN102199099A - Method for preparing 3-bromo-4-methoxyaniline - Google Patents [patents.google.com]
- 12. CN102199099B - Method for preparing 3-bromo-4-methoxyaniline - Google Patents [patents.google.com]
troubleshooting failed Buchwald-Hartwig reactions with 2,4-Dibromo-5-methoxyaniline
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Buchwald-Hartwig amination, particularly when using complex substrates like 2,4-Dibromo-5-methoxyaniline. This substrate presents unique challenges due to its multiple reactive sites and electronic properties, which can lead to common reaction failures such as low yield, no conversion, or the formation of undesired side products. This document provides in-depth, field-proven insights in a question-and-answer format to diagnose and resolve these issues effectively.
Troubleshooting Guide: Diagnosing Reaction Failures
This section addresses specific experimental outcomes and provides a logical path to identify and solve the underlying problem.
Question 1: My reaction shows no consumption of the starting this compound. What is the likely cause and how do I fix it?
Answer:
Complete lack of reactivity typically points to a fundamental issue with the catalytic system's activity or the reaction setup. The primary suspects are the palladium source, ligand, base, or solvent.
Pillar 1: Catalyst Inactivity The active catalyst in the Buchwald-Hartwig reaction is a Pd(0) species.[1][2] If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to Pd(0) to enter the catalytic cycle. This reduction can sometimes be inefficient.[1]
-
Root Cause: Inefficient formation of the active Pd(0) catalyst.
-
Expert Recommendation: Switch to a palladium "pre-catalyst." These are stable Pd(II) complexes that rapidly and reliably form the active LPd(0) species upon exposure to a base.[1][3] This eliminates the variability of the in situ reduction step. Generations 3 and 4 (G3, G4) pre-catalysts are widely used for their stability and broad ligand compatibility.[3]
Pillar 2: Sub-Optimal Reaction Components The "no reaction" scenario can also arise from a poor combination of ligand, base, or solvent, leading to poor solubility or a kinetically slow reaction.
-
Root Cause: Poor solubility of reagents, particularly the inorganic base, is a common and often underestimated cause of failure.[4] An inappropriate ligand may not facilitate the crucial oxidative addition step with your specific dibromo-substrate.
-
Expert Recommendation:
-
Solubility Check: Ensure your starting material and amine are soluble in the chosen solvent at the reaction temperature. If the base (e.g., K₃PO₄, Cs₂CO₃) is not dissolving, the reaction will be severely hampered. Consider switching to a solvent with better solubilizing power or a more soluble base.[1][4]
-
Ligand Screening: The choice of ligand is critical. For an electron-rich aryl bromide like this compound, a sterically hindered, electron-rich phosphine ligand is often required to promote both oxidative addition and the final reductive elimination step.[5] Start with a broad-scope ligand like XPhos or RuPhos.
-
Base Strength: A base that is too weak may not effectively deprotonate the amine-palladium complex, stalling the catalytic cycle.[6] While strong bases like NaOtBu are common, your substrate's methoxy group could be sensitive. A systematic screen is the best approach.
-
Question 2: My reaction is consuming the starting material, but I'm getting a low yield of the desired product along with many side products. What's happening?
Answer:
This outcome suggests that the catalyst is active, but the reaction is proceeding down unproductive pathways. The main culprits are often catalyst deactivation or competing side reactions like hydrodehalogenation.
Pillar 1: Catalyst Deactivation The active catalyst can be taken out of the cycle through various deactivation pathways, leading to incomplete conversion.[7][8]
-
Root Cause: The catalyst may be unstable at the reaction temperature, or it may be inhibited by products or impurities. With your substrate, the aniline nitrogen itself can coordinate to the palladium center, potentially forming off-cycle, inactive species.
-
Expert Recommendation:
-
Lower the Temperature: High temperatures (often >100 °C) can accelerate catalyst decomposition.[1] Try running the reaction at a lower temperature (e.g., 80 °C) for a longer duration.
-
Use a More Robust Ligand/Pre-catalyst: Modern biarylphosphine ligands are designed to create more stable catalytic complexes that resist deactivation.[8] Using a pre-catalyst like XPhos Pd G3 or RuPhos Pd G3 can significantly improve catalyst longevity.
-
Pillar 2: Hydrodehalogenation Side Product A common side reaction is hydrodehalogenation, where one of the bromine atoms is replaced by a hydrogen. This arises from an unproductive β-hydride elimination pathway.[5]
-
Root Cause: This side reaction can compete with the desired reductive elimination to form the C-N bond.[5] It is often exacerbated by the presence of moisture or certain bases.
-
Expert Recommendation:
-
Ensure Rigorously Anhydrous Conditions: Use freshly dried solvents and reagents. Flame-dry your glassware and run the reaction under a strictly inert atmosphere (Argon or Nitrogen).
-
Optimize the Base: The choice of base can influence the rate of β-hydride elimination.[9] Switching from an alkoxide base (like NaOtBu) to a carbonate (Cs₂CO₃) or phosphate (K₃PO₄) may suppress this side reaction.[4]
-
Question 3: I am trying to perform a double amination on this compound but only achieve mono-amination at the 4-position. How can I drive the reaction to completion?
Answer:
This is a common selectivity challenge. The electronic and steric environment of the two bromine atoms are different, and the product of the first amination is a different substrate for the second.
-
Root Cause 1 (Electronic Effects): The first C-N coupling introduces an electron-donating amino group onto the aromatic ring. This makes the entire ring system more electron-rich, which can slow down the second oxidative addition step, as this step is favored by more electron-poor aryl halides.
-
Root Cause 2 (Steric Hindrance): The newly introduced amine group, especially if it is bulky, can sterically hinder the palladium catalyst's access to the remaining bromine atom at the 2-position (ortho to the aniline's NH₂).
-
Expert Recommendation:
-
More Forcing Conditions: To overcome the higher activation barrier for the second coupling, increase the reaction temperature and/or extend the reaction time.
-
Stronger Base/More Active Catalyst: Switch to a stronger base (e.g., LHMDS or NaOtBu if tolerated) to accelerate the catalytic cycle.[1] Employ a more active and sterically demanding ligand system, such as BrettPhos, which has been shown to be effective for challenging couplings.[10][11]
-
Increase Reagent Stoichiometry: Ensure you are using at least 2.2-2.5 equivalents of the coupling amine and a sufficient excess of base to drive the reaction forward.
-
Troubleshooting Workflow Diagram
Here is a logical workflow to guide your troubleshooting process systematically.
Caption: A decision tree for troubleshooting Buchwald-Hartwig reactions.
Frequently Asked Questions (FAQs)
Q: How do I choose the best ligand for my reaction? A: Ligand choice is determined by the substrates.[1] For electron-rich aryl halides like yours, bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are generally the best starting point.[5] They promote the difficult oxidative addition and facilitate the final reductive elimination step. A screening of 2-3 different ligands is always recommended for a new substrate.
Q: Which base should I use? Strong or weak? A: The base's role is to deprotonate the amine after it coordinates to the palladium center.[6]
-
Strong Bases (NaOtBu, LHMDS): Often lead to faster reactions and can be effective at lower temperatures. However, they can degrade sensitive functional groups.[1][4]
-
Weak Bases (Cs₂CO₃, K₃PO₄): Offer better functional group tolerance but may require higher temperatures and catalyst loadings to achieve good results.[1][4] Cs₂CO₃ is often a good choice due to its better solubility in many organic solvents compared to other carbonate or phosphate bases.[1]
Q: Why is an inert atmosphere so critical? A: The active Pd(0) catalyst and the phosphine ligands are highly sensitive to oxygen. Oxygen can oxidize Pd(0) to inactive Pd(II) oxides and can also oxidize phosphine ligands to phosphine oxides, which have no catalytic activity. This leads to catalyst death and reaction failure. Therefore, degassing the solvent and maintaining a positive pressure of an inert gas like argon or nitrogen is essential.
Data Tables for Optimization
Table 1: Recommended Starting Conditions for Ligand & Base Screening
| Parameter | Recommendation 1 (Aggressive) | Recommendation 2 (Mild) | Rationale |
| Pd Pre-catalyst | XPhos Pd G3 (2 mol%) | RuPhos Pd G3 (2 mol%) | Pre-catalysts ensure reliable activation. XPhos and RuPhos have broad utility.[1][3] |
| Ligand | (Included in pre-catalyst) | (Included in pre-catalyst) | Bulky biaryl phosphines are ideal for challenging substrates.[5] |
| Base | NaOtBu (1.5 equiv.) | K₃PO₄ (2.0 equiv.) | Screen a strong and a weak base to balance reactivity and side reactions.[4] |
| Solvent | Toluene or 1,4-Dioxane | 2-MeTHF or CPME | Toluene is standard.[4] 2-MeTHF is a greener, effective alternative.[4] |
| Temperature | 80 °C | 100 °C | Weaker bases often require higher temperatures to be effective.[1] |
Table 2: Common Solvents and Key Properties
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Toluene | 111 | Non-polar | A very common and effective standard solvent.[4] |
| 1,4-Dioxane | 101 | Polar aprotic | Good solubilizing properties but is a high-impact solvent to be avoided if possible.[4][12] |
| Tetrahydrofuran (THF) | 66 | Polar aprotic | Lower boiling point, useful for reactions at milder temperatures. |
| 2-Methyl-THF | 80 | Polar aprotic | A greener and often superior alternative to THF and Dioxane.[4] |
| t-Amyl alcohol | 102 | Polar protic | Can sometimes be effective, but avoid other alcohols that can act as nucleophiles.[1] |
Note: Avoid chlorinated solvents, acetonitrile, and pyridine as they can inhibit the palladium catalyst.[1]
The Catalytic Cycle: Understanding the "Why"
Understanding the catalytic cycle is key to rational troubleshooting. Each optimization step targets a specific part of this cycle.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
-
Oxidative Addition: The Ar-Br bond adds to the Pd(0) center. This step is often the slowest and can be accelerated with electron-rich, bulky ligands.[13]
-
Deprotonation: The base removes a proton from the coordinated amine to form the key palladium-amido complex. A sufficiently strong base is crucial here.[6]
-
Reductive Elimination: The final step where the C-N bond is formed and the product is released, regenerating the Pd(0) catalyst. This step is also promoted by bulky ligands.[5]
Experimental Protocol: Systematic Reaction Optimization
This protocol outlines a methodical approach to optimize your reaction when initial attempts fail. Always run reactions under a dry, inert atmosphere (Ar or N₂).
1. General Setup: a. To an oven-dried reaction vial, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and the base (e.g., K₃PO₄, 2.0 equiv.). b. Seal the vial with a septum, and purge with argon for 5-10 minutes. c. Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv. for mono-amination, 2.5 equiv. for di-amination). d. Add the degassed solvent (e.g., Toluene, to achieve a 0.1-0.5 M concentration). e. Place the vial in a pre-heated oil bath or heating block at the desired temperature (e.g., 100 °C). f. Monitor the reaction by TLC or LC-MS at regular intervals (e.g., 2h, 6h, 24h).
2. Screening Variables (One at a Time):
-
Run 1 (Baseline): Use the conditions from the General Setup (e.g., XPhos Pd G3, K₃PO₄, Toluene, 100 °C).
-
Run 2 (Base Screen): Repeat Run 1, but replace K₃PO₄ with NaOtBu (1.5 equiv.) and lower the temperature to 80 °C.
-
Run 3 (Ligand Screen): Repeat Run 1, but use a different pre-catalyst, such as RuPhos Pd G3.
-
Run 4 (Solvent Screen): Repeat Run 1, but replace Toluene with 2-MeTHF.
By changing only one variable at a time, you can clearly identify which component is having the most significant positive impact on your reaction's success.[14]
References
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 9. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. bristol.ac.uk [bristol.ac.uk]
catalyst selection for cross-coupling with 2,4-Dibromo-5-methoxyaniline
Answering the complex challenges of modern synthetic chemistry requires not only a deep understanding of reaction mechanisms but also a practical, experience-driven approach to troubleshooting. This Technical Support Center is designed for chemists engaged in drug discovery and development, providing targeted guidance on a particularly challenging substrate: 2,4-Dibromo-5-methoxyaniline.
This molecule, with its two distinct bromine atoms and electron-rich aromatic core, presents a fascinating puzzle of reactivity and selectivity in cross-coupling reactions. The following guide, structured in a responsive question-and-answer format, moves beyond simple protocols. It delves into the underlying principles governing catalyst selection, explains the rationale behind troubleshooting strategies, and offers validated starting points for your experiments.
Frequently Asked Questions (FAQs): Catalyst Selection & Strategy
Q1: Why is this compound considered a challenging substrate for cross-coupling reactions?
The difficulty arises from a combination of electronic, steric, and regiochemical factors:
-
Electronic Effects : The aniline (-NH₂) and methoxy (-OCH₃) groups are both strong electron-donating groups. This enriches the aromatic ring with electron density, which can make the crucial oxidative addition step—often the rate-limiting step in the catalytic cycle—more difficult.[1][2] Palladium(0) catalysts are electron-rich themselves and prefer to react with electron-poor aryl halides.
-
Regioselectivity : The substrate has two non-equivalent bromine atoms at the C2 and C4 positions. Achieving selective coupling at one site while leaving the other untouched requires careful control of the catalyst system and reaction conditions. The inherent reactivity difference is the primary handle for selectivity, with the C-Br bond reactivity generally being C-I > C-Br > C-Cl.[3] However, the electronic environment and steric hindrance around each bromine atom can influence this order.
-
Catalyst Inhibition/Deactivation : The aniline functional group can act as a ligand, coordinating to the palladium center. This can sometimes lead to the formation of catalytically dormant or inactive complexes, hindering the reaction.[4]
Q2: How can I achieve selective mono-arylation at the more reactive C-Br bond?
The key to selective mono-coupling lies in exploiting the differential reactivity of the C2-Br versus the C4-Br bond. In palladium-catalyzed reactions, oxidative addition to an aryl-bromide bond is significantly faster than to an aryl-chloride bond.[3] While both sites here are bromides, their electronic and steric environments are different, which can be leveraged.
-
The C4-Position : This position is para to the strongly activating amino group and ortho to the methoxy group.
-
The C2-Position : This position is ortho to the amino group and meta to the methoxy group.
Generally, the C4-Br bond is considered more reactive in many dihalo-heterocycles due to electronic factors. However, the ortho-amino group at C2 can play a directing role or introduce steric hindrance. Therefore, achieving high selectivity often requires fine-tuning.
Primary Strategies for Selectivity:
-
Careful Catalyst Selection : Use a catalyst system known for high activity at lower temperatures. This allows the reaction to proceed at the more reactive site while providing insufficient thermal energy to overcome the activation barrier for the second coupling.
-
Control Stoichiometry : Use a slight deficiency or precisely one equivalent of the coupling partner (e.g., boronic acid).
-
Lower Reaction Temperature : Running the reaction at the lowest possible temperature that still affords a reasonable reaction rate will maximize selectivity for the more reactive C-Br bond.
-
Monitor Reaction Time : Avoid prolonged reaction times after the mono-coupled product is formed to prevent subsequent coupling at the second site.
Q3: Which catalyst systems are recommended as a starting point for different cross-coupling reactions with this substrate?
For challenging, electron-rich aryl halides, standard catalysts like Pd(PPh₃)₄ are often insufficient.[2] Modern catalyst systems employing bulky, electron-rich phosphine ligands are essential for promoting the difficult oxidative addition step and ensuring catalyst stability.[1][5]
Below is a table summarizing recommended starting points.
| Coupling Reaction | Pd Precursor | Recommended Ligand | Typical Base | Solvent System | Key Considerations |
| Suzuki-Miyaura (C-C) | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, RuPhos | K₃PO₄, K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene/H₂O | Bulky biarylphosphine ligands are critical for coupling electron-rich bromides.[1][3] The presence of water is often necessary to dissolve the inorganic base.[1][6] |
| Buchwald-Hartwig (C-N) | Pd(OAc)₂ or Pd₂(dba)₃ | XPhos, BrettPhos, RuPhos | NaOt-Bu, KOt-Bu, LHMDS | Toluene, Dioxane | Requires a strong, non-nucleophilic base. The choice of ligand is crucial to prevent catalyst deactivation by the amine substrate/product.[4][7][8] |
| Sonogashira (C-C, alkyne) | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ | PPh₃, Xantphos | Et₃N, DIPA | THF, DMF | Often requires a Cu(I) co-catalyst (e.g., CuI). Copper-free conditions are possible with more advanced ligands.[9][10][11] |
| Heck (C-C, alkene) | Pd(OAc)₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | The Heck reaction involves the coupling of an unsaturated halide with an alkene.[12][13] |
Troubleshooting Guide: Common Problems & Solutions
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Problem: My reaction shows no conversion. All I recover is my this compound starting material.
-
Question: I've set up my Suzuki reaction with Pd(OAc)₂/SPhos and K₃PO₄ in dioxane/water, but after 12 hours at 90°C, LC-MS shows only starting material. What went wrong?
-
Answer & Actionable Solutions: This "no-go" scenario typically points to a fundamental issue with one of the core components of the catalytic cycle.
-
Inactive Catalyst : The most common culprit.
-
Causality : The active Pd(0) species is essential. Pd(II) precatalysts like Pd(OAc)₂ must be reduced in situ to Pd(0) to enter the catalytic cycle. If this reduction fails, the reaction will not start. Both oxygen and water can deactivate the catalyst.[14]
-
Solution : Ensure your solvent is thoroughly deoxygenated (e.g., by sparging with argon or nitrogen for 20-30 minutes). Use high-purity, anhydrous solvents for the organic phase. Consider using a pre-formed, air-stable Pd(0) catalyst or a modern precatalyst (e.g., SPhos G3) where the ligand is already bound to palladium, ensuring a 1:1 ratio and more reliable activation.[5]
-
-
Inadequate Base :
-
Causality : The base is critical for the transmetalation step in Suzuki couplings.[14] If the base is old, has absorbed moisture, or is not strong enough, this step will fail. For anhydrous couplings with K₃PO₄, a small amount of water is sometimes required for the base to function effectively.[1]
-
Solution : Use a freshly opened or properly stored base. Consider grinding the base to a fine powder to increase its surface area and reactivity.[1] If using an anhydrous solvent system, adding a few equivalents of water might be necessary.[1]
-
-
Poor Reagent Quality :
-
Causality : Boronic acids are susceptible to decomposition over time, particularly through protodeboronation, where the C-B bond is cleaved.[2][6] This is accelerated by acidic conditions or moisture.
-
Solution : Verify the purity of your boronic acid. If it's old, consider purchasing a new batch or converting it to a more stable boronate ester (e.g., a pinacol ester) and using that instead.
-
-
Problem: My starting material is consumed, but the yield of the desired product is very low. I see several byproducts.
-
Question: My LC-MS shows that the dibromoaniline is gone, but my desired product is only a minor peak. I see peaks corresponding to debromination (bromo-methoxyaniline) and a biaryl product from my boronic acid. What is happening?
-
Answer & Actionable Solutions: This indicates your catalyst is active, but unproductive side reactions are outcompeting the desired cross-coupling.
-
Protodeboronation/Debromination :
-
Causality : Protodeboronation is the cleavage of the boronic acid's C-B bond, replacing it with a hydrogen from a proton source (like water).[2] Debromination is the similar removal of bromine from your starting material. These side reactions are often competitive with slow cross-coupling reactions.
-
Solution : The goal is to accelerate the cross-coupling so it outpaces these decomposition pathways. Switch to a more active catalyst system. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are designed to accelerate both oxidative addition and reductive elimination, speeding up the entire catalytic cycle.[1]
-
-
Homocoupling of the Boronic Acid :
-
Causality : The boronic acid can couple with itself to form a symmetrical biaryl. This is especially prevalent if the transmetalation step is slow or if oxygen is present in the reaction.
-
Solution : Again, a more active ligand system can help. Additionally, ensure your reaction is rigorously deoxygenated, as oxygen can promote homocoupling pathways.
-
-
Catalyst Decomposition (Palladium Black) :
-
Causality : If you observe a black precipitate (palladium black), your catalyst has likely decomposed and fallen out of the catalytic cycle.[1][2] This can be caused by high temperatures, insufficient ligand to stabilize the Pd(0) species, or displacement of the phosphine ligand by the aniline substrate.[4]
-
Solution : Use a ligand that binds strongly to palladium and protects it from aggregation. The Buchwald biarylphosphine ligands are excellent for this.[4] Ensure the recommended ligand-to-palladium ratio is used (typically 1:1 to 2:1). Avoid excessively high temperatures if possible.
-
-
Visualized Workflows & Protocols
Catalyst Selection Workflow
This diagram provides a logical decision path for selecting an initial catalyst system.
Caption: Initial catalyst system selection guide.
Troubleshooting Decision Tree
This workflow helps diagnose and solve common reaction failures.
Caption: Troubleshooting workflow for failed reactions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Catalyst Screening
This protocol provides a robust starting point for achieving selective mono-coupling at the more reactive C-Br position.
-
Preparation : To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.1 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Inerting : Seal the tube with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition : Under a positive flow of argon, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4.4 mol%).
-
Solvent Addition : Add degassed 1,4-dioxane and water (e.g., 5:1 v/v) via syringe to achieve a substrate concentration of ~0.1 M.
-
Reaction : Place the sealed tube in a preheated oil bath or heating block set to 80 °C.
-
Monitoring : Stir the reaction vigorously. Monitor the progress by taking small aliquots (via syringe) at regular intervals (e.g., 1h, 4h, 12h) and analyzing by TLC or LC-MS.
-
Workup : Once the reaction has reached completion or optimal conversion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by column chromatography on silica gel to isolate the desired mono-coupled product.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is tailored for the C-N bond formation, a key transformation in pharmaceutical synthesis.
-
Preparation : In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., BrettPhos, 3.3 mol%), and the strong base (e.g., sodium tert-butoxide, 1.4 equiv.) to an oven-dried Schlenk tube with a stir bar.
-
Reagent Addition : Remove the tube from the glovebox. Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.) under a positive flow of argon.
-
Inerting : Quickly seal the tube and purge with argon for 5 minutes.
-
Solvent Addition : Add anhydrous, degassed toluene via syringe to achieve a substrate concentration of ~0.2 M.
-
Reaction : Place the sealed tube in a preheated oil bath or heating block set to 100 °C.
-
Monitoring : Stir the reaction vigorously. Monitor progress by TLC or LC-MS.
-
Workup : After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification : Purify the crude product by column chromatography.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. arodes.hes-so.ch [arodes.hes-so.ch]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. Heck Reaction [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
preventing debromination in reactions with 2,4-Dibromo-5-methoxyaniline
A Senior Application Scientist's Guide to Preventing Debromination in Cross-Coupling Reactions
Welcome to the technical support center for 2,4-Dibromo-5-methoxyaniline. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with unwanted debromination during synthetic transformations. As a senior application scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of why this side reaction occurs and how to control it, ensuring the integrity of your synthetic routes and the purity of your target molecules.
The Challenge: Understanding the Reactivity of this compound
This compound is a valuable building block, but its electronic properties make it particularly susceptible to hydrodehalogenation (debromination). The aniline (-NH₂) and methoxy (-OCH₃) groups are strong electron-donating groups (EDGs), which increase the electron density of the aromatic ring. This high electron density can facilitate the desired oxidative addition step in palladium-catalyzed cross-coupling reactions but also enhances the propensity for side reactions. The C-Br bond, particularly at the sterically hindered C2 position (ortho to the amine), can be labile under certain conditions, leading to the undesired replacement of bromine with a hydrogen atom.
This guide will walk you through troubleshooting common issues and provide robust starting protocols for key transformations like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Troubleshooting Guide: Isolating and Solving Debromination Issues
This section is structured in a question-and-answer format to directly address the specific problems you might be observing in your experiments.
Q1: I'm seeing significant amounts of mono-brominated and fully debrominated byproducts in my Suzuki-Miyaura coupling. What's the most likely cause?
A1: This is a classic problem with electron-rich aryl bromides. The primary culprits are often an overly aggressive base, a suboptimal ligand, or excessive heat. Strong bases like sodium tert-butoxide (NaOtBu) can promote pathways that lead to debromination.[1]
Troubleshooting Workflow:
Caption: A step-by-step workflow for troubleshooting debromination.
Q2: My Buchwald-Hartwig amination is sluggish and gives a mixture of debrominated starting material and the desired product. How can I improve selectivity?
A2: In Buchwald-Hartwig reactions, the choice of ligand is paramount.[1][2] Standard ligands like PPh₃ are often insufficient for challenging substrates. Additionally, the strong bases typically used (like NaOtBu or LHMDS) can be problematic.
-
Expertise & Experience: The key is to accelerate the desired C-N bond-forming reductive elimination. Bulky, electron-rich biarylphosphine ligands (often called "Buchwald ligands") are designed specifically for this purpose.[3] They create a sterically crowded palladium center that favors the productive reductive elimination pathway over side reactions like β-hydride elimination (which can be a precursor to debromination).[2]
-
Recommendation: Switch to a ligand such as XPhos or RuPhos. These ligands are known to be highly effective for coupling with electron-rich aryl bromides.[3] Also, consider using a weaker base like cesium carbonate (Cs₂CO₃) if the amine is sufficiently acidic, or carefully titrate the amount of strong base used.
Q3: I am attempting a Sonogashira coupling, but I'm only isolating the debrominated aniline. What is happening?
A3: The Sonogashira reaction involves a dual catalytic cycle with palladium and copper.[4][5] The debromination can occur via the palladium cycle, often exacerbated by high temperatures and certain amine bases. The amine base itself (e.g., triethylamine, diisopropylamine) can be a source of hydrides, leading to reductive dehalogenation.
-
Trustworthiness (Self-Validating System): A well-controlled Sonogashira reaction should be monitored closely. If the starting material is consumed but no product is formed, debromination is a high probability.
-
Recommendations:
-
Lower the Temperature: Attempt the reaction at room temperature if possible. Many modern Sonogashira protocols for aryl bromides are effective under milder conditions.[6]
-
Change the Base/Solvent System: Switch from a conventional amine base in a solvent like THF to a milder inorganic base like K₂CO₃ in a solvent such as DMF or dioxane.
-
Use a Copper-Free Protocol: The copper co-catalyst can sometimes lead to side reactions like alkyne homocoupling. Copper-free Sonogashira conditions, often employing more sophisticated ligands, can provide cleaner reactions.[6]
-
Validated Experimental Protocols
The following protocols are designed as robust starting points. The rationale behind the choice of reagents is explained to empower you to make informed adjustments.
Protocol 1: Selective Suzuki-Miyaura Monocoupling
This protocol is optimized for selective coupling at the more reactive C4-position while minimizing debromination.
| Parameter | Reagent/Condition | Concentration/Amount | Rationale |
| Aryl Halide | This compound | 1.0 equiv | - |
| Boronic Acid | Arylboronic Acid | 1.1 - 1.2 equiv | Slight excess ensures complete consumption of the limiting reagent. |
| Pd Precatalyst | Pd(OAc)₂ | 2 mol % | A common, reliable Pd(II) source. |
| Ligand | SPhos or XPhos | 4 mol % | Bulky, electron-rich ligands that accelerate C-C coupling and suppress debromination.[3] |
| Base | K₃PO₄ (Potassium Phosphate) | 2.0 equiv | A mild, effective base for Suzuki couplings of sensitive substrates.[7][8] |
| Solvent | 1,4-Dioxane / H₂O | 10:1 v/v (0.1 M) | Dioxane is a good solvent for the organic components; water is needed to dissolve the base.[9] |
| Temperature | 80 °C | - | A moderate temperature to balance reaction rate and minimize side reactions. |
| Atmosphere | Nitrogen or Argon | - | Crucial to prevent oxidation and deactivation of the Pd(0) catalyst. |
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, pre-mix Pd(OAc)₂ and the phosphine ligand (SPhos or XPhos) in a portion of the 1,4-dioxane for 10-15 minutes to form the active catalyst.
-
Add the catalyst solution to the Schlenk flask, followed by the remaining solvent and water.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15 minutes, or by using three freeze-pump-thaw cycles.
-
Heat the mixture at 80 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.
Protocol 2: Robust Buchwald-Hartwig Amination
This protocol uses a modern catalyst system designed for challenging, electron-rich aryl bromides.
| Parameter | Reagent/Condition | Concentration/Amount | Rationale |
| Aryl Halide | This compound | 1.0 equiv | - |
| Amine | Primary or Secondary Amine | 1.2 equiv | Slight excess drives the reaction to completion. |
| Pd Precatalyst | Pd₂(dba)₃ | 1-2 mol % | A common, reliable Pd(0) source. |
| Ligand | RuPhos or BrettPhos | 2-4 mol % | State-of-the-art ligands for challenging C-N couplings, effective at lower temperatures.[3] |
| Base | NaOtBu (Sodium tert-butoxide) | 1.3 equiv | A strong, non-nucleophilic base required for amine deprotonation. Use with caution. |
| Solvent | Toluene or CPME | 0.1 - 0.2 M | Anhydrous, non-protic solvents are essential. |
| Temperature | 80 - 100 °C | - | Start lower and increase if the reaction is slow. |
| Atmosphere | Nitrogen or Argon | - | Essential for catalyst stability. |
Step-by-Step Methodology:
-
To a glovebox or a flame-dried Schlenk flask under inert atmosphere, add NaOtBu.
-
Add Pd₂(dba)₃ and the ligand, followed by the solvent. Stir for 10 minutes to pre-form the catalyst.
-
Add the this compound and then the amine coupling partner.
-
Seal the vessel and heat to the desired temperature with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature and carefully quench the reaction by pouring it into a saturated aqueous solution of NH₄Cl.
-
Extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography.
Frequently Asked Questions (FAQs)
Q: Which bromine is more likely to react or be removed, the one at C2 or C4?
A: In palladium-catalyzed cross-coupling reactions, the relative reactivity can be complex. Generally, the C-Br bond at the 4-position (para to the amine) is less sterically hindered and may undergo oxidative addition more readily. However, the C-Br bond at the 2-position (ortho to the amine) is electronically activated by two EDGs, which could also increase its reactivity. Steric hindrance from the ortho-amine group can disfavor coupling at C2.[10] For debromination, the more labile C-Br bond under the specific reaction conditions will be preferentially cleaved. Careful optimization is required to achieve site-selectivity.
Q: Can I use a nickel catalyst instead of palladium to avoid debromination?
A: Yes, nickel catalysis is a promising alternative.[11][12] Nickel catalysts can operate via different mechanistic pathways, sometimes involving single-electron transfer (SET) processes, which can be less prone to the specific side reactions that plague palladium cycles.[12] Nickel catalysts are often more cost-effective but may require different ligands (e.g., N-heterocyclic carbenes or different phosphines) and reaction conditions. It is a valuable strategy to explore if palladium systems are consistently failing.
Q: My reaction looks clean by TLC, but my NMR shows a complex mixture. What could be happening?
A: Debrominated byproducts can sometimes have similar polarities to the starting material or product, making them difficult to distinguish by TLC alone. LC-MS is a much more powerful tool for identifying these species. Always confirm product identity and purity by NMR and Mass Spectrometry.
Q: How critical is it to use anhydrous and deoxygenated solvents?
A: It is absolutely critical. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species. Water and other protic sources can act as proton/hydride donors for the hydrodehalogenation side reaction.[1] Always use freshly distilled or commercially available anhydrous solvents and thoroughly degas your reaction mixture.
Mechanistic Visualization
Understanding the competition between the desired coupling and the undesired debromination is key to troubleshooting.
Caption: Competing pathways in palladium-catalyzed cross-coupling reactions.
References
- 1. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. research.rug.nl [research.rug.nl]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 11. Nickel-Catalyzed Radical Mechanisms: Informing Cross-Coupling for Synthesizing Non-Canonical Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. static1.squarespace.com [static1.squarespace.com]
Technical Support Center: Workup Procedures for Reactions Involving 2,4-Dibromo-5-methoxyaniline
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the workup of reactions involving 2,4-Dibromo-5-methoxyaniline. The unique electronic properties of this molecule, stemming from the interplay of two bromine atoms and a methoxy group on the aniline ring, can present specific challenges during product isolation and purification. This document is designed to provide both practical, step-by-step protocols and the fundamental reasoning behind these experimental choices, ensuring scientific integrity and reproducibility.
Understanding the Chemistry of this compound
Before delving into troubleshooting, it is crucial to understand the chemical nature of this compound. The aniline moiety confers basic properties, while the electron-withdrawing bromine atoms and the electron-donating methoxy group influence the overall electron density of the aromatic ring and the basicity of the amino group. The methoxy group, being in the meta position relative to the amino group, exerts a primarily inductive electron-withdrawing effect, which, combined with the inductive effect of the two bromine atoms, reduces the basicity of the aniline compared to unsubstituted aniline.[1][2] This attenuated basicity is a key consideration for designing effective acid-base extraction protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the workup of reactions with this compound in a question-and-answer format.
Q1: My reaction is complete, but I am struggling to remove the unreacted this compound from my desired product.
A1: Standard Acid-Base Extraction is the first line of approach, but with modifications.
Due to the reduced basicity of this compound, a standard wash with 1M HCl may not be sufficient for complete removal.
-
Expert Insight: The electron-withdrawing effects of the two bromine atoms and the meta-methoxy group decrease the pKa of the anilinium ion, making the aniline less basic.[1][2] Therefore, a more acidic solution or multiple extractions may be necessary to protonate and transfer the unreacted starting material into the aqueous phase.
Troubleshooting Steps:
-
Increase Acid Concentration: Instead of 1M HCl, consider using 2M HCl for the aqueous wash.
-
Multiple Extractions: Perform at least three sequential washes with the acidic solution to ensure complete removal.
-
Back-Extraction for Product Recovery (if applicable): If your product is not basic, you can perform a back-extraction. After the acid washes, the aqueous layers containing the protonated aniline can be combined, basified with a strong base like NaOH to a pH > 10, and then extracted with an organic solvent to recover the this compound if desired.
dot
Caption: Workflow for Acid-Base Extraction.
Q2: I am performing a Suzuki or Buchwald-Hartwig coupling reaction. What is the best way to work up the reaction to remove the palladium catalyst and ligands?
A2: A multi-step filtration and extraction process is recommended.
Palladium-catalyzed cross-coupling reactions often leave residual catalyst and ligands that need to be removed.
-
Expert Insight: The choice of workup depends on the specific ligands and base used. For instance, phosphine-based ligands can be oxidized to their corresponding phosphine oxides, which have different solubility profiles.
Troubleshooting Steps for Palladium-Catalyzed Reactions:
-
Initial Filtration: After the reaction is complete, cool the mixture to room temperature and dilute it with a solvent like ethyl acetate. Filter the mixture through a pad of Celite® to remove the bulk of the palladium catalyst and inorganic salts.[3]
-
Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of ammonium chloride (to quench the reaction), water, and finally brine.[3]
-
Removal of Phosphine Ligands: If phosphine ligands were used, their oxides can often be removed by column chromatography.
-
Charcoal Treatment: If the product is contaminated with residual palladium, a charcoal treatment can be effective. Dissolve the crude product in a suitable solvent, add activated charcoal, stir for a short period, and then filter through Celite®.
dot
Caption: Workup for Palladium-Catalyzed Reactions.
Q3: My product is a solid, but it is difficult to purify by column chromatography due to streaking or poor separation.
A3: Recrystallization is a powerful alternative, and optimizing your chromatography conditions is key.
-
Expert Insight: The basicity of the aniline can cause it to interact strongly with the acidic silica gel, leading to streaking. Adding a small amount of a basic modifier to the eluent can suppress this interaction.[4]
Troubleshooting Column Chromatography:
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel | Standard choice for most organic compounds. |
| Mobile Phase | Hexane/Ethyl Acetate or Dichloromethane/Methanol gradient | Start with a non-polar eluent and gradually increase polarity.[4] |
| Basic Modifier | Add 0.1-1% triethylamine to the eluent | Neutralizes acidic sites on the silica gel, reducing tailing of basic compounds.[4] |
Protocol for Recrystallization:
-
Solvent Selection: The ideal solvent should dissolve the compound when hot but not at room temperature. Test small amounts of the crude product in various solvents (e.g., ethanol, isopropanol, toluene, or solvent mixtures like ethanol/water) to find a suitable one.[5]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the hot recrystallization solvent.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution to remove insoluble impurities and charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[6]
Q4: My reaction mixture has a dark brown or black color. How can I decolorize my product?
A4: Activated charcoal is the standard method for removing colored impurities.
-
Expert Insight: Colored impurities are often highly conjugated or polymeric materials that can be effectively adsorbed onto the high surface area of activated charcoal.[4]
Protocol for Decolorization:
-
Dissolve the crude product in a suitable organic solvent.
-
Add a small amount of activated charcoal (typically 1-5% by weight of the crude product).
-
Stir the mixture at room temperature or with gentle heating for 15-30 minutes.
-
Filter the mixture through a pad of Celite® to remove the charcoal.
-
Concentrate the filtrate to obtain the decolorized product.
Experimental Protocols
Protocol 1: General Extractive Workup
-
Quenching: Cool the reaction mixture to room temperature and quench with an appropriate aqueous solution (e.g., water, saturated NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash: Wash the organic layer three times with 2M HCl.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of NaHCO₃.
-
Brine Wash: Wash the organic layer with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[6]
Protocol 2: Purification by Column Chromatography
-
Eluent Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). A common starting point is a hexane/ethyl acetate gradient.
-
Column Packing: Pack a chromatography column with silica gel in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane, and load it onto the column.
-
Elution: Run the column, gradually increasing the polarity of the eluent to elute the desired product. Collect fractions and monitor by TLC.
-
Concentration: Combine the fractions containing the pure product and concentrate under reduced pressure.
References
Validation & Comparative
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 2,4-Dibromo-5-methoxyaniline Derivatives
This guide provides an in-depth comparison of mass spectrometry-based methodologies for the characterization and quantification of 2,4-Dibromo-5-methoxyaniline and its derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating analytical approach. We will explore the nuances of ionization techniques, compare the performance of leading mass analyzer platforms, and provide detailed, field-proven protocols.
Introduction: The Analytical Challenge of Substituted Anilines
This compound (MW: 280.94 g/mol , Formula: C₇H₇Br₂NO) is a substituted aniline that serves as a versatile building block in synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals.[1][2] The precise substitution pattern on the aromatic ring, including the presence of two heavy bromine atoms, a methoxy group, and an amine functionality, presents a unique analytical challenge. Accurate identification and quantification are critical for reaction monitoring, purity assessment, and metabolic studies. Mass spectrometry, coupled with chromatographic separation, stands as the premier technique for this purpose, offering unparalleled sensitivity and specificity.[3]
This guide will dissect the critical decisions in method development, from sample preparation to the choice of mass analyzer, providing the rationale needed to build robust and reliable analytical methods.
The Bromine Isotope Signature: A Built-In Mass Tag
A key feature in the mass spectrum of any bromine-containing compound is its distinct isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic "doublet" for any ion containing a single bromine atom, where two peaks of nearly equal intensity are observed two mass-to-charge units (m/z) apart (M and M+2).
For a molecule like this compound, which contains two bromine atoms, this pattern becomes even more distinctive. The molecular ion will appear as a triplet of peaks at M, M+2, and M+4, with a relative intensity ratio of approximately 1:2:1. This predictable pattern is a powerful diagnostic tool for confirming the presence and number of bromine atoms in an unknown analyte or its fragments, significantly increasing confidence in structural elucidation.
A Comparative Guide to Ionization Techniques
The choice of ionization source is dictated by the analyte's properties (volatility, polarity) and the analytical goal (structural information vs. sensitive quantification).
Electron Impact (EI): The "Hard" Ionization Standard for GC-MS
Electron Impact (EI) is a high-energy, gas-phase ionization technique typically used with Gas Chromatography (GC). Volatilized molecules are bombarded with a 70 eV electron beam, causing the ejection of an electron to form a molecular radical cation (M•⁺). This process imparts significant internal energy, leading to extensive and reproducible fragmentation.
-
Expertise & Experience: For this compound, which has a boiling point of ~308°C, GC-MS with EI is a viable option.[1] The strength of EI lies in its generation of detailed fragmentation patterns that are highly characteristic of a molecule's structure. These patterns can be matched against spectral libraries (like NIST) for confident identification.[4] However, the high energy can sometimes lead to the complete absence of a molecular ion, complicating molecular weight determination. For some polar anilines, derivatization may be necessary to improve volatility and chromatographic peak shape.[5][6]
Electrospray Ionization (ESI): The "Soft" Workhorse for LC-MS
Electrospray Ionization (ESI) is a soft ionization technique that generates ions from a liquid phase, making it perfectly suited for Liquid Chromatography (LC). It is particularly effective for polar and thermally labile compounds. In the context of aniline derivatives, ESI is typically run in positive ion mode. The amine group is readily protonated in the acidic mobile phase (e.g., with 0.1% formic acid) to generate a stable protonated molecule, [M+H]⁺.[3]
-
Trustworthiness: ESI is the preferred method for analyzing this compound derivatives in complex matrices like biological fluids. Its gentle nature ensures that the molecular ion remains intact, providing unambiguous molecular weight information. Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation in a controlled manner (Collision-Induced Dissociation, CID) for structural confirmation.
Atmospheric Pressure Chemical Ionization (APCI)
APCI is another LC-MS compatible technique that is suitable for less polar compounds that are not easily ionized by ESI. It involves a corona discharge to ionize the mobile phase vapor, which then transfers a proton to the analyte. For the target molecule, ESI is generally more suitable due to the basicity of the aniline nitrogen. However, for certain non-polar derivatives, APCI could be a valuable alternative.
Comparative Guide to Mass Analyzer Platforms
The choice of mass analyzer dictates the resolution, mass accuracy, sensitivity, and quantitative capability of the analysis.
| Feature | Triple Quadrupole (QqQ) | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap |
| Primary Strength | Targeted Quantification | High-Resolution Screening & Elucidation | Ultra-High Resolution & Mass Accuracy |
| Typical Resolution | Low (~1 Da) | High (30,000 - 50,000) | Very High to Ultra-High (70,000 - >240,000) |
| Mass Accuracy | N/A (Nominal Mass) | Excellent (< 2 ppm) | Exceptional (< 1 ppm) |
| Scan Mode | Multiple Reaction Monitoring (MRM) | Full Scan MS & MS/MS | Full Scan MS & MS/MS |
| Key Application | Pharmacokinetics, Trace Analysis | Metabolite ID, Unknown Screening | Metabolomics, Proteomics, Structural Elucidation |
| Calibration | Less Frequent | Frequent (often internal) | Less frequent than Q-TOF |
Authoritative Grounding:
-
Triple Quadrupole (QqQ): This is the gold standard for targeted quantification due to its sensitivity and specificity in Multiple Reaction Monitoring (MRM) mode.[7] An MRM experiment involves selecting a specific precursor ion (e.g., the [M+H]⁺ of our analyte) in the first quadrupole, fragmenting it in the second, and detecting a specific product ion in the third. This highly specific transition minimizes matrix interference, enabling low limits of detection (LOD) and quantification (LOQ).[8]
-
Quadrupole Time-of-Flight (Q-TOF): Q-TOF systems offer a powerful combination of a quadrupole's ion selection capabilities with a TOF analyzer's high resolution and accurate mass measurement.[9] This allows for the confident determination of elemental composition for both the parent ion and its fragments, which is invaluable for identifying unknown metabolites or degradation products. While excellent for quantification, they may not reach the same low-level sensitivity as a dedicated QqQ for complex matrices.[10]
-
Orbitrap: Orbitrap mass analyzers are renowned for their exceptional resolution and mass accuracy, often exceeding that of Q-TOF systems.[10][11] This ultra-high resolution can resolve isobaric interferences that other instruments cannot, providing cleaner spectra in complex samples. The trade-off can sometimes be a slower scan speed compared to Q-TOF, although modern instruments have largely mitigated this gap.[10][12]
Proposed Fragmentation Pathway of this compound
-
Molecular Ion Formation: The initial event is the formation of the molecular radical cation [C₇H₇Br₂NO]•⁺ at m/z 279, 281, and 283 (accounting for bromine isotopes).
-
Loss of a Methyl Radical: A common fragmentation for methoxy-aromatic compounds is the loss of a methyl radical (•CH₃) to form a stable phenoxonium-type ion.
-
Loss of Carbon Monoxide (CO): The resulting ion can then lose a neutral CO molecule, a characteristic fragmentation of phenols and anisoles.
-
Loss of Bromine: Cleavage of the C-Br bond can occur, leading to the loss of a bromine radical (•Br). This can happen from the molecular ion or subsequent fragments.
-
Sequential Losses: A combination of these losses will lead to the observed spectrum.
Below is a proposed visualization of this fragmentation pathway.
Caption: Proposed EI fragmentation of this compound.
Experimental Protocols
The following protocols are designed as robust starting points for method development.
Workflow Overview
Caption: General workflow for LC-MS/MS analysis.
Protocol 1: Quantitative Analysis by LC-MS/MS (Triple Quadrupole)
This protocol is optimized for sensitive quantification in complex matrices.
-
Sample Preparation (Dilute-and-Shoot):
-
Prepare a stock solution of this compound standard at 1 mg/mL in methanol.
-
Create a series of calibration standards by spiking the stock solution into the blank matrix (e.g., plasma, urine). Recommended range: 0.1 ng/mL to 100 ng/mL.
-
For a 100 µL sample, add 200 µL of acetonitrile containing an appropriate internal standard (e.g., a deuterated analog) to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.[16]
-
-
Liquid Chromatography:
-
System: UHPLC system.[16]
-
Column: C18 column, e.g., 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (QqQ):
-
Ionization: ESI, Positive Mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): m/z 282.0 (selecting the most abundant isotope of the [M+H]⁺ ion).
-
Product Ions (Q3): Optimize by infusing a standard solution. Predicted transitions: m/z 282.0 -> 267.0 (loss of CH₃) and m/z 282.0 -> 202.0 (loss of Br). Use the more intense transition for quantification and the other for confirmation.[7]
-
Collision Energy: Optimize empirically for each transition.
-
Protocol 2: Qualitative Analysis by LC-MS (Q-TOF or Orbitrap)
This protocol is designed for structural confirmation and identification of unknown related substances.
-
Sample Preparation: Follow the same procedure as for the quantitative analysis, but a wider concentration range may be used.
-
Liquid Chromatography: Use the same LC conditions as above to ensure comparability.
-
Mass Spectrometry (Q-TOF/Orbitrap):
-
Ionization: ESI, Positive Mode.
-
Scan Mode: Full Scan MS and data-dependent MS/MS (dd-MS²).
-
Full Scan MS Range: m/z 100-500.
-
Resolution: Set to >40,000 for Q-TOF or >70,000 for Orbitrap to enable accurate mass measurements.[9][10]
-
dd-MS²: Trigger MS/MS scans on the top 3-5 most intense ions from the full scan, using an inclusion list for the expected m/z of the protonated molecule (281.9, 279.9).
-
Collision Energy: Use a stepped collision energy (e.g., 10, 20, 40 eV) to generate a rich fragmentation spectrum.
-
Data Presentation and Interpretation
Predicted Key Ions and Fragments
The following table summarizes the expected accurate masses for key ions, which can be used for confirmation in high-resolution mass spectrometry.
| Ion | Proposed Formula | Calculated m/z ([M+H]⁺) | Description |
| Precursor | [C₇H₈⁷⁹Br⁸¹BrNO]⁺ | 281.8981 | Protonated Molecular Ion |
| Fragment 1 | [C₆H₅⁷⁹Br⁸¹BrNO]⁺ | 266.8747 | Loss of Methyl Radical (•CH₃) |
| Fragment 2 | [C₇H₈⁷⁹BrNO]⁺ | 201.9862 | Loss of Bromine Radical (•Br) |
Data Interpretation:
-
Identity Confirmation: The presence of the precursor ion with the correct accurate mass (< 2 ppm error) and the characteristic 1:2:1 isotopic pattern for two bromine atoms provides high confidence in the compound's identity. The presence of predicted fragment ions in the MS/MS spectrum further confirms the structure.
-
Quantification: For QqQ data, a calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration. The linearity of this curve (R² > 0.99) is essential for accurate quantification.[6]
Conclusion
The selection of a mass spectrometry platform for the analysis of this compound and its derivatives is fundamentally tied to the analytical objective. For high-sensitivity, targeted quantification in complex matrices, an LC-MS/MS system with a triple quadrupole mass analyzer is the superior choice. For structural elucidation, metabolite identification, and the analysis of unknown impurities, the high resolution and accurate mass capabilities of Q-TOF or Orbitrap platforms are indispensable. The protocols and fragmentation insights provided in this guide offer a robust framework for developing and validating methods for this important class of compounds, grounded in the principles of scientific integrity and field-proven experience.
References
- 1. This compound | 35736-52-8 | KBA73652 [biosynth.com]
- 2. This compound 95% | CAS: 35736-52-8 | AChemBlock [achemblock.com]
- 3. benchchem.com [benchchem.com]
- 4. Benzenamine, 2,4,6-tribromo- [webbook.nist.gov]
- 5. benchchem.com [benchchem.com]
- 6. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Why do we prefer TOFs over Orbitraps for flow injection analysis? - yet another metabolomics club [metabolomics.blog]
- 13. Electron-Induced (EI) Mass Fragmentation is Directed by Intra- molecular H-Bonding in Two Isomeric Benzodipyran Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rapid Determination of Trace Amounts of Aniline and Its Derivatives by Direct Injection UHPLC/MS/MS [perkinelmer.com]
A Comparative Guide to the Structural Confirmation of 2,4-Dibromo-5-methoxyaniline by Nuclear Magnetic Resonance (NMR) Spectroscopy
Introduction: The Imperative of Unambiguous Structural Verification
In the landscape of pharmaceutical research and fine chemical synthesis, the absolute certainty of a molecule's structure is paramount. Intermediates such as 2,4-Dibromo-5-methoxyaniline serve as critical building blocks, and any ambiguity in their structure can lead to the formation of incorrect final products, resulting in significant loss of time, resources, and potentially compromising safety. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic compounds, providing a detailed fingerprint of the molecular architecture.[1]
This guide provides an in-depth, experience-driven comparison of the NMR spectral data for this compound against its potential synthetic congeners and impurities. We will dissect the causality behind the expected spectral patterns and present a self-validating protocol for researchers to confidently confirm the identity and purity of their product.
Logical Framework for NMR-Based Structural Elucidation
The process of confirming the structure of a substituted benzene ring like this compound relies on a systematic evaluation of its NMR spectrum. The workflow below illustrates the logical progression from sample preparation to definitive structural assignment.
Caption: Experimental workflow for NMR-based structural confirmation.
Part 1: The Predicted NMR Signature of this compound
To confirm the structure, we must first predict its unique NMR signature based on established principles of substituent effects on aromatic rings.[2][3] The structure, shown below, contains four distinct substituent groups: an amino (-NH₂), a methoxy (-OCH₃), and two bromine (-Br) atoms.
Caption: Structure of this compound with IUPAC numbering.
¹H NMR Spectrum Prediction
-
Aromatic Protons (Ar-H): The molecule has two aromatic protons at the C3 and C6 positions. They are not chemically equivalent.
-
H6: This proton is flanked by the electron-donating -NH₂ and -OCH₃ groups. It is expected to be significantly shielded (shifted upfield).
-
H3: This proton is positioned between two electron-withdrawing bromine atoms. It is expected to be deshielded (shifted downfield) relative to H6.[2]
-
Multiplicity: Since H3 and H6 are four bonds apart (meta-coupling), any splitting would be very small (J ≈ 0-3 Hz) and they would likely appear as two distinct singlets.[4]
-
-
Amino Protons (-NH₂): The two protons on the nitrogen will appear as a single, often broad, signal. Its chemical shift is variable and depends on concentration, solvent, and temperature.
-
Methoxy Protons (-OCH₃): The three protons of the methyl group are equivalent and will appear as a sharp singlet.
Based on literature data, the expected ¹H NMR signals in CDCl₃ are:
-
δ ~7.49 ppm (1H, singlet): Aromatic proton at C3 (ArH).[5][6]
-
δ ~6.31 ppm (1H, singlet): Aromatic proton at C6 (ArH).[5][6]
¹³C NMR Spectrum Prediction
The molecule has 7 unique carbon atoms. Due to the lack of symmetry, all 6 aromatic carbons and the 1 methoxy carbon should be visible.
-
Carbons bonded to electronegative atoms (-Br, -O, -N) will be significantly affected.
-
C-Br (C2, C4): The "heavy atom effect" of bromine and its electronegativity will cause these signals to appear in the range of 99-110 ppm.
-
C-O (C5): The oxygen of the methoxy group is strongly deshielding, pushing this carbon's signal far downfield (~155.8 ppm).[5][6]
-
C-N (C1): The amino group also deshields the attached carbon (~144.3 ppm).[5][6]
-
C-H (C3, C6): These carbons will appear further upfield in the aromatic region. C6, influenced by two donating groups, should be more shielded than C3.
-
-OCH₃: The methoxy carbon will appear in the aliphatic region, typically around 55-60 ppm.[5][6]
Part 2: Comparative Analysis with Potential Synthetic Impurities
The most common synthesis of this compound involves the bromination of 3-methoxyaniline (m-anisidine).[6] This reaction can yield mono-brominated intermediates and other isomeric byproducts. Distinguishing the target product from these alternatives is crucial.
| Compound | Ar-H Signals (Integration, Multiplicity) | -OCH₃ (ppm) | -NH₂ (ppm) | Key Differentiating Features |
| This compound (Target) | ~7.49 (1H, s), ~6.31 (1H, s) [5][6] | ~3.80 [5][6] | ~4.10 [5][6] | Two distinct aromatic singlets. |
| 3-Methoxyaniline (Starting Material) | ~6.80-6.20 (4H, complex multiplet) | ~3.78 | ~3.70 | Four aromatic protons, complex splitting pattern. |
| 2-Bromo-5-methoxyaniline | ~7.25 (1H, d), ~6.30 (1H, d), ~6.21 (1H, dd)[6] | ~3.72[6] | ~4.07[6] | Three aromatic protons with doublet/dd splitting. |
| 4-Bromo-5-methoxyaniline (Isomer) | Three aromatic protons expected, likely complex splitting. | ~3.8-3.9 | ~3.7-4.1 | Different splitting pattern and chemical shifts from target. |
| 2,6-Dibromo-3-methoxyaniline (Isomer) | Two aromatic protons expected, appearing as two doublets (ortho-coupling). | ~3.8-3.9 | ~4.5-5.0 | Aromatic signals would be doublets, not singlets. |
This comparative data demonstrates that the unique signature of this compound—specifically the presence of two aromatic singlets with an integration of 1H each—provides a clear and definitive method for its identification against the most probable impurities.
Part 3: Experimental Protocol for Structural Verification
This protocol is designed to be a self-validating system, where internal checks and clear expected outcomes ensure the trustworthiness of the results.
Sample Preparation
-
Rationale: Proper sample preparation is critical for acquiring high-resolution spectra. The choice of solvent is key to ensuring the sample dissolves completely and that solvent signals do not obscure important analyte signals.[7][8]
-
Procedure:
-
Accurately weigh 10-20 mg of the synthesized this compound product.
-
Transfer the sample to a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent choice as it is a good solvent for many organic compounds and its residual proton signal (CHCl₃ at ~7.26 ppm) provides a convenient chemical shift reference.[9]
-
If quantitative analysis is required, add a known amount of an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm). For routine structural confirmation, referencing to the residual solvent peak is sufficient.
-
Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved. A clear, homogeneous solution is required.
-
NMR Data Acquisition
-
Rationale: Standard ¹H and ¹³C experiments are typically sufficient for confirmation. Specific parameters are chosen to optimize signal-to-noise and resolution.
-
Procedure (using a standard 400 MHz spectrometer):
-
Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C).
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent and perform shimming to optimize magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse proton spectrum.
-
Typical parameters: Spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program).
-
Typical parameters: Spectral width of 220-240 ppm, relaxation delay of 2 seconds, and a sufficient number of scans to achieve good signal-to-noise (e.g., 1024 scans or more, depending on sample concentration).
-
-
Data Processing and Interpretation
-
Apply standard Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Reference the ¹H spectrum to the residual CDCl₃ peak at 7.26 ppm. Reference the ¹³C spectrum to the CDCl₃ triplet centered at 77.16 ppm.
-
Integrate the signals in the ¹H spectrum. Set the integration of one of the single-proton aromatic signals to 1.00 and verify that the other signals correspond to the expected proton counts (1H aromatic, 3H methoxy, 2H amino).
-
Compare the observed chemical shifts, multiplicities, and integrations to the data presented in the comparison table above. A successful synthesis of pure this compound will match the predicted data and lack the characteristic signals of the starting material or isomeric byproducts.
Conclusion
The structural confirmation of this compound is unequivocally achieved through a systematic analysis of its ¹H and ¹³C NMR spectra. The key diagnostic features are the presence of two distinct singlets in the aromatic region of the ¹H NMR spectrum, integrating to one proton each, alongside the characteristic signals for the methoxy and amino groups. By comparing this unique spectral fingerprint against those of potential synthetic impurities, researchers and drug development professionals can possess a high degree of confidence in the identity and purity of their material, ensuring the integrity of subsequent research and development efforts.
References
- 1. Bromination of endo-7-norbornene derivatives revisited: failure of a computational NMR method in elucidating the configuration of an organic structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 3. amherst.edu [amherst.edu]
- 4. reddit.com [reddit.com]
- 5. This compound | 35736-52-8 [chemicalbook.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles – Oriental Journal of Chemistry [orientjchem.org]
- 8. scilit.com [scilit.com]
- 9. scs.illinois.edu [scs.illinois.edu]
A Comparative Guide to the Reactivity of 2,4-Dibromo-5-methoxyaniline and Other Dibromoaniline Isomers
For researchers, scientists, and professionals in drug development, substituted dibromoanilines are invaluable synthons, serving as versatile scaffolds for the construction of complex molecular architectures. The precise arrangement of substituents on the aniline ring, however, dictates the molecule's reactivity in profound ways. This guide provides an in-depth technical comparison of 2,4-dibromo-5-methoxyaniline and other common dibromoaniline isomers. We will explore how the interplay of electronic and steric effects governs their behavior in key synthetic transformations, supported by experimental data and detailed protocols to empower your research.
The Theoretical Bedrock: Understanding Substituent Effects
The reactivity of any substituted benzene ring is a function of the cumulative electronic and steric effects of its substituents. In the case of dibromoanilines, we must consider the contributions of the amino, bromo, and (where present) methoxy groups.
-
Amino Group (-NH₂): A powerful activating group due to its strong positive resonance effect (+R), which donates electron density to the aromatic ring. It is an ortho, para-director in electrophilic aromatic substitution.[1]
-
Bromo Group (-Br): A deactivating group overall, as its strong negative inductive effect (-I) outweighs its weaker positive resonance effect (+R). Despite being deactivating, it is also an ortho, para-director.
-
Methoxy Group (-OCH₃): Similar to the amino group, this is a strong activating group (+R > -I) and an ortho, para-director.[2]
The combination and positioning of these groups create a unique electronic and steric landscape for each isomer, influencing the nucleophilicity of the amine, the electron density of the ring, and, most critically for cross-coupling reactions, the susceptibility of the carbon-bromine (C-Br) bonds to oxidative addition.
In our primary subject, This compound , the C4-Br bond is positioned para to the strongly activating amino group and ortho to the activating methoxy group. The C2-Br bond is ortho to the amino group and meta to the methoxy group. This electronic differentiation suggests that the C4-Br bond is significantly more electron-rich and potentially more reactive in certain catalytic cycles than the C2-Br bond, offering a handle for selective functionalization.
References
A Comparative Guide to Suzuki and Stille Coupling for the Functionalization of 2,4-Dibromo-5-methoxyaniline
For researchers, medicinal chemists, and professionals in drug development, the strategic formation of carbon-carbon (C-C) bonds is a cornerstone of molecular construction. The palladium-catalyzed cross-coupling reaction is an indispensable tool in this endeavor, with the Suzuki-Miyaura and Stille couplings standing out as two of the most robust and versatile methods.[1] This guide provides an in-depth, objective comparison of these two powerful reactions for the functionalization of 2,4-Dibromo-5-methoxyaniline, a valuable building block in medicinal chemistry.
The presence of two bromine atoms at the C2 and C4 positions, activated by the electron-donating methoxy and amino groups, presents a unique opportunity for selective, stepwise functionalization. However, this reactivity also poses challenges in controlling selectivity and achieving high yields. This guide will dissect the nuances of applying Suzuki and Stille couplings to this substrate, offering field-proven insights to inform your synthetic strategy.
The Mechanistic Underpinnings: A Tale of Two Transmetalations
Both the Suzuki and Stille reactions are palladium-catalyzed processes that follow a similar catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2][3] The fundamental difference lies in the nature of the organometallic reagent used in the crucial transmetalation step.
The Suzuki-Miyaura Coupling: The Power of Boron
The Suzuki coupling employs an organoboron reagent, typically a boronic acid or ester, in the presence of a base.[4] The reaction is prized for the low toxicity and high stability of the boron reagents and the environmentally benign nature of the byproducts.[1]
The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex, forming a Pd(II) species. A critical activation step involves the reaction of the boronic acid with a base to form a more nucleophilic boronate complex. This boronate then undergoes transmetalation with the Pd(II) complex, transferring the organic group to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[5][6]
Caption: Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.
The Stille Coupling: The Versatility of Tin
The Stille reaction utilizes an organotin reagent (organostannane) as the coupling partner.[3] A key advantage of the Stille reaction is the high tolerance of organostannanes to a wide variety of functional groups and their inertness to moisture and air.[7] This often allows for coupling reactions without the need for protection of sensitive functional groups.
Similar to the Suzuki coupling, the mechanism involves oxidative addition of the aryl bromide to Pd(0). The subsequent transmetalation step, however, involves the direct reaction of the organostannane with the Pd(II) complex, without the requirement for a base. Reductive elimination then yields the coupled product and the Pd(0) catalyst.[3]
Caption: Figure 2: Catalytic Cycle of the Stille Coupling.
Head-to-Head Comparison: Suzuki vs. Stille for this compound
The choice between Suzuki and Stille coupling for the functionalization of this compound will depend on several factors, including the desired selectivity, the nature of the coupling partner, and practical considerations such as toxicity and purification.
| Parameter | Suzuki Coupling | Stille Coupling |
| Typical Yield | Good to excellent (70-95%) | Good to excellent (75-95%) |
| Chemoselectivity | Generally good, but can be influenced by catalyst and base choice. The C2-Br is typically more reactive. | Often exhibits high chemoselectivity. The C2-Br is typically more reactive. |
| Reagent Toxicity | Boronic acids are generally of low toxicity.[8] | Organotin compounds are highly toxic and require careful handling.[9] |
| Byproduct Removal | Boron-based byproducts are typically water-soluble and easily removed by aqueous workup.[8] | Tin-based byproducts can be challenging to remove and may require specific workup procedures (e.g., KF wash).[10][11] |
| Functional Group Tolerance | Broad, but can be sensitive to strong bases. | Excellent; tolerant of a wide range of functional groups, including acidic protons.[7] |
| Reaction Conditions | Requires a base, which can sometimes lead to side reactions. | Does not require a base, leading to milder conditions for base-sensitive substrates. |
| Reagent Availability | A vast array of boronic acids are commercially available. | A wide variety of organostannanes are available, but some may require in-house synthesis. |
Field-Proven Insights and Experimental Protocols
For a substrate like this compound, the primary challenge is achieving selective mono-arylation. The C2-Br bond is generally more reactive towards oxidative addition than the C4-Br bond due to the electronic influence of the adjacent amino group. This inherent difference in reactivity can be exploited to favor mono-substitution at the C2 position.
Experimental Workflow
Caption: Figure 3: Generalized experimental workflow for cross-coupling.
Protocol 1: Selective Mono-Suzuki Coupling at the C2-Position
This protocol is adapted from established procedures for the Suzuki coupling of related aryl bromides and aims for selective mono-substitution at the more reactive C2 position.[12]
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)
-
SPhos (2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl, 0.04 equivalents)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
1,4-Dioxane/Water (4:1 mixture)
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.1 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (2.0 equiv).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the deoxygenated 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the 2-aryl-4-bromo-5-methoxyaniline product.
Protocol 2: Selective Mono-Stille Coupling at the C2-Position
This protocol is based on general Stille coupling procedures and is designed for the selective mono-arylation of this compound.[13][14]
Materials:
-
This compound
-
Aryltributylstannane (1.1 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equivalents)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 equivalents)
-
Anhydrous and degassed toluene
-
Saturated aqueous potassium fluoride (KF) solution
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk tube, add this compound (1.0 equiv), Pd₂(dba)₃ (0.01 equiv), and P(o-tol)₃ (0.04 equiv).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous and degassed toluene, followed by the aryltributylstannane (1.1 equiv) via syringe.
-
Heat the reaction mixture to 90-110 °C and stir for 6-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate.
-
Stir the organic solution vigorously with a saturated aqueous solution of KF for at least one hour to precipitate tin byproducts as insoluble tributyltin fluoride.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion and Recommendations
Both Suzuki and Stille couplings are highly effective methods for the functionalization of this compound.
The Suzuki-Miyaura coupling is recommended as the first choice for initial investigations. This recommendation is based on its favorable environmental profile, the low toxicity of its reagents, the vast commercial availability of boronic acids, and the generally straightforward removal of byproducts.[1][8] For many applications in pharmaceutical development, these advantages are paramount.
The Stille coupling, however, should be considered a powerful alternative, particularly in cases where:
-
The substrate is sensitive to the basic conditions required for the Suzuki reaction.
-
The Suzuki coupling fails to provide satisfactory yields or selectivity.[15]
The primary drawback of the Stille reaction remains the toxicity of organotin compounds and the potential difficulty in completely removing tin-containing byproducts from the final product.[9] Meticulous purification, including a KF wash, is essential.[10]
Ultimately, the optimal choice will be dictated by the specific synthetic goals, available resources, and safety considerations of the project. This guide provides the foundational knowledge and practical protocols to make an informed decision and successfully functionalize this versatile chemical scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. mt.com [mt.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 8. benchchem.com [benchchem.com]
- 9. Stille Coupling [organic-chemistry.org]
- 10. sdlookchem.com [sdlookchem.com]
- 11. Workup [chem.rochester.edu]
- 12. benchchem.com [benchchem.com]
- 13. Stille Coupling | NROChemistry [nrochemistry.com]
- 14. rsc.org [rsc.org]
- 15. ionicviper.org [ionicviper.org]
A Comparative Guide to the Regioselective Functionalization of 2,4-Dibromo-5-methoxyaniline
For researchers, medicinal chemists, and professionals in drug development, the precise functionalization of highly substituted aromatic scaffolds is a cornerstone of modern synthesis. 2,4-Dibromo-5-methoxyaniline presents a unique canvas for molecular elaboration, offering multiple sites for derivatization. However, the interplay of electronic and steric effects from the amino, methoxy, and bromo substituents poses a significant challenge in achieving predictable regioselectivity. This guide provides a comparative analysis of synthetic strategies for the selective functionalization of this versatile building block, supported by experimental insights and mechanistic principles.
The Electronic Landscape of this compound
Understanding the directing effects of the existing substituents is paramount to predicting the regioselectivity of further transformations. The aniline moiety contains three key functional groups whose influences are summarized below:
-
Amino Group (-NH₂): A powerful activating, ortho, para-directing group due to its strong +M (mesomeric) effect.
-
Methoxy Group (-OCH₃): Also an activating, ortho, para-directing group via a +M effect, though slightly weaker than the amino group.
-
Bromo Groups (-Br): Deactivating via their -I (inductive) effect, but ortho, para-directing due to a +M effect from their lone pairs.
The positions on the aromatic ring are numbered as follows:
electronic effects of substituents on 2,4-Dibromo-5-methoxyaniline reactivity
An In-Depth Guide to the Electronic Effects of Substituents on 2,4-Dibromo-5-methoxyaniline Reactivity
Prepared by a Senior Application Scientist
Introduction: Decoding the Reactivity of a Polysubstituted Aromatic Core
In the landscape of synthetic chemistry and drug development, polysubstituted aromatic compounds are fundamental building blocks. Their reactivity, governed by the complex interplay of electronic effects from various substituents, dictates the feasibility of synthetic routes and the ultimate molecular architecture. This compound is a prime example of such a molecule, featuring a delicate balance of activating and deactivating groups. Understanding these electronic influences is not merely an academic exercise; it is crucial for predicting reaction outcomes, optimizing conditions, and designing novel synthetic pathways.
This guide provides an in-depth analysis of the electronic effects of the amino, methoxy, and bromo substituents on the aromatic ring of this compound. We will dissect the individual contributions of each group and synthesize this information to predict the molecule's overall reactivity and regioselectivity in key reactions, particularly electrophilic aromatic substitution. This analysis is grounded in established chemical principles and supported by experimental data to provide researchers, scientists, and drug development professionals with a robust framework for utilizing this versatile chemical intermediate.
Part 1: Fundamental Principles of Substituent Electronic Effects
The reactivity of a substituted benzene ring is primarily governed by two fundamental electronic effects: the inductive effect and the resonance (or mesomeric) effect .
-
Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from the difference in electronegativity between the substituent atom and the ring carbon. Electron-withdrawing groups (like halogens and oxygen) pull electron density away from the ring (-I effect), deactivating it towards electrophilic attack.
-
Resonance Effect (M or R): This effect involves the delocalization of lone pair electrons or pi (π) electrons from the substituent into the aromatic π-system (+M effect) or from the π-system to the substituent (-M effect). A +M effect donates electron density to the ring, strongly activating it.
The overall influence of a substituent is a net balance of these two often-competing effects.
Caption: Fundamental electronic effects of substituents on an aromatic ring.
The Amino Group (-NH₂): A Powerful Activator
The amino group is one of the most potent activating groups in electrophilic aromatic substitution (EAS).
-
Resonance (+M): The nitrogen atom possesses a lone pair of electrons that can be delocalized into the benzene ring.[1] This significantly increases the electron density of the ring, particularly at the ortho and para positions, making it highly susceptible to electrophilic attack.
-
Induction (-I): Nitrogen is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect.
-
Net Effect: The +M effect overwhelmingly dominates the -I effect, rendering the amino group a strong activator and an ortho-, para-director.
The Methoxy Group (-OCH₃): A Strong Activator
Similar to the amino group, the methoxy group is a strong activating group.
-
Resonance (+M): The oxygen atom's lone pairs delocalize into the aromatic ring, increasing its electron density.[2][3] This mesomeric effect is the primary contributor to its activating nature.[4]
-
Induction (-I): Oxygen's high electronegativity results in a significant inductive withdrawal of electron density from the ring.
-
Net Effect: Despite the strong -I effect, the +M effect is dominant, making the methoxy group a strong activator and an ortho-, para-director.[4][5]
The Bromo Group (-Br): A Deactivating Ortho-, Para-Director
Halogens present a unique case where the inductive and resonance effects are in close competition.
-
Induction (-I): Bromine is highly electronegative and strongly withdraws electron density from the ring via the sigma bond. This effect is dominant and makes the ring less reactive towards electrophiles compared to benzene itself.[6]
-
Resonance (+M): The bromine atom has lone pairs that can be donated to the ring through resonance.[7] This donation, while weaker than the inductive withdrawal, is sufficient to direct incoming electrophiles to the ortho and para positions.
-
Net Effect: The stronger -I effect deactivates the ring, while the weaker +M effect governs its regioselectivity, making it a deactivating ortho-, para-director.
Part 2: Integrated Analysis of this compound Reactivity
In a polysubstituted ring, the position of a subsequent electrophilic attack is determined by the combined influences of all substituents. The most powerfully activating group generally exerts the most control over regioselectivity.
In this compound, we have two strong activators (-NH₂ and -OCH₃) and two deactivators (-Br). The vacant positions for substitution are C3 and C6.
-
Directing Influence of -NH₂ (Position 1): As a powerful ortho-, para-director, it strongly activates positions 2, 4, and 6. Since positions 2 and 4 are already occupied by bromine atoms, its directing influence is primarily focused on position 6 (para) . It also weakly activates position 3 (ortho).
-
Directing Influence of -OCH₃ (Position 5): As an ortho-, para-director, it activates positions 4 and 6 (ortho) and position 2 (para). Since positions 2 and 4 are blocked, its primary influence is on position 6 (ortho) .
-
Directing Influence of -Br (Positions 2 & 4): As ortho-, para-directors, they direct to the other positions, but their deactivating nature means their influence is subordinate to the powerful activating groups.
Caption: Synergistic directing effects on this compound.
Part 3: Comparative Reactivity and Data Summary
The overall reactivity of the this compound ring is high. While the two bromo substituents are deactivating, the presence of two powerful activating groups (-NH₂ and -OCH₃) makes the ring significantly more electron-rich than benzene and highly susceptible to electrophilic substitution. The reaction will proceed under much milder conditions than those required for benzene or bromobenzene.[8][9]
| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+M) | Overall Effect | Directing Preference |
| -NH₂ | 1 | Weakly Withdrawing | Strongly Donating | Strongly Activating | Ortho, Para |
| -Br | 2 | Strongly Withdrawing | Weakly Donating | Deactivating | Ortho, Para |
| -Br | 4 | Strongly Withdrawing | Weakly Donating | Deactivating | Ortho, Para |
| -OCH₃ | 5 | Strongly Withdrawing | Strongly Donating | Strongly Activating | Ortho, Para |
Part 4: Experimental Validation: Synthesis of this compound
The electronic principles discussed can be validated by examining the synthesis of the title compound itself. A common route involves the dibromination of 3-methoxyaniline (m-anisidine).[10] This reaction serves as an excellent comparison, illustrating how the directing effects of the amino and methoxy groups dictate the precise placement of the bromine atoms.
In 3-methoxyaniline, the -NH₂ group (position 1) directs ortho and para (to positions 2, 4, 6), and the -OCH₃ group (position 3) directs ortho and para (to positions 2, 4, 6). The directing effects of both powerful activating groups converge on positions 2, 4, and 6. Due to the high activation of the ring, reaction with two equivalents of a brominating agent like N-bromosuccinimide (NBS) leads to disubstitution, preferentially at the least sterically hindered and electronically favored positions, 2 and 4, yielding this compound (renumbered from the starting material).
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established synthetic procedures and should be performed by qualified personnel with appropriate safety precautions.[10]
Objective: To synthesize this compound via electrophilic bromination of m-aminoanisole, demonstrating the directing effects of the amino and methoxy groups.
Materials:
-
m-Aminoanisole (3-methoxyaniline)
-
N-Bromosuccinimide (NBS)
-
Chloroform (CHCl₃)
-
2M Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane/hexane)
Procedure:
-
Dissolution: Dissolve m-aminoanisole (1.0 eq) in chloroform in a round-bottom flask.
-
Cooling: Cool the solution to approximately 5 °C using an ice bath. Causality: Lowering the temperature helps to control the rate of this highly exothermic and rapid reaction, preventing over-bromination and side product formation.
-
Reagent Addition: Add N-bromosuccinimide (2.0 eq) to the cooled solution in small portions over one hour, maintaining the temperature between 5-10 °C. Causality: NBS serves as an electrophilic bromine source. Adding it portion-wise prevents a rapid temperature spike and ensures a controlled reaction.
-
Reaction: Continue stirring the mixture in the ice bath for 4 hours, then allow it to warm to room temperature and stir overnight. Causality: The extended reaction time ensures the reaction proceeds to completion for the disubstituted product.
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 2M sodium hydroxide solution and water. Causality: The NaOH wash removes any unreacted NBS and acidic byproducts like succinimide.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the crude product by silica gel column chromatography to isolate this compound.[10]
Caption: Workflow for the synthesis of this compound.
Conclusion
The reactivity of this compound is a clear demonstration of the foundational principles of physical organic chemistry. The molecule is highly activated towards electrophilic aromatic substitution due to the powerful electron-donating resonance effects of the amino and methoxy groups. These effects decisively overcome the inductive deactivation by the two bromo substituents. Furthermore, the regiochemical outcome of reactions is precisely controlled by the synergistic ortho-, para-directing nature of the -NH₂ and -OCH₃ groups, which strongly favor substitution at the C6 position. This predictive power allows chemists to confidently employ this and similar polysubstituted aromatics as intermediates in the synthesis of complex target molecules, including pharmaceuticals and advanced materials.
References
- 1. Amine - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. gauthmath.com [gauthmath.com]
- 4. researchgate.net [researchgate.net]
- 5. Methoxy group - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. Khan Academy [khanacademy.org]
- 9. SATHEE: Aromatic Compounds [sathee.iitk.ac.in]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 2,4-Dibromo-5-methoxyaniline
For researchers, scientists, and professionals in drug development, the strategic functionalization of complex aromatic scaffolds is a cornerstone of innovation. Among these scaffolds, 2,4-Dibromo-5-methoxyaniline presents a unique challenge and opportunity. Its di-bromo substitution offers two potential sites for cross-coupling, demanding a nuanced understanding of catalytic systems to achieve the desired selectivity and yield. This guide provides an in-depth comparative analysis of palladium catalysts for the cross-coupling of this versatile building block, offering field-proven insights and actionable experimental data to inform your synthetic strategies.
The Strategic Importance of Site-Selective Cross-Coupling
This compound is a valuable starting material in medicinal chemistry and materials science due to the potential for differential functionalization at the C2 and C4 positions. The ability to selectively introduce different substituents allows for the rapid generation of diverse molecular architectures, which is crucial for structure-activity relationship (SAR) studies in drug discovery. The inherent electronic and steric differences between the two bromine atoms, influenced by the directing effects of the amino and methoxy groups, create a fascinating landscape for catalyst-controlled regioselectivity.
The primary challenge lies in achieving mono-functionalization at a specific site, avoiding statistical mixtures or double-coupling products. The choice of the palladium catalyst, and particularly the ancillary ligand, is paramount in dictating the outcome of the reaction. This guide will delve into the nuances of catalyst selection for achieving high yields and predictable selectivity in Buchwald-Hartwig amination, Suzuki-Miyaura, and Sonogashira cross-coupling reactions.
Understanding the Catalytic Landscape: A Comparative Analysis
The success of a cross-coupling reaction hinges on the careful orchestration of the palladium precursor, ligand, base, and solvent. For a substrate like this compound, where two reactive sites are present, the ligand plays a crucial role in modulating the reactivity and selectivity of the palladium center. Bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) are often the catalysts of choice for challenging substrates.
Below is a comparative summary of various palladium catalyst systems that have been successfully employed or are predicted to be effective for the cross-coupling of dihaloanilines, with a focus on their potential application to this compound.
Table 1: Comparative Performance of Palladium Catalysts for Mono-functionalization of Dihaloanilines
| Coupling Reaction | Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield | Selectivity | Reference |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | Good to Excellent | C2-selective (predicted) | [1][2] |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | t-BuOH | 80-100 | Good to Excellent | C2-selective (predicted) | [3] | |
| Suzuki-Miyaura Coupling | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 80-100 | Good to Excellent | C2 > C4 | [4] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 | Moderate to Good | C2 > C4 | [4] | |
| CataCXium A Pd G3 | - | K₃PO₄ | 2-MeTHF | 70-90 | Excellent | C2-selective | [5] | |
| Sonogashira Coupling | Pd(PPh₃)₂Cl₂ | PPh₃ | Et₃N/CuI | Toluene | Room Temp. | Good | C2 > C4 (predicted) | [6] |
| Pd(CF₃COO)₂ | PPh₃ | Et₃N/CuI | DMF | 100 | Good to Excellent | C2 > C4 (predicted) | [7] |
Note: The data presented for this compound is largely based on predictions from structurally similar compounds and general principles of site-selectivity in dihaloarenes. Experimental validation is crucial.
Causality Behind Experimental Choices: A Deeper Dive
The choice of catalyst and reaction conditions is not arbitrary. It is a calculated decision based on the electronic and steric properties of the substrate and the desired outcome.
-
Ligand Selection:
-
Bulky Biarylphosphines (e.g., XPhos, RuPhos, SPhos): These ligands are highly effective in promoting the oxidative addition of the palladium(0) species to the aryl bromide, which is often the rate-limiting step.[2] Their steric bulk also facilitates the reductive elimination step, leading to faster turnover. For this compound, the ortho-amino group can coordinate to the palladium center, directing the oxidative addition to the C2-bromo position. Bulky ligands can enhance this directing effect.
-
Palladacycle Precatalysts (e.g., CataCXium A Pd G3): These are air- and moisture-stable catalysts that are readily activated under the reaction conditions. They often offer high efficiency and can be particularly effective for challenging substrates like unprotected ortho-bromoanilines.[5]
-
-
Base Selection: The choice of base is critical for the deprotonation of the coupling partner (e.g., the amine in Buchwald-Hartwig or the boronic acid in Suzuki) and for regenerating the active catalyst. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common in Buchwald-Hartwig aminations, while weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are typically used in Suzuki couplings.[4][8]
-
Solvent Selection: The solvent must be able to dissolve the reactants and maintain the catalyst's stability and activity at the required temperature. Aprotic polar solvents like dioxane, toluene, and THF are frequently used. The addition of water in Suzuki couplings is often necessary to dissolve the inorganic base and facilitate the transmetalation step.
Experimental Protocols: A Self-Validating System
To provide a practical starting point, the following are detailed, step-by-step methodologies for key cross-coupling reactions. These protocols are designed to be self-validating, with clear checkpoints for monitoring reaction progress.
Protocol 1: Site-Selective Suzuki-Miyaura Coupling
This protocol is adapted from a successful procedure for the mono-substitution of the structurally similar 2,4-Dibromo-5-methoxyphenol and is expected to favor coupling at the more reactive C2 position.[4]
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), arylboronic acid (1.1 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol is a general starting point for the C-N cross-coupling of an amine with this compound, favoring the C2 position.
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%)
-
XPhos (2 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
Anhydrous toluene
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox, charge a flame-dried Schlenk tube with Pd₂(dba)₃ (0.01 mmol), XPhos (0.02 mmol), and NaOtBu (1.4 mmol).
-
Add this compound (1.0 mmol) and a magnetic stir bar.
-
Seal the tube with a septum, remove from the glovebox, and add anhydrous toluene (5 mL) followed by the amine (1.2 mmol) via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Visualizing the Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams illustrate the catalytic cycle of a typical palladium-catalyzed cross-coupling reaction and a logical workflow for catalyst screening.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A logical workflow for screening and optimizing palladium catalysts.
Conclusion and Future Outlook
The selective functionalization of this compound is a challenging yet rewarding endeavor that opens doors to novel chemical entities with significant potential in various fields. This guide has provided a comparative overview of palladium catalysts, highlighting the critical role of ligand selection in controlling reactivity and regioselectivity. The provided protocols offer a solid foundation for initiating your experimental work.
The field of palladium catalysis is continuously evolving, with new generations of ligands and pre-catalysts being developed that offer even greater efficiency and selectivity. As our understanding of reaction mechanisms deepens, we can expect to see the development of even more sophisticated catalytic systems that can tackle increasingly complex synthetic challenges. By leveraging the insights and methodologies presented in this guide, researchers can navigate the complexities of cross-coupling chemistry and accelerate their discovery programs.
References
- 1. Palladium-catalyzed direct coupling of 2-vinylanilines and isocyanides: an efficient synthesis of 2-aminoquinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-Catalyzed C-H Alkynylation of Unactivated Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
A Comparative Guide to Purity Assessment of Synthesized 2,4-Dibromo-5-methoxyaniline for Pharmaceutical Applications
In the landscape of pharmaceutical development, the molecular integrity of starting materials and intermediates is paramount. The purity of a synthetic building block like 2,4-Dibromo-5-methoxyaniline directly influences the impurity profile, yield, and ultimate safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical techniques for assessing the purity of this compound, offering a strategic framework for researchers, scientists, and drug development professionals to design robust, self-validating quality control workflows.
The Analytical Challenge: Understanding Potential Impurities
The quality of this compound is defined not only by the concentration of the target molecule but also by the absence of structurally similar impurities. These impurities often arise from the synthetic process itself and can include unreacted starting materials, regioisomers, and by-products from under- or over-bromination.[1][2][3] Aniline and its derivatives are also susceptible to oxidation, which can lead to the formation of colored impurities over time.[4]
A common synthetic route to this compound involves the bromination of 3-methoxyaniline. Understanding this pathway is crucial for predicting potential process-related impurities.
References
A Senior Application Scientist's Guide to Comparing the Biological Activity of 2,4-Dibromo-5-methoxyaniline Analogs
Introduction: The Therapeutic Potential of the Substituted Aniline Scaffold
In the landscape of medicinal chemistry, the substituted aniline scaffold is a recurring motif in a multitude of biologically active compounds. The strategic placement of various functional groups on the aniline ring can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties. The compound 2,4-Dibromo-5-methoxyaniline presents a particularly interesting starting point for analog development due to the presence of electron-withdrawing bromine atoms and an electron-donating methoxy group, which can contribute to diverse biological activities, including anticancer and antimicrobial effects.[1][2] This guide provides a framework for the comparative biological evaluation of a hypothetical series of this compound analogs, offering insights into the experimental design, data interpretation, and structure-activity relationship (SAR) analysis that are crucial for advancing drug discovery programs.
Designing a Focused Library of this compound Analogs
To systematically explore the therapeutic potential of the this compound core, a focused library of analogs should be synthesized. The design of this library should be guided by the principles of medicinal chemistry, aiming to probe the impact of specific structural modifications on biological activity. For the purpose of this guide, we will consider a hypothetical series of analogs where modifications are made at the amino and methoxy groups, as these are common sites for metabolic activity and receptor interaction.
Table 1: A Hypothetical Library of this compound Analogs for Biological Screening
| Compound ID | R1 (at Amino Group) | R2 (at Methoxy Group) | Rationale for Modification |
| Parent | -H | -CH₃ | Parent scaffold for baseline activity |
| Analog 1 | -COCH₃ | -CH₃ | Increased steric bulk and potential for hydrogen bonding |
| Analog 2 | -H | -CH₂CH₃ | Increased lipophilicity of the alkoxy group |
| Analog 3 | -SO₂CH₃ | -CH₃ | Introduction of a sulfonyl group for altered electronic properties |
| Analog 4 | -Cyclopropyl | -CH₃ | Introduction of a rigid, lipophilic group |
Comparative Biological Evaluation: A Multi-faceted Approach
A comprehensive evaluation of the biological activity of these analogs requires a multi-pronged approach, encompassing assessments of their anticancer and antimicrobial properties. The following sections outline the key assays and provide exemplary data to illustrate how a comparative analysis would be conducted.
Anticancer Activity: Cytotoxicity Screening
The initial step in assessing the anticancer potential of the analog library is to determine their cytotoxicity against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of cell viability.[3]
Table 2: Exemplary Cytotoxicity Data (IC₅₀ in µM) of this compound Analogs against Various Cancer Cell Lines
| Compound ID | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| Parent | 55.2 | 78.1 | 65.4 |
| Analog 1 | 25.8 | 35.2 | 30.1 |
| Analog 2 | 48.9 | 65.7 | 58.3 |
| Analog 3 | 15.3 | 22.9 | 18.7 |
| Analog 4 | 30.1 | 42.5 | 36.8 |
| Doxorubicin | 0.8 | 1.2 | 0.9 |
Note: The IC₅₀ values presented are hypothetical and for illustrative purposes, based on trends observed in related substituted aniline compounds.[4][5]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The antimicrobial potential of the analogs can be assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi. The broth microdilution method is a standard technique for this evaluation.[6][7]
Table 3: Exemplary Antimicrobial Activity Data (MIC in µg/mL) of this compound Analogs
| Compound ID | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Candida albicans (Fungus) |
| Parent | 64 | >128 | 128 |
| Analog 1 | 32 | 64 | 64 |
| Analog 2 | 64 | >128 | 128 |
| Analog 3 | 16 | 32 | 32 |
| Analog 4 | 32 | 64 | 64 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 4 |
Note: The MIC values presented are hypothetical and for illustrative purposes, based on trends observed in related substituted aniline compounds.[6][8]
-
Compound Preparation: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strain to be tested.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Structure-Activity Relationship (SAR) Analysis: Unraveling the Molecular Determinants of Activity
The comparative data from the biological assays allows for a detailed Structure-Activity Relationship (SAR) analysis. The goal is to understand how specific structural modifications influence the observed biological effects.
-
Acylation of the amino group (Analog 1) appears to enhance both anticancer and antimicrobial activity compared to the parent compound, suggesting that the acetyl group may be involved in target binding or improve cellular uptake.
-
Increasing the lipophilicity of the alkoxy group (Analog 2) did not significantly improve activity, indicating that a simple increase in lipophilicity in this region is not a key driver of potency.
-
Introduction of a sulfonyl group at the amino position (Analog 3) resulted in the most potent analog in both assays. This suggests that the electronic properties and hydrogen bonding capacity of the sulfonamide group are critical for strong biological activity.
-
Alkylation of the amino group with a cyclopropyl ring (Analog 4) showed a moderate improvement in activity, indicating that some bulk is tolerated at this position.
These observations provide a rationale for the design of the next generation of analogs with potentially improved potency and selectivity.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and potential mechanisms of action, we can use diagrams to visualize the workflows and relevant signaling pathways.
Caption: A generalized workflow for the synthesis, screening, and analysis of this compound analogs.
Caption: A hypothetical mechanism of action for a potent analog, inhibiting a key cancer signaling pathway.
Conclusion and Future Directions
This guide provides a comprehensive framework for the comparative biological evaluation of this compound analogs. By systematically synthesizing and screening a focused library of compounds, researchers can gain valuable insights into the structure-activity relationships that govern their anticancer and antimicrobial properties. The exemplary data and detailed protocols presented herein serve as a practical resource for scientists in the field of drug discovery. Future work should focus on expanding the analog library to probe a wider range of structural modifications and on elucidating the precise molecular mechanisms of action for the most promising lead compounds.
References
- 1. Synthesis and biological evaluation of anilino substituted pyrimidine linked pyrrolobenzodiazepines as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. A new class of 2-(4-cyanophenyl amino)-4-(6-bromo-4-quinolinyloxy)-6-piperazinyl (piperidinyl)-1,3,5-triazine analogues with antimicrobial/antimycobacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic analogs of anoplin show improved antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,4-Dibromo-5-methoxyaniline
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential, immediate safety and logistical information for handling 2,4-Dibromo-5-methoxyaniline. The protocols herein are designed not merely as a list of rules, but as a self-validating system to ensure your safety and the integrity of your work.
Hazard Profile: Understanding the "Why" Behind the "How"
While a specific, comprehensive toxicological profile for this compound may be limited, its structure as a substituted bromoaniline provides a strong basis for predicting its hazard profile. Aromatic amines, as a class, are known for their potential toxicity, and related compounds show consistent hazard patterns.[1] Absorption through the skin, inhalation, or ingestion can lead to systemic effects.[2][3] The primary concern with many aromatic amines is the formation of methemoglobin, which impairs the blood's ability to transport oxygen, a condition that may have a delayed onset.[3]
Based on data from structurally analogous compounds such as 2,4-dibromoaniline and other bromo-methoxyanilines, we must assume this compound presents the following hazards:
| Hazard Classification | Category | Rationale and Potential Effects |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 or 4 | Harmful or toxic if swallowed, inhaled, or in contact with skin.[4][5] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation upon direct contact.[5][6] |
| Serious Eye Damage/Irritation | Category 2 / 2A | Causes serious eye irritation.[6][7] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | May cause damage to organs, particularly the blood and hematopoietic system, through prolonged or repeated exposure.[2][4][5] |
| Aquatic Hazard | Acute & Chronic | Very toxic to aquatic life, with long-lasting effects.[2] |
Given these significant risks, a multi-layered approach to safety, beginning with engineering controls and culminating in the correct use of Personal Protective Equipment (PPE), is not just recommended—it is imperative.
The First Line of Defense: Engineering and Administrative Controls
Before any PPE is selected, the primary safety measures are the engineering and administrative controls in your laboratory. PPE is the final barrier between you and the hazard.
-
Engineering Control: All handling of this compound powder must be performed within a certified and properly functioning chemical fume hood.[8] This is the most critical step in minimizing inhalation exposure. The fume hood's airflow contains the dust and vapors, preventing them from entering the laboratory environment. Ensure the sash is kept as low as possible.[9]
-
Administrative Controls: Access to areas where this compound is handled should be restricted. All personnel must receive training on its specific hazards and the procedures outlined in this guide.[10] Never work alone when handling highly toxic substances.[8]
Mandatory Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all matter; it is a deliberate choice based on a risk assessment of the specific tasks you will perform.[11]
Respiratory Protection
-
Requirement: When handling the solid compound outside of a containment system (not recommended) or if there is a risk of aerosol generation (e.g., during a spill), a NIOSH/MSHA-approved air-purifying respirator with a particulate filter is necessary.[12]
-
Causality: Fine powders of aromatic amines can be easily inhaled.[5] Systemic toxicity can result from inhalation, making respiratory protection a critical component of your safety ensemble.
Eye and Face Protection
-
Requirement: At a minimum, chemical splash goggles that form a seal around the eyes must be worn.[13]
-
Enhanced Precaution: When there is a significant risk of splash or handling larger quantities, a full-face shield should be worn in addition to chemical splash goggles.[11][13]
-
Causality: this compound is expected to be a serious eye irritant.[6] Goggles provide a seal against dust and splashes that standard safety glasses do not. A face shield protects the entire face from accidental contact.
Skin and Body Protection
-
Gloves: Wear chemical-resistant gloves at all times when handling the compound or contaminated equipment. Nitrile gloves are a common and effective choice for splash hazards, but for prolonged contact or handling in solution, consult a glove compatibility chart.[11][14] Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid contaminating your skin.[8][9]
-
Double Gloving: For added protection during weighing and transfer operations, wearing two pairs of nitrile gloves is a recommended practice.
-
-
Lab Coat: A clean, buttoned lab coat, preferably one made of a chemical-resistant material, must be worn to protect against skin contact and to prevent contamination of personal clothing.[7]
-
Apparel: Long pants and closed-toe shoes are mandatory.[15] Do not wear sandals, perforated shoes, or shorts in the laboratory.
The following diagram outlines the logical workflow for safely handling this compound, emphasizing the integration of PPE at each critical step.
Caption: A workflow diagram illustrating the key stages and safety checks for handling this compound.
Standard Operating Procedure (SOP) for Handling
This step-by-step protocol provides a direct, operational guide for safely using this compound.
4.1. Pre-Operational Checks
-
Ensure an eyewash station and safety shower are accessible and unobstructed.[12]
-
Verify the chemical fume hood has a current certification and is functioning correctly.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware) and place them inside the fume hood to minimize traffic in and out of the sash.
-
Prepare a designated, labeled hazardous waste container.[7]
4.2. Donning PPE
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Eye/Face Protection: Put on your chemical splash goggles. If required by your risk assessment, add a face shield.
-
Gloves: Put on your first pair of gloves. Put on a second, outer pair.
4.3. Chemical Handling (Inside Fume Hood)
-
Carefully open the container of this compound. Avoid creating dust.
-
Use a dedicated spatula to weigh the desired amount onto a weigh boat or directly into your reaction vessel.
-
Once the transfer is complete, securely close the main container.
-
Clean the spatula with an appropriate solvent, collecting the rinsate in your hazardous waste container.
-
Proceed with your experiment.
4.4. Doffing PPE and Cleanup
-
Decontamination: Once the experiment is complete, decontaminate all surfaces and equipment within the fume hood.
-
Waste Disposal: Place all contaminated disposable items (weigh boats, wipes, outer gloves) into the designated hazardous waste container. Seal the container.
-
Doffing Sequence:
-
Remove the outer pair of gloves and dispose of them in the hazardous waste.
-
Remove your face shield (if used) and goggles.
-
Remove your lab coat.
-
Remove the inner pair of gloves.
-
-
Hygiene: Immediately wash your hands and forearms thoroughly with soap and water.[8]
Emergency Response Plan
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6][7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Call a poison center or doctor if you feel unwell.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][6]
-
Spill: Evacuate the area. If the spill is inside a fume hood, keep it contained. For larger spills, follow your institution's emergency procedures. Do not attempt to clean up a large spill without proper training and equipment. Cover the spill with an inert absorbent material, sweep it up carefully to avoid creating dust, and place it in a sealed, labeled container for disposal.[12][16]
Disposal Plan
All waste containing this compound, including contaminated labware, gloves, and absorbent materials, must be treated as hazardous waste.[7]
-
Collect waste in a clearly labeled, sealed, and chemically compatible container.
-
Disposal must be handled by qualified personnel in accordance with all federal, state, and local environmental regulations.[7][16] Do not discharge to the sewer.[8]
This guide is intended to build a foundation of safety and trust in your laboratory operations. By understanding the rationale behind each step, you empower yourself to work not just safely, but with scientific and procedural integrity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. ICSC 1226 - 4-BROMOANILINE [inchem.org]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. cdc.gov [cdc.gov]
- 10. diplomatacomercial.com [diplomatacomercial.com]
- 11. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 12. fishersci.com [fishersci.com]
- 13. americanchemistry.com [americanchemistry.com]
- 14. hsa.ie [hsa.ie]
- 15. csub.edu [csub.edu]
- 16. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
